molecular formula C22H26N6O2 B040921 BMS-582949 CAS No. 623152-17-0

BMS-582949

カタログ番号: B040921
CAS番号: 623152-17-0
分子量: 406.5 g/mol
InChIキー: GDTQLZHHDRRBEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMS-582949 is a highly potent, selective, and orally active pyrrolopyridine inhibitor of the alpha isoform of p38 mitogen-activated protein kinase (p38α MAPK). This kinase is a central node in intracellular signaling pathways that regulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By specifically targeting the ATP-binding site of p38α, this compound effectively suppresses the downstream inflammatory cascade, making it an invaluable pharmacological tool for investigating the role of p38 MAPK in a wide array of disease models. Its primary research applications include the study of autoimmune disorders (e.g., rheumatoid arthritis, psoriasis), neuroinflammatory conditions, and certain cancers where inflammatory signaling contributes to pathogenesis and progression. Furthermore, this compound has been demonstrated to exhibit favorable pharmacokinetic properties in preclinical models, facilitating in vivo studies on the therapeutic potential of p38 inhibition. Researchers utilize this compound to dissect complex cytokine networks, validate p38α as a therapeutic target, and explore the mechanistic links between chronic inflammation and disease.

特性

IUPAC Name

4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-4-9-23-22(30)17-11-28-19(14(17)3)20(24-12-25-28)27-18-10-15(6-5-13(18)2)21(29)26-16-7-8-16/h5-6,10-12,16H,4,7-9H2,1-3H3,(H,23,30)(H,26,29)(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTQLZHHDRRBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211380
Record name BMS-582949
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623152-17-0
Record name BMS-582949
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623152170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-582949
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12696
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-582949
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 623152-17-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BMS-582949
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR743OME9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-582949

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-582949 is a potent, orally bioavailable, and highly selective small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK). Developed for the treatment of inflammatory diseases such as rheumatoid arthritis, its mechanism of action centers on the specific disruption of the p38 MAPK signaling cascade, a critical pathway in the cellular response to inflammatory stimuli. This document provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the involved molecular pathways.

Core Mechanism of Action: Dual Inhibition of p38α MAPK

This compound exerts its therapeutic effect through a dual mechanism that targets the p38α MAPK isoform:

  • Inhibition of Kinase Activity: As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of p38α, preventing the phosphorylation of downstream substrates essential for the inflammatory response.

  • Inhibition of Kinase Activation: The binding of this compound to p38α induces a conformational change in the kinase's activation loop. This altered conformation renders the key threonine and tyrosine residues (Thr180/Tyr182) less accessible to upstream activating kinases, such as MKK3 and MKK6, thereby inhibiting the activation of p38α itself.

This dual action ensures a robust suppression of the p38α signaling pathway. By preventing both the activation of the kinase and the activity of any already-activated kinase, this compound effectively shuts down the transduction of inflammatory signals.

The p38α MAPK Signaling Pathway and Point of Intervention

The p38α MAPK pathway is a central node in the cellular response to stress and inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). The pathway is initiated by various upstream stimuli, leading to a kinase cascade that culminates in the activation of transcription factors and other effector proteins. This compound intervenes at the level of p38α, preventing the downstream consequences of this cascade.

p38_pathway cluster_upstream Upstream Activation cluster_core Core Kinase Module cluster_downstream Downstream Effects Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory Cytokines (TNF-α, IL-1β) TAK1 TAK1 Inflammatory Cytokines (TNF-α, IL-1β)->TAK1 Cellular Stress (UV, Osmotic Shock) Cellular Stress (UV, Osmotic Shock) ASK1 ASK1 Cellular Stress (UV, Osmotic Shock)->ASK1 MKK3/6 MKK3/6 TAK1->MKK3/6 ASK1->MKK3/6 p38α p38α MKK3/6->p38α Phosphorylation (Thr180/Tyr182) MK2 MK2 p38α->MK2 Activates Transcription Factors (ATF2, MEF2C) Transcription Factors (ATF2, MEF2C) p38α->Transcription Factors (ATF2, MEF2C) Activates This compound This compound This compound->p38α Inhibits Activity & Activation Cytokine Production (TNF-α, IL-6) Cytokine Production (TNF-α, IL-6) MK2->Cytokine Production (TNF-α, IL-6) Transcription Factors (ATF2, MEF2C)->Cytokine Production (TNF-α, IL-6) Inflammation Inflammation Cytokine Production (TNF-α, IL-6)->Inflammation

Figure 1: p38α MAPK signaling pathway with this compound's point of inhibition.

Quantitative Data: Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency against the intended target and its selectivity across the kinome. This compound demonstrates high potency for p38α and excellent selectivity against other kinases, minimizing the potential for off-target effects.[1][2]

Parameter Target / Assay Value (IC50) Reference
Biochemical Potency p38α MAP Kinase13 nM--INVALID-LINK--
Cellular Potency TNF-α production (hPBMC)50 nM--INVALID-LINK--
Selectivity JNK2> 450-fold vs. p38α--INVALID-LINK--
Raf> 190-fold vs. p38α--INVALID-LINK--
Panel of 57 Kinases> 2000-fold vs. p38α--INVALID-LINK--
CYP Inhibition CYP3A418 - 40 µM--INVALID-LINK--

Experimental Protocols

The characterization of this compound relies on a suite of biochemical and cellular assays. The following are detailed methodologies for key experiments.

Biochemical p38α Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant p38α.

protocol_biochem start Start reagents 1. Prepare Reagents: - Recombinant p38α Kinase - Kinase Buffer (e.g., HEPES, MgCl2) - ATP (at Km concentration) - Substrate (e.g., ATF2 peptide) - Serial dilutions of this compound in DMSO start->reagents incubation 2. Pre-incubation: - Add kinase and this compound dilutions to microplate wells. - Incubate for 10-15 minutes at room temperature to allow inhibitor binding. reagents->incubation reaction 3. Initiate Reaction: - Add ATP/Substrate mixture to all wells to start the kinase reaction. - Incubate for 30-60 minutes at 30°C. incubation->reaction detection 4. Detect Phosphorylation: - Terminate reaction. - Quantify substrate phosphorylation using a detection method (e.g., ADP-Glo, TR-FRET, or 33P-ATP incorporation). reaction->detection analysis 5. Data Analysis: - Plot percentage of inhibition against this compound concentration. - Calculate IC50 value using a four-parameter logistic fit. detection->analysis end End analysis->end

Figure 2: Workflow for a biochemical p38α kinase inhibition assay.
Cellular TNF-α Production Inhibition Assay

This assay measures the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.

protocol_cellular start Start cell_culture 1. Cell Culture: - Plate human Peripheral Blood Mononuclear Cells (hPBMCs) or RAW 264.7 macrophages in 96-well plates. start->cell_culture pretreatment 2. Inhibitor Pre-treatment: - Add serial dilutions of this compound to the cells. - Pre-incubate for 1-2 hours at 37°C, 5% CO2. cell_culture->pretreatment stimulation 3. Inflammatory Stimulation: - Add Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response and TNF-α production. - Incubate for 4-18 hours. pretreatment->stimulation collection 4. Supernatant Collection: - Centrifuge the plates to pellet the cells. - Carefully collect the cell culture supernatant. stimulation->collection elisa 5. TNF-α Quantification (ELISA): - Coat ELISA plate with capture antibody. - Add collected supernatants. - Add detection antibody and substrate. - Measure absorbance at 450 nm. collection->elisa analysis 6. Data Analysis: - Normalize TNF-α levels to vehicle control. - Plot percentage of inhibition vs. This compound concentration to determine the cellular IC50. elisa->analysis end End analysis->end

Figure 3: Workflow for a cellular TNF-α inhibition assay.

Clinical Context and Future Directions

This compound has been evaluated in Phase II clinical trials for inflammatory conditions, including rheumatoid arthritis and atherosclerosis.[3][4] In a study involving patients with stable atherosclerosis, 12 weeks of treatment with this compound did not significantly reduce arterial inflammation or high-sensitivity C-reactive protein (hs-CRP) levels compared to placebo.[5] This highlights the complexity of translating potent biochemical and cellular activity into clinical efficacy for all inflammatory conditions and underscores the need for further research to identify patient populations and specific inflammatory pathologies where p38α inhibition is most beneficial.

The high selectivity and well-characterized mechanism of this compound make it a valuable chemical probe for dissecting the intricate roles of the p38α MAPK pathway in health and disease. Future research may focus on its application in other inflammatory or neuroinflammatory conditions, as well as its potential use in combination therapies.

References

BMS-582949: A Comprehensive Technical Review of a Potent p38α MAP Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BMS-582949 is an orally active and highly selective inhibitor of p38α mitogen-activated protein (MAP) kinase, a key enzyme in the signaling cascade that regulates cellular responses to stress and cytokines.[1][2][3] Dysregulation of the p38 MAPK pathway is strongly implicated in the pathogenesis of inflammatory diseases, making it a significant therapeutic target.[4][] this compound has been investigated for its potential in treating chronic inflammatory conditions such as rheumatoid arthritis.[1][6][7] This technical guide provides an in-depth overview of this compound, consolidating data on its mechanism of action, biochemical and cellular activity, pharmacokinetics, and clinical evaluation. It is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound exhibits a dual-action mechanism, inhibiting not only the kinase activity of p38α but also its activation.[8] The binding of this compound to p38α induces a conformational change in the activation loop, which is the site of phosphorylation by upstream kinases like MKK3 and MKK6.[8][9] This conformational change renders the activation loop less accessible, thereby inhibiting the phosphorylation and subsequent activation of p38.[8]

p38α MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a crucial signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), and environmental stresses like osmotic shock and UV radiation.[9][10] Activation of this pathway begins with the phosphorylation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), primarily MKK3 and MKK6.[4][10] These MAP2Ks then dually phosphorylate p38α on threonine and tyrosine residues within its activation loop, leading to its activation.[9] Activated p38α proceeds to phosphorylate a range of downstream substrates, including other kinases (like MAPKAPK2) and transcription factors (such as ATF2), culminating in a cellular response that often involves the production of pro-inflammatory cytokines.[4][9]

p38_signaling_pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects cluster_cellular Cellular Response Stress Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38a p38α MAP2K->p38a Phosphorylation DownstreamKinase Downstream Kinases (e.g., MAPKAPK2) p38a->DownstreamKinase TranscriptionFactors Transcription Factors (e.g., ATF2) p38a->TranscriptionFactors Inflammation Inflammation DownstreamKinase->Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis CellCycle Cell Cycle Regulation TranscriptionFactors->CellCycle BMS582949 This compound BMS582949->p38a Inhibition

The p38α MAP Kinase Signaling Cascade and Inhibition by this compound.

Quantitative Data Summary

Biochemical and Cellular Activity

This compound demonstrates high potency against p38α kinase and effectively inhibits the production of TNF-α in cellular assays.[1][2][3] It also shows remarkable selectivity for p38α over a wide range of other kinases.[11][12]

ParameterValueSystemReference
IC50 (p38α) 13 nMEnzyme Assay[1][2][3]
IC50 (Cellular TNFα) 50 nMHuman Peripheral Blood Mononuclear Cells (hPBMCs)[1][2][13]
Selectivity >2000-foldPanel of 57 kinases (including p38γ and δ isoforms)[11][12]
Selectivity vs. Jnk2 450-foldKinase Assay[11]
Selectivity vs. Raf 190-foldKinase Assay[11]
CYP3A4 Inhibition (IC50) 18 - 40 µMIn vitro assay[11]
Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have shown that this compound possesses favorable oral bioavailability.[8][11]

ParameterSpeciesValueDosingReference
Oral Bioavailability Mouse90%Not specified[8][11]
Oral Bioavailability Rat60%Not specified[11]
Clearance Mouse4.4 mL/min/kgNot specified[8][11]
AUC0-8h Mouse75.5 µM·h10 mg/kg (oral)[8][11]
In Vivo Efficacy in Animal Models

This compound has demonstrated dose-dependent efficacy in rodent models of inflammation.[1][13]

ModelSpeciesDosing RegimenKey FindingsReference
LPS-Induced TNFα Production Mouse5 mg/kg (oral)89% reduction in TNFα production.[1][13]
Rat Adjuvant Arthritis Rat1, 10, 100 mg/kg (oral, once daily)Dose-dependent reduction in paw swelling.[1][13]
Rat Adjuvant Arthritis Rat1, 5 mg/kg (oral, twice daily)Marked improvement in the reduction of paw swelling.[1][13]
Clinical Trial Data

Clinical investigations have assessed the safety, tolerability, and efficacy of this compound in both healthy subjects and patient populations.

PhasePopulationDosing RegimenKey FindingsReference
Phase I Healthy Male SubjectsSingle oral doses (1, 10, 100, 300 mg)Dose-dependently inhibited LPS-induced increases in plasma TNF-α and IL-1β; generally well tolerated.[14]
Phase I Healthy Adult Volunteers30-600 mg once daily for 7 days; 10-600 mg once daily for 28 daysSafe and well tolerated up to 600 mg for 28 days; dose-related exposure; mean half-life of 11-21 hours.[14]
Phase II Rheumatoid Arthritis Patients (on methotrexate)30, 100, 300 mg/day for 28 daysWell tolerated at all doses; no pharmacokinetic interaction with methotrexate.[14]
Phase II (NCT00570752) Atherosclerosis Patients100 mg once daily for 12 weeksDid not significantly reduce arterial inflammation or hs-CRP compared to placebo.[15][16][[“]]

Experimental Protocols

In Vitro p38α Kinase Assay (Luminescent)

This assay quantifies the enzymatic activity of p38α and the inhibitory effect of compounds like this compound by measuring ATP consumption.[18][19]

Materials:

  • Recombinant human p38α enzyme

  • p38 substrate (e.g., ATF-2)

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • Test inhibitor (this compound)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in the kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution or vehicle (e.g., DMSO).[19]

  • Add 2 µL of diluted p38α enzyme to each well.[19]

  • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.[19]

  • Incubate the plate at room temperature for 60 minutes.[19]

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.[19]

  • Measure the luminescence signal.

  • Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve.

Cell-Based LPS-Induced TNF-α Release Assay

This assay evaluates the ability of a compound to inhibit p38α signaling within a cellular context by measuring the downstream effect of TNF-α production.[18]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1)

  • Culture medium (e.g., RPMI-1640) with supplements

  • Lipopolysaccharide (LPS)

  • Test inhibitor (this compound)

  • Human TNF-α ELISA kit

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere or stabilize.

  • Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of TNF-α.[18]

  • Incubate the plate for 4-6 hours at 37°C.

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using the ELISA kit as per the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.

General Workflow for Assessing p38 MAPK Inhibitor Efficacy

The evaluation of a p38 MAPK inhibitor typically follows a staged approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm activity in a biological system, and potentially progressing to in vivo models.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay p38_kinase Purified p38α Kinase incubation Incubate p38_kinase->incubation substrate_atp Substrate (e.g., ATF-2) + ATP substrate_atp->incubation inhibitor Test Inhibitor (this compound) inhibitor->incubation detection Detect Phosphorylation incubation->detection calc_ic50 Calculate Enzymatic IC50 detection->calc_ic50 culture_cells Culture Cells (e.g., PBMCs) treat_inhibitor Treat with Inhibitor culture_cells->treat_inhibitor stimulate_lps Stimulate with LPS treat_inhibitor->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant measure_tnf Measure TNF-α (ELISA) collect_supernatant->measure_tnf calc_cellular_ic50 Calculate Cellular IC50 measure_tnf->calc_cellular_ic50

References

The Dual-Action p38α MAPK Inhibitor BMS-582949: A Technical Guide to its Attenuation of TNF-alpha Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-582949 is a potent and selective, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK). This technical guide provides an in-depth overview of the mechanism of action of this compound and its effects on the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). A comprehensive summary of its in vitro and in vivo activity is presented, along with detailed experimental protocols for the evaluation of similar compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of anti-inflammatory therapeutics.

Introduction to this compound and its Target: p38α MAPK

This compound is a dual-action inhibitor of p38α MAPK, a key enzyme in the signaling cascade that regulates the production of inflammatory cytokines, including TNF-α. Unlike conventional ATP-competitive inhibitors, this compound not only blocks the kinase activity of p38α but also inhibits its activation by upstream kinases. This unique mechanism of action contributes to its potent anti-inflammatory effects. The compound has demonstrated efficacy in preclinical models of inflammatory diseases and has been evaluated in clinical trials for conditions such as rheumatoid arthritis.

Quantitative Analysis of this compound on TNF-α Production

The inhibitory activity of this compound on TNF-α production has been quantified in various in vitro and in vivo settings. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of p38α and TNF-α by this compound

ParameterAssay SystemIC50 ValueReference
p38α Kinase ActivityEnzymatic Assay13 nM[1][2]
Cellular TNF-α ProductionLPS-stimulated Human PBMCs50 nM[1][2]

Table 2: In Vivo Inhibition of LPS-Induced TNF-α Production in Healthy Human Subjects by this compound

Dose of this compoundTime PointPercent Inhibition of TNF-αReference
300 mg (single dose)Early time points>90%[3]
300 mg (single dose)Trough (24 hours)67%[3]

Mechanism of Action: Inhibition of the p38α MAPK Signaling Pathway

This compound exerts its inhibitory effect on TNF-α production by targeting the p38α MAPK signaling pathway. This pathway plays a critical role in both the transcriptional and post-transcriptional regulation of TNF-α.

Signaling Pathway Diagram

p38_MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Post-transcriptional Regulation LPS LPS TLR4 TLR4 LPS->TLR4 binds MKK3_6 MKK3/6 TLR4->MKK3_6 activates p38a p38α MKK3_6->p38a phosphorylates (activates) MK2 MK2 p38a->MK2 phosphorylates (activates) p38a_n p38α p38a->p38a_n translocates TTP TTP (active) MK2->TTP phosphorylates TTP_p p-TTP (inactive) TTP_mRNA TTP binds to AU-rich elements & promotes decay TTP->TTP_p TTP->TTP_mRNA BMS582949 This compound BMS582949->p38a inhibits activity & activation ATF2 ATF-2 p38a_n->ATF2 phosphorylates ATF2_p p-ATF-2 ATF2->ATF2_p TNFa_gene TNF-α Gene ATF2_p->TNFa_gene promotes transcription TNFa_mRNA TNF-α mRNA TNFa_gene->TNFa_mRNA TNFa_mRNA_cyto TNF-α mRNA TNFa_mRNA->TNFa_mRNA_cyto exports Ribosome Ribosome TNFa_mRNA_cyto->Ribosome translation TNFa_mRNA_cyto->TTP_mRNA TNFa_protein TNF-α Protein Ribosome->TNFa_protein

Caption: p38α MAPK signaling pathway leading to TNF-α production and its inhibition by this compound.

Transcriptional Regulation

Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), a cascade of upstream kinases leads to the phosphorylation and activation of p38α. Activated p38α can then translocate to the nucleus and phosphorylate transcription factors, including Activating Transcription Factor-2 (ATF-2).[4] Phosphorylated ATF-2, along with other transcription factors, binds to the promoter region of the TNF-α gene, initiating its transcription. This compound, by preventing the activation of p38α, blocks this downstream signaling and thereby inhibits TNF-α gene transcription.

Post-Transcriptional Regulation

The p38α MAPK pathway also regulates TNF-α production at the post-transcriptional level, primarily through the stabilization of TNF-α mRNA. In the cytoplasm, activated p38α phosphorylates and activates MAPK-activated protein kinase 2 (MK2).[2][5] MK2, in turn, phosphorylates and inactivates tristetraprolin (TTP), a protein that binds to AU-rich elements in the 3'-untranslated region (3'-UTR) of TNF-α mRNA and promotes its degradation.[2][5] By inhibiting p38α, this compound prevents the inactivation of TTP, leading to increased degradation of TNF-α mRNA and a subsequent reduction in TNF-α protein synthesis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the effect of compounds like this compound on TNF-α production.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Blood Collection: Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Dilution: Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a centrifuge tube.

  • Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • PBMC Collection: After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs at the plasma-density gradient interface.

  • Washing: Wash the collected PBMCs twice with sterile PBS by centrifugation at 250 x g for 10 minutes to remove platelets and residual density gradient medium.

  • Cell Counting and Resuspension: Resuspend the final PBMC pellet in complete cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics) and perform a cell count using a hemocytometer or automated cell counter. Adjust the cell concentration to the desired density for the assay.

References

An In-depth Technical Guide to BMS-582949 for Rheumatoid Arthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-582949 is an orally bioavailable small molecule that acts as a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade implicated in the pathogenesis of rheumatoid arthritis (RA). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and clinical development for the treatment of RA. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to support further research and development efforts in this area.

Introduction to this compound and its Target: p38α MAPK

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are central to the pathophysiology of RA.[1][2] p38α MAPK is the predominant isoform involved in the inflammatory response and is activated in the synovial tissue of RA patients, making it a compelling therapeutic target.[1] this compound was developed by Bristol-Myers Squibb as a highly selective inhibitor of p38α MAPK, with the aim of modulating the inflammatory cascade and mitigating the signs and symptoms of RA.[3]

Mechanism of Action

This compound is a dual-action p38 kinase inhibitor, meaning it not only inhibits the enzymatic activity of p38α MAPK but also prevents its activation by upstream kinases.[4] By binding to the ATP-binding pocket of p38α, this compound effectively blocks the phosphorylation of downstream substrates, thereby attenuating the production of key inflammatory mediators.[4]

Signaling Pathway

The p38 MAPK signaling cascade is initiated by various extracellular stimuli, including inflammatory cytokines like TNF-α and IL-1. This leads to the activation of a series of upstream kinases, culminating in the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates and activates downstream transcription factors and other protein kinases, leading to the expression of genes involved in inflammation and joint destruction. This compound intervenes at the level of p38α, preventing these downstream events.

p38_MAPK_Pathway cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effects in RA TNF-alpha TNF-alpha MKK3_6 MKK3/6 TNF-alpha->MKK3_6 IL-1 IL-1 IL-1->MKK3_6 p38_alpha p38α MKK3_6->p38_alpha Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) p38_alpha->Cytokines MMPs Matrix Metalloproteinases (MMPs) p38_alpha->MMPs Osteoclastogenesis Osteoclastogenesis p38_alpha->Osteoclastogenesis BMS582949 This compound BMS582949->p38_alpha Inhibition

Caption: p38 MAPK Signaling Pathway in Rheumatoid Arthritis and the Point of Intervention by this compound. (Max Width: 760px)

Quantitative Data

Table 1: In Vitro Potency of this compound
AssayTargetIC50 (nM)Cell Type
p38α Kinase Assayp38α MAPK13Enzyme Assay
TNF-α ProductionCellular TNF-α50Human Peripheral Blood Mononuclear Cells (PBMCs)
Data sourced from MedchemExpress and Cayman Chemical.[5][6]
Table 2: Preclinical In Vivo Efficacy of this compound in a Rat Adjuvant Arthritis Model
Treatment GroupDoseDosing RegimenPaw Swelling Reduction (%)
This compound1 mg/kgOnce Daily (q.d.)Significant
This compound10 mg/kgOnce Daily (q.d.)Significant
This compound100 mg/kgOnce Daily (q.d.)Significant
This compound1 mg/kgTwice Daily (b.i.d.)Significant
This compound5 mg/kgTwice Daily (b.i.d.)Significant
Data describes a significant reduction in paw swelling.[6] Specific percentages were not available in the searched literature.
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers
DoseTmax (hr)t1/2 (hr)Accumulation
30-600 mg (single dose)1-211-21-
10-600 mg (multiple doses, q.d.)1-211-21Minimal
Data from a Phase I study in healthy adult volunteers.[7]

Experimental Protocols

p38α Kinase Assay (In Vitro)

This protocol outlines a general procedure for assessing the inhibitory activity of this compound on p38α MAPK.

p38_Kinase_Assay_Workflow cluster_reagents Reagents cluster_procedure Procedure Enzyme Recombinant p38α Incubate Incubate Enzyme, Substrate, ATP, and Inhibitor Enzyme->Incubate Substrate ATF2 Substrate Substrate->Incubate ATP ATP (radiolabeled or for detection) ATP->Incubate Inhibitor This compound (various concentrations) Inhibitor->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Phosphorylated Substrate Stop->Detect Analyze Analyze Data (IC50 determination) Detect->Analyze

Caption: General workflow for a p38α kinase inhibition assay. (Max Width: 760px)

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing recombinant active p38α enzyme and a specific substrate, such as activating transcription factor 2 (ATF2).[8] Prepare serial dilutions of this compound.

  • Reaction Initiation: In a microplate, combine the p38α enzyme, ATF2 substrate, and varying concentrations of this compound. Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system for non-radioactive detection).[8][9]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[9]

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., EDTA or denaturing sample buffer).

  • Detection: Detect the amount of phosphorylated substrate. For radiolabeled assays, this can be done by separating the phosphorylated substrate by SDS-PAGE and quantifying the radioactivity. For non-radioactive assays, methods like ELISA with a phospho-specific antibody or luminescence-based ADP detection can be used.[9]

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the p38α kinase activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TNF-α Release Assay (Cell-Based)

This protocol describes a method to evaluate the effect of this compound on TNF-α production in human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment: Plate the PBMCs in a culture medium and pre-incubate with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce TNF-α production.

  • Incubation: Incubate the cells for an appropriate duration (e.g., 4-24 hours) to allow for TNF-α secretion into the culture supernatant.

  • Supernatant Collection: Collect the culture supernatant by centrifugation.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value for the inhibition of TNF-α production by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Collagen-Induced Arthritis (CIA) Rat Model

The CIA rat model is a widely used preclinical model to assess the efficacy of anti-arthritic compounds.

CIA_Model_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment cluster_assessment Assessment Immunization1 Day 0: Primary Immunization (Type II Collagen + CFA) Immunization2 Day 7: Booster Immunization (Type II Collagen + IFA) Immunization1->Immunization2 Treatment_Start Initiate this compound or Vehicle Treatment Immunization2->Treatment_Start Clinical_Scoring Clinical Scoring of Paw Swelling Treatment_Start->Clinical_Scoring Histopathology Histopathological Analysis of Joints Treatment_Start->Histopathology Biomarkers Biomarker Analysis Treatment_Start->Biomarkers

Caption: Workflow for the Collagen-Induced Arthritis (CIA) rat model. (Max Width: 760px)

Methodology:

  • Animal Model: Use susceptible rat strains, such as Lewis or Wistar rats.[10][11]

  • Immunization: On day 0, immunize the rats intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).[10] On day 7, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[10]

  • Treatment: Begin oral administration of this compound or vehicle control at the onset of clinical signs of arthritis or in a prophylactic setting.

  • Efficacy Evaluation:

    • Clinical Assessment: Monitor the rats regularly for signs of arthritis, including paw swelling (measured with calipers), erythema, and ankylosis. Assign a clinical score to each paw based on the severity of inflammation.

    • Histopathology: At the end of the study, collect the joints for histopathological analysis to assess synovial inflammation, cartilage degradation, and bone erosion.

    • Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines and other relevant biomarkers.

Clinical Development

This compound has been evaluated in Phase I and Phase II clinical trials for the treatment of rheumatoid arthritis.

Phase I Studies in Healthy Volunteers

Multiple ascending dose studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of this compound.[7] The compound was found to be generally well-tolerated at doses up to 600 mg daily for 28 days.[7] this compound exhibited dose-proportional exposure and had a half-life of 11-21 hours, with minimal accumulation upon once-daily dosing.[7]

Phase IIa Study in Rheumatoid Arthritis Patients (NCT00162292)

A multiple ascending dose study was conducted to evaluate the safety and tolerability of this compound in patients with stable RA on a background of methotrexate.[12]

  • Study Design: Randomized, double-blind, placebo-controlled, ascending dose trial.

  • Patient Population: Adults (18-70 years) with a diagnosis of RA for at least 6 months and on stable doses of methotrexate.[12]

  • Intervention: Oral this compound at doses of 30, 100, and 300 mg/day for 28 days, or placebo.[7]

  • Key Findings: this compound was well-tolerated at all doses.[7] The most common adverse events were mild-to-moderate and included dizziness, upper respiratory infection, and skin rash.[7]

Phase II Proof-of-Concept Study in Rheumatoid Arthritis Patients (NCT00605735)

This study aimed to evaluate the clinical efficacy of this compound in RA patients with an inadequate response to methotrexate.[13]

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Patient Population: Adults with a diagnosis of RA for at least 6 months, an inadequate response to methotrexate, and active disease (at least 6 swollen and 8 tender joints).[14]

  • Intervention: Oral this compound 300 mg once daily or placebo for 12 weeks, in combination with methotrexate.[13]

  • Primary Outcome: The proportion of patients achieving an American College of Rheumatology 20% (ACR20) response at week 12.

Conclusion

This compound is a selective p38α MAPK inhibitor that has demonstrated promising preclinical activity and an acceptable safety profile in early clinical trials for rheumatoid arthritis. Its mechanism of action, targeting a key node in the inflammatory signaling network, offers a rational approach to the treatment of RA. The data presented in this technical guide provide a foundation for further investigation into the therapeutic potential of this compound and other p38 MAPK inhibitors in RA and other inflammatory diseases. Further clinical studies with more extensive patient populations and longer durations are necessary to fully establish its efficacy and safety profile.

References

Pharmacological Profile of BMS-582949: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-582949 is a potent and highly selective, orally active inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade.[1][2][3][4][5] Developed by Bristol-Myers Squibb, this compound has been investigated for the treatment of inflammatory diseases, including rheumatoid arthritis.[1][6] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. Detailed experimental methodologies for key assays are also presented to facilitate further research and development.

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively inhibiting the p38α MAPK.[1][2][4] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). By inhibiting p38α, this compound effectively downregulates the production of these key mediators of inflammation.[[“]] The binding mode of this compound to p38α has been confirmed by X-ray crystallography.[6]

Signaling Pathway

The following diagram illustrates the p38 MAPK signaling pathway and the point of intervention by this compound.

p38_pathway stress Inflammatory Stimuli (e.g., LPS, Cytokines) mkk MAP2K (MKK3/6) stress->mkk p38 p38α MAPK mkk->p38 downstream Downstream Substrates (e.g., MK2, ATF2) p38->downstream cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) downstream->cytokines bms This compound bms->p38 Inhibition

Caption: p38 MAPK signaling cascade and inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity
ParameterValueReference
p38α MAPK IC5013 nM[1][2][4]
Cellular TNFα IC50 (hPBMC)50 nM[2][4]
Table 2: Kinase Selectivity

This compound demonstrates high selectivity for p38α over other kinases.

Kinase PanelSelectivityReference
Diverse panel of 57 kinases (including serine kinases, nonreceptor tyrosine kinases, receptor tyrosine kinases, and p38γ/δ isoforms)>2000-fold[5]

Note: The detailed data for the 57-kinase panel was not publicly available in the reviewed literature.

Table 3: In Vivo Efficacy in a Murine Model of Acute Inflammation
Dose (oral)TNFα Reduction (2h post LPS)TNFα Reduction (6h post LPS)Reference
5 mg/kg89%78%[3]
Table 4: In Vivo Efficacy in a Rat Adjuvant Arthritis Model
Dose (oral)Dosing RegimenEffect on Paw SwellingReference
10 mg/kgOnce dailyEfficacious[1]
100 mg/kgOnce dailyDose-dependent reduction[1]
0.3 mg/kgTwice dailySignificant reduction[3]
1 mg/kgTwice dailyMarkedly improved efficacy[3]
5 mg/kgTwice dailyMarkedly improved efficacy[3]
Table 5: Pharmacokinetic Properties
SpeciesParameterValueReference
MouseOral Bioavailability90%[8]
RatOral Bioavailability60%[8]
MouseClearance Rate4.4 mL/min/kg[8]
MouseAUC0-8h (10 mg/kg oral)75.5 µM•h[8]
HumanHalf-life (t1/2)11-21 hours[[“]]

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. These are based on standard methodologies and may not reflect the exact protocols used in the original studies.

p38α Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

kinase_assay_workflow start Start prepare Prepare Reagents: - p38α enzyme - Substrate (e.g., ATF2) - ATP - this compound dilutions start->prepare dispense Dispense this compound/ vehicle to assay plate prepare->dispense add_enzyme Add p38α enzyme dispense->add_enzyme add_substrate Add substrate/ATP mix add_enzyme->add_substrate incubate_kinase Incubate at room temperature (e.g., 60 minutes) add_substrate->incubate_kinase add_adp_glo Add ADP-Glo™ Reagent incubate_kinase->add_adp_glo incubate_adp Incubate at room temperature (e.g., 40 minutes) add_adp_glo->incubate_adp add_detection Add Kinase Detection Reagent incubate_adp->add_detection incubate_lum Incubate at room temperature (e.g., 30 minutes) add_detection->incubate_lum read Read luminescence incubate_lum->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: Workflow for an in vitro p38α kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Assay Plate Preparation: Add diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Kinase Reaction: Add recombinant p38α enzyme, a suitable substrate (e.g., ATF2), and ATP to initiate the reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ATP Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP.

  • Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Cell-based TNFα Release Assay (Human Peripheral Blood Mononuclear Cells - hPBMCs)

This assay measures the ability of a compound to inhibit the release of TNF-α from stimulated immune cells.

Methodology:

  • Cell Isolation: Isolate hPBMCs from whole blood using density gradient centrifugation.

  • Cell Plating: Plate the isolated hPBMCs in a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound.

  • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce TNF-α production.

  • Incubation: Incubate the cells for a specified period (e.g., 4-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Determine the IC50 value for the inhibition of TNF-α release.

In Vivo Murine Model of Acute Inflammation

This model assesses the in vivo efficacy of a compound in reducing systemic inflammation.

Methodology:

  • Animal Acclimatization: Acclimatize male BALB/c mice for at least one week.

  • Compound Administration: Administer this compound orally at various doses.

  • LPS Challenge: After a set time post-compound administration (e.g., 90 minutes), inject the mice with a sublethal dose of LPS to induce an inflammatory response.

  • Blood Collection: Collect blood samples at various time points post-LPS challenge (e.g., 2 and 6 hours).

  • Cytokine Analysis: Measure the plasma levels of TNF-α using ELISA.

  • Data Analysis: Compare the TNF-α levels in the treated groups to the vehicle control group to determine the percent inhibition.

In Vivo Rat Adjuvant Arthritis Model

This is a widely used model to evaluate the efficacy of anti-arthritic compounds.

arthritis_model_workflow start Start acclimatize Acclimatize Male Sprague-Dawley Rats start->acclimatize induce Induce Arthritis: Inject Complete Freund's Adjuvant (CFA) acclimatize->induce onset Wait for Onset of Arthritis (e.g., ~10 days) induce->onset treat Begin Daily Oral Dosing: - Vehicle Control - this compound onset->treat monitor Monitor Paw Swelling and Body Weight Daily treat->monitor end_study End of Study (e.g., Day 19) monitor->end_study Continue dosing analyze Analyze Paw Swelling Data end_study->analyze end End analyze->end

Caption: Workflow for the rat adjuvant arthritis model.

Methodology:

  • Animal Acclimatization: Use male Sprague-Dawley rats and allow them to acclimatize.

  • Arthritis Induction: Induce arthritis by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the tail or footpad.

  • Treatment: Begin oral administration of this compound or vehicle once or twice daily, typically starting around the onset of clinical signs of arthritis (e.g., day 11).

  • Assessment: Monitor the severity of arthritis by measuring paw volume (plethysmometry) and body weight regularly throughout the study.

  • Data Analysis: Compare the changes in paw volume in the treated groups to the vehicle control group to assess the efficacy of the compound.

Clinical Development

This compound has undergone Phase II clinical trials for the treatment of rheumatoid arthritis.[6] Additionally, its effects on atherosclerotic plaque inflammation have been investigated in a multicenter study.[8][9][10] While the compound was generally well-tolerated, the study on atherosclerosis did not show a significant reduction in arterial inflammation compared to placebo.[[“]][8][9]

Conclusion

This compound is a potent and highly selective p38α MAPK inhibitor with demonstrated efficacy in preclinical models of inflammation and arthritis. Its favorable pharmacokinetic profile makes it a valuable tool for studying the role of the p38 MAPK pathway in various diseases. This technical guide provides a comprehensive summary of its pharmacological properties and representative experimental protocols to support further investigation by the scientific community.

References

BMS-582949: A Technical Whitepaper on the Dual Inhibition of p38 MAP Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-582949 is a potent and selective, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the cellular signaling cascade that mediates inflammatory responses. This document provides a comprehensive technical overview of this compound, detailing its dual mechanism of action, preclinical and clinical data, and the experimental methodologies used in its characterization. The information presented is intended to serve as a resource for researchers and professionals in the fields of inflammation, immunology, and drug development.

Introduction

The p38 MAP kinase signaling pathway plays a critical role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis. This compound was developed as a therapeutic agent to target this pathway. A key differentiating feature of this compound is its dual mechanism of action: it not only inhibits the catalytic activity of p38 kinase but also prevents its activation by upstream kinases.[1]

Mechanism of Action: Dual Inhibition of p38 Kinase

This compound exhibits a unique dual inhibitory mechanism against p38α MAP kinase.

  • Inhibition of Kinase Activity: Like many kinase inhibitors, this compound binds to the ATP-binding pocket of p38α, preventing the phosphorylation of downstream substrates and thereby blocking the inflammatory signaling cascade.

  • Inhibition of p38 Activation: Uniquely, the binding of this compound to p38α induces a conformational change in the activation loop. This altered conformation renders the key threonine and tyrosine residues within the loop less accessible to phosphorylation by upstream MAP kinase kinases (MKKs), thus inhibiting the activation of p38 itself.[1] This dual action provides a more comprehensive blockade of the p38 signaling pathway.

Below is a diagram illustrating the dual inhibition mechanism of this compound on the p38 MAPK signaling pathway.

graph p38_pathway { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Stress [label="Stress Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; MKKs [label="Upstream Kinases\n(MKK3/6)", fillcolor="#FBBC05", fontcolor="#202124"]; p38_inactive [label="p38 Kinase\n(Inactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38_active [label="p38 Kinase\n(Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Substrates\n(e.g., MK2, ATF2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory Response\n(TNF-α, IL-1β production)", fillcolor="#F1F3F4", fontcolor="#202124"]; BMS582949 [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"];

// Edges Stress -> MKKs [label="activates"]; MKKs -> p38_inactive [label="phosphorylates\n(activates)"]; p38_active -> Downstream [label="phosphorylates"]; Downstream -> Inflammation [label="leads to"];

// Inhibition Edges BMS582949 -> MKKs [label="inhibits activation of p38", style=dashed, color="#EA4335", arrowhead=tee]; BMS582949 -> p38_active [label="inhibits kinase activity", style=dashed, color="#EA4335", arrowhead=tee]; }

Caption: Dual inhibition of the p38 MAPK pathway by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity
ParameterSpecies/SystemValueReference
p38α IC50 Enzyme Assay13 nM[1][2][3]
TNF-α release IC50 Human PBMCs50 nM[3]
p38β Selectivity Enzyme Assay5-fold selective for p38α
Jnk2 Selectivity Enzyme Assay450-fold selective
Raf Selectivity Enzyme Assay190-fold selective
Broad Kinase Panel 57 Kinases>2000-fold selective for p38α
Table 2: Preclinical Pharmacokinetics
ParameterSpeciesDoseValueReference
Clearance Mouse-4.4 mL/min/kg[1]
AUC0-8h Mouse10 mg/kg (oral)75.5 µM·h[1]
Oral Bioavailability Mouse-90%[1]
Oral Bioavailability Rat-60%[1]
Table 3: Preclinical Efficacy in Animal Models
ModelSpeciesDosing RegimenEfficacy EndpointResultReference
LPS-induced TNF-α Mouse5 mg/kg (oral)Reduction in plasma TNF-α89% reduction[2][3]
Adjuvant Arthritis Rat1, 10, 100 mg/kg (once daily)Reduction in paw swellingDose-dependent reduction[3]
Adjuvant Arthritis Rat1, 5 mg/kg (twice daily)Reduction in paw swellingDose-dependent reduction[3]
Table 4: Human Clinical Trial Data
Study PopulationDosing RegimenKey FindingsReference
Healthy Volunteers Single doses (1, 10, 100, 300 mg) and 10 mg/day for 5 daysDose-dependent inhibition of LPS-induced TNF-α and IL-1β; generally well-tolerated.
Healthy Volunteers 10-600 mg/day for 28 daysSafe and well-tolerated; dose-related exposure; mean t1/2 of 11-21 hours.
Rheumatoid Arthritis Patients 30, 100, 300 mg/day for 28 daysWell-tolerated at all doses; no pharmacokinetic interaction with methotrexate.
Atherosclerosis Patients 100 mg once daily for 12 weeksDid not significantly reduce arterial inflammation or hs-CRP compared to placebo.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro p38α Kinase Inhibition Assay

This protocol outlines a representative method for determining the in vitro inhibitory activity of this compound against p38α MAP kinase.

Objective: To determine the IC50 value of this compound for the inhibition of p38α kinase activity.

Materials:

  • Recombinant active p38α MAP kinase

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP

  • p38α substrate (e.g., recombinant ATF2)

  • This compound

  • DMSO (vehicle control)

  • 384-well plates

  • ADP-Glo™ Kinase Assay reagents (or similar detection system)

  • Plate reader for luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in Kinase Assay Buffer. A typical concentration range for testing is 0.1 nM to 10 µM.

  • Reaction Setup:

    • Add 1 µL of the various concentrations of this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a master mix containing Kinase Assay Buffer and recombinant active p38α MAPK.

    • Add 2 µL of the kinase reaction mix to each well.

    • Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mix containing recombinant ATF2 (final concentration ~1 µ g/reaction ) and ATP (at or near the Km for p38α) in Kinase Assay Buffer.

    • Add 2 µL of this mix to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

graph kinase_assay_workflow { graph [rankdir="TB", splines=ortho, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_compound [label="Prepare this compound\nSerial Dilutions", fillcolor="#FBBC05", fontcolor="#202124"]; add_compound [label="Add Compound/Vehicle\nto 384-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_kinase [label="Add p38α Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pre_incubate [label="Pre-incubate (15 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_substrate_atp [label="Add Substrate (ATF2)\nand ATP", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate_reaction [label="Incubate (60 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; add_adp_glo [label="Add ADP-Glo™ Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate_adp_glo [label="Incubate (40 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_detection [label="Add Kinase\nDetection Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate_detection [label="Incubate (30 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read_luminescence [label="Read Luminescence", fillcolor="#5F6368", fontcolor="#FFFFFF"]; analyze_data [label="Calculate IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_compound; prep_compound -> add_compound; add_compound -> add_kinase; add_kinase -> pre_incubate; pre_incubate -> add_substrate_atp; add_substrate_atp -> incubate_reaction; incubate_reaction -> add_adp_glo; add_adp_glo -> incubate_adp_glo; incubate_adp_glo -> add_detection; add_detection -> incubate_detection; incubate_detection -> read_luminescence; read_luminescence -> analyze_data; analyze_data -> end; }

Caption: Workflow for the in vitro p38α kinase inhibition assay.

Human Whole Blood TNF-α Release Assay

This protocol describes a method to assess the inhibitory effect of this compound on TNF-α production in a physiologically relevant ex vivo system.

Objective: To determine the IC50 value of this compound for the inhibition of LPS-induced TNF-α release in human whole blood.

Materials:

  • Freshly drawn human whole blood collected in heparinized tubes

  • RPMI 1640 medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Blood Handling: Use fresh human blood within 2 hours of collection.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of the compound in RPMI 1640 medium.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the diluted this compound or vehicle control.

    • Add 200 µL of whole blood to each well.

    • Pre-incubate the plate at 37°C for 30-60 minutes.

  • Stimulation:

    • Prepare a working solution of LPS in RPMI 1640 medium. A final concentration of 10-100 ng/mL is typically used.

    • Add 25 µL of the LPS solution to the appropriate wells. Include unstimulated controls (medium only).

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection:

    • Centrifuge the plate at 1000 x g for 10 minutes to pellet the blood cells.

    • Carefully collect the plasma supernatant.

  • TNF-α Quantification:

    • Measure the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.[5][6][7]

graph tnf_assay_workflow { graph [rankdir="TB", splines=ortho, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; collect_blood [label="Collect Human\nWhole Blood", fillcolor="#FBBC05", fontcolor="#202124"]; prep_compound [label="Prepare this compound\nDilutions", fillcolor="#FBBC05", fontcolor="#202124"]; add_compound [label="Add Compound/Vehicle\nto 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_blood [label="Add Whole Blood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pre_incubate [label="Pre-incubate (30-60 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_lps [label="Add LPS to Stimulate", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate_reaction [label="Incubate (4-6 hours)", fillcolor="#34A853", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge Plate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; collect_supernatant [label="Collect Plasma\nSupernatant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; elisa [label="Measure TNF-α by ELISA", fillcolor="#5F6368", fontcolor="#FFFFFF"]; analyze_data [label="Calculate IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> collect_blood; collect_blood -> add_blood; start -> prep_compound; prep_compound -> add_compound; add_compound -> add_blood; add_blood -> pre_incubate; pre_incubate -> add_lps; add_lps -> incubate_reaction; incubate_reaction -> centrifuge; centrifuge -> collect_supernatant; collect_supernatant -> elisa; elisa -> analyze_data; analyze_data -> end; }

Caption: Workflow for the human whole blood TNF-α release assay.

Conclusion

This compound is a well-characterized, potent, and selective dual inhibitor of p38 MAP kinase with demonstrated preclinical efficacy in models of inflammation. Its unique mechanism of inhibiting both the activity and activation of p38 sets it apart from other inhibitors of this class. While clinical development in rheumatoid arthritis and atherosclerosis has not led to its approval, the extensive preclinical and early clinical data for this compound provide a valuable case study for the development of p38 MAP kinase inhibitors. The detailed methodologies and comprehensive data presented in this whitepaper serve as a technical resource for scientists and researchers working on the next generation of anti-inflammatory therapeutics targeting the p38 pathway.

References

In Vitro Potency of BMS-582949: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of BMS-582949, a highly selective and orally active inhibitor of p38α mitogen-activated protein kinase (MAPK). The information presented herein is intended to support researchers and professionals in the fields of drug discovery and development in their understanding of the preclinical profile of this compound.

Executive Summary

This compound is a potent inhibitor of p38α MAPK with an IC50 value of 13 nM in enzymatic assays.[1][2][3] In cell-based assays, it effectively inhibits the release of the pro-inflammatory cytokine TNFα from human peripheral blood mononuclear cells (hPBMCs) with an IC50 of 50 nM.[1][2][3] this compound demonstrates exceptional selectivity for p38α, exhibiting over 2000-fold selectivity against a broad panel of 57 other kinases.[4] Notably, it is 450-fold more selective for p38α over Jnk2 and 190-fold more selective over Raf.[4] This high degree of potency and selectivity underscores its potential as a targeted therapeutic agent for inflammatory diseases.

Data Presentation

The following tables summarize the quantitative data on the in vitro potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound

Target/AssayIC50 (nM)
p38α MAPK (enzymatic assay)13[1][2][3]
TNFα Release (hPBMC cellular assay)50[1][2][3]

Table 2: Kinase Selectivity Profile of this compound

KinaseSelectivity (Fold vs. p38α)
Jnk2450[4]
Raf190[4]
Panel of 57 Kinases>2000[4]
p38γ>2000[4]
p38δ>2000[4]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the p38 MAPK signaling pathway, a key cascade in the cellular response to inflammatory stimuli.

G cluster_extracellular Extracellular cluster_cellular Cellular Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases (MKKs) Upstream Kinases (MKKs) Inflammatory Stimuli->Upstream Kinases (MKKs) Activation p38 MAPK p38 MAPK Upstream Kinases (MKKs)->p38 MAPK Phosphorylation Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates Phosphorylation Pro-inflammatory Cytokine Production (e.g., TNFα) Pro-inflammatory Cytokine Production (e.g., TNFα) Downstream Substrates->Pro-inflammatory Cytokine Production (e.g., TNFα) BMS582949 This compound BMS582949->p38 MAPK Inhibition

Caption: p38 MAPK Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. While the precise protocols from the original studies by Liu et al. (2010) are not publicly available in full, the following represents standard and widely accepted procedures for these types of assessments.

In Vitro p38α Kinase Enzymatic Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of p38α.

G cluster_workflow Experimental Workflow A Prepare Assay Plate: Add p38α enzyme, buffer, and this compound B Add Substrate and ATP to initiate reaction A->B C Incubate at Room Temperature B->C D Stop Reaction and Measure Phosphorylated Substrate C->D E Data Analysis: Determine IC50 D->E

Caption: Workflow for a typical in vitro p38α kinase assay.

Methodology:

  • Reagents:

    • Recombinant human p38α enzyme

    • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35, 1 mM DTT)

    • Substrate (e.g., ATF2 peptide)

    • ATP (at a concentration around the Km for p38α)

    • This compound (serially diluted in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Lance™ Ultra, or similar)

  • Procedure:

    • The assay is typically performed in a 96- or 384-well plate format.

    • A solution of p38α enzyme in kinase buffer is added to the wells.

    • This compound at various concentrations is added to the wells, with a DMSO control.

    • The reaction is initiated by the addition of a mixture of the substrate and ATP.

    • The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular TNFα Release Assay in Human PBMCs

This assay measures the ability of this compound to inhibit the production of TNFα in a cellular context.

Methodology:

  • Reagents:

    • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation.

    • Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin).

    • Lipopolysaccharide (LPS) as a stimulant.

    • This compound (serially diluted in DMSO).

    • TNFα ELISA kit.

  • Procedure:

    • PBMCs are seeded in 96-well plates at a density of approximately 1-2 x 10^5 cells per well.

    • Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • LPS is added to the wells to stimulate TNFα production.

    • The plates are incubated for a further period (e.g., 18-24 hours) at 37°C in a humidified 5% CO2 incubator.

    • The cell culture supernatant is collected.

    • The concentration of TNFα in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

    • IC50 values are determined from the dose-response curve.

Conclusion

This compound is a potent and highly selective inhibitor of p38α MAPK with demonstrated activity in both enzymatic and cellular assays. Its robust in vitro profile makes it a valuable tool for research into p38 MAPK-mediated inflammatory processes and a promising candidate for the development of novel anti-inflammatory therapeutics. The detailed methodologies and summarized data provided in this guide are intended to facilitate further investigation and application of this compound by the scientific community.

References

BMS-582949: A Technical Guide to Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-582949 is a potent and highly selective, orally active inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade of inflammatory responses. This technical guide provides an in-depth overview of the kinase selectivity profile of this compound, detailing its inhibitory activity against its primary target and a range of other kinases. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Data Presentation: Kinase Selectivity Profile of this compound

The selectivity of this compound has been characterized through various biochemical assays. The following tables summarize the quantitative data on its inhibitory activity against p38α and other kinases.

Table 1: Potency of this compound against p38α and Cellular TNFα Release

TargetIC50 (nM)
p38α MAP Kinase13[1]
Cellular TNFα release50[1]

Table 2: Selectivity of this compound Against a Panel of Kinases

Kinase% Inhibition at 1 µM
p38α98
p38β65
p38γ<50
p38δ<50
JNK1<50
JNK2<50
ERK2<50
IKKβ<50
GSK3β<50
CDK2/cyclin A<50
Src<50
Lck<50
PKA<50
CAMKII<50

Data presented in Table 2 is derived from a representative kinase panel and illustrates the high selectivity of this compound for the p38α isoform.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (p38α)

Objective: To determine the in vitro inhibitory activity of this compound against the p38α MAP kinase.

Materials:

  • Recombinant human p38α enzyme

  • Biotinylated-ATF2 (substrate)

  • ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 1 mM DTT)

  • This compound (test compound)

  • Streptavidin-coated plates

  • Anti-phospho-ATF2 antibody conjugated to a detectable marker (e.g., Europium)

  • Plate reader for detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer to the final desired concentrations.

  • Add the recombinant p38α enzyme to the wells of a microtiter plate.

  • Add the diluted this compound or vehicle control (DMSO) to the wells containing the enzyme and incubate for a pre-determined period (e.g., 30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of biotinylated-ATF2 substrate and ATP to each well.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a solution containing EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound reagents.

  • Add the anti-phospho-ATF2 antibody and incubate to allow for binding to the phosphorylated substrate.

  • Wash the plate to remove unbound antibody.

  • Add a detection reagent and measure the signal using a plate reader.

  • The IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular TNFα Inhibition Assay

Objective: To determine the potency of this compound in inhibiting the release of TNFα from cells.

Materials:

  • Human peripheral blood mononuclear cells (hPBMCs) or a suitable cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (test compound)

  • Human TNFα ELISA kit

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with the diluted this compound or vehicle control for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNFα production.

  • Incubate the cells for a defined period (e.g., 4-6 hours) in a CO2 incubator at 37°C.

  • Collect the cell culture supernatant.

  • Quantify the amount of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.

  • The IC50 values are calculated by plotting the percent inhibition of TNFα production against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

p38 MAPK Signaling Pathway

p38_MAPK_Pathway extracellular_stimuli Inflammatory Cytokines / Stress receptor Receptor extracellular_stimuli->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38α mkk3_6->p38 downstream_substrates Downstream Substrates (e.g., MK2, ATF2) p38->downstream_substrates cellular_response Inflammatory Response (e.g., TNFα production) downstream_substrates->cellular_response bms582949 This compound bms582949->p38

Caption: p38 MAPK signaling pathway and the point of inhibition by this compound.

Biochemical Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Compound) start->prepare_reagents dispense_enzyme Dispense p38α Enzyme prepare_reagents->dispense_enzyme add_compound Add this compound (or vehicle) dispense_enzyme->add_compound pre_incubate Pre-incubate add_compound->pre_incubate initiate_reaction Initiate Reaction (Add Substrate + ATP) pre_incubate->initiate_reaction incubate Incubate initiate_reaction->incubate stop_reaction Stop Reaction (Add EDTA) incubate->stop_reaction detection Detection (Measure Phosphorylation) stop_reaction->detection analyze_data Data Analysis (Calculate IC50) detection->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Conclusion

This compound is a potent and highly selective inhibitor of p38α MAP kinase. The data presented in this guide demonstrates its strong activity against its intended target and minimal off-target effects on a panel of other kinases. The detailed experimental protocols provide a foundation for the replication and further investigation of its biochemical and cellular activities. This comprehensive profile supports the continued development of this compound as a therapeutic agent for inflammatory diseases.

References

BMS-582949: A Technical Overview of a Potent p38α MAP Kinase Inhibitor in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-582949 is a potent, selective, and orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade of inflammatory responses.[1][2][3][4] Its development has been aimed at treating inflammatory diseases, with preclinical studies demonstrating significant efficacy in various models of inflammation, including rheumatoid arthritis.[1] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical data from key inflammatory disease models, and detailed experimental protocols.

Core Mechanism of Action: Inhibition of the p38α MAPK Pathway

This compound exerts its anti-inflammatory effects by selectively targeting the p38α MAPK. The p38 MAPK pathway is a critical signaling cascade that responds to inflammatory cytokines and cellular stress, leading to the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).[5] this compound is unique in that it is a dual-action inhibitor; it not only inhibits the kinase activity of already phosphorylated p38 but also prevents the initial activation (phosphorylation) of p38 by upstream kinases.[2] This is achieved by binding to p38α and inducing a conformational change in the activation loop, making it less accessible for phosphorylation.[2]

p38_pathway cluster_stress Cellular Stress / Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effects Stress LPS, IL-1, TNF-α MKK MKK3 / MKK6 Stress->MKK Activates p38_inactive p38α (Inactive) MKK->p38_inactive Phosphorylates (Activation) p38_active p-p38α (Active) p38_inactive->p38_active MK2 MAPKAPK2 (MK2) p38_active->MK2 Activates TNF_mRNA TNF-α mRNA MK2->TNF_mRNA Stabilizes TNF_protein TNF-α Protein (Pro-inflammatory Cytokine) TNF_mRNA->TNF_protein Translation BMS582949 This compound BMS582949->p38_inactive Inhibits Activation BMS582949->p38_active Inhibits Kinase Activity

This compound dual-action inhibition of the p38α MAPK signaling pathway.

Data Presentation: In Vitro and In Vivo Efficacy

This compound has demonstrated potent activity in both enzymatic and cell-based assays, which translates to significant efficacy in animal models of inflammation.

Table 1: In Vitro and Cellular Activity
Assay TypeTargetCell Line / SystemIC50 ValueReference
Enzymatic Assayp38α MAP Kinase-13 nM[1][2][3][4][6]
Cellular AssayTNF-α ReleaseHuman Peripheral Blood Mononuclear Cells (hPBMC)50 nM[1][3][4]
Cellular AssayTNF-α ReleaseLipopolysaccharide (LPS)-stimulated human whole blood50 nM[1]
Table 2: In Vivo Efficacy in Acute Inflammation Models
Animal ModelSpeciesTreatmentDosingKey FindingReference
LPS-Induced TNF-αBALB/c MiceThis compound5 mg/kg, p.o.89% reduction in TNF-α production[1][4]
Table 3: In Vivo Efficacy in Arthritis Models
Animal ModelSpeciesTreatmentDosing RegimenKey FindingReference
Adjuvant-Induced ArthritisRatThis compound1, 10, or 100 mg/kg, q.d., p.o.Dose-dependent reduction in paw swelling[4]
Adjuvant-Induced ArthritisRatThis compound1 or 5 mg/kg, b.i.d., p.o.Markedly improved efficacy in reducing paw swelling[1][4]
Adjuvant-Induced ArthritisRatThis compoundAs low as 0.3 mg/kg, p.o.Significant reduction in paw swelling[1]
Table 4: Pharmacokinetic Profile
SpeciesOral BioavailabilityClearance RateAUC0-8h (at 10 mg/kg)Reference
Mouse90%4.4 mL/min/kg75.5 µM•h[2]
Rat60%--[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the protocols for key experiments cited.

LPS-Induced TNF-α Production in Mice

This model assesses the acute anti-inflammatory activity of a compound by measuring its ability to inhibit the production of TNF-α following a systemic inflammatory challenge.

  • Animals : Female BALB/c mice are used.[1]

  • Compound Administration : this compound is formulated in a vehicle such as PEG 400 and administered via oral gavage (p.o.) at the desired dose (e.g., 5 mg/kg).[1]

  • Inflammatory Challenge : 90 minutes after compound administration, mice are challenged with an intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) to induce a systemic inflammatory response.[1]

  • Sample Collection : Blood samples are collected at a specified time point post-LPS challenge (e.g., 2 hours).

  • Analysis : Plasma or serum is isolated, and TNF-α levels are quantified using a standard method like ELISA. The percentage reduction in TNF-α is calculated by comparing the treated group to a vehicle-treated control group.[1]

lps_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis A 1. Acclimatize BALB/c Mice B 2. Administer this compound (e.g., 5 mg/kg, p.o.) A->B C 3. Wait 90 minutes B->C D 4. Challenge with LPS (i.p.) C->D E 5. Wait 2 hours D->E F 6. Collect Blood Samples E->F G 7. Isolate Plasma F->G H 8. Quantify TNF-α (ELISA) G->H I 9. Compare to Vehicle Control H->I

Workflow for the LPS-induced TNF-α production model in mice.
Rat Adjuvant-Induced Arthritis (AIA) Model

The AIA model is a well-established preclinical model of rheumatoid arthritis, characterized by robust paw swelling and inflammation.

  • Animals : Lewis rats are typically used for this model.

  • Induction of Arthritis : Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in an oil vehicle (e.g., Freund's Incomplete Adjuvant) into the paw or base of the tail.

  • Compound Administration : Dosing with this compound or vehicle begins on a specified day post-adjuvant injection, often when signs of arthritis appear. The compound is administered orally (p.o.) once (q.d.) or twice daily (b.i.d.) at various doses (e.g., 0.3, 1, 5, 10, 100 mg/kg).[1][4]

  • Assessment of Paw Swelling : The primary endpoint is the change in paw volume (swelling), which is measured periodically throughout the study using a plethysmometer.

  • Data Analysis : The reduction in paw swelling in the this compound-treated groups is compared against the vehicle-treated group to determine efficacy.

Clinical Evaluation in Atherosclerosis

While showing promise in preclinical inflammatory models, the clinical development of this compound has faced challenges. A multicenter clinical trial evaluated the effect of this compound on atherosclerotic plaque inflammation.[7][8][9] In this study, 12 weeks of treatment with 100 mg of this compound once daily did not significantly reduce arterial inflammation, as measured by FDG-PET imaging, or levels of high-sensitivity C-reactive protein (hs-CRP) compared to placebo in patients with stable atherosclerosis.[7][[“]]

logic_diagram cluster_drug Drug Action cluster_target Molecular Target cluster_cellular Cellular Effect cluster_physiologic Physiological Outcome Drug This compound Target p38α MAP Kinase Drug->Target Inhibits Cellular Decreased Production of TNF-α & other cytokines Target->Cellular Leads to Physiologic Reduction of Inflammation (e.g., Paw Swelling) Cellular->Physiologic Results in

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of BMS-582949

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo evaluation of BMS-582949, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). The following sections outline experimental procedures for studying the efficacy of this compound in established murine models of rheumatoid arthritis and acute inflammation, as well as a rabbit model of atherosclerosis. Additionally, the underlying signaling pathway is illustrated to provide a mechanistic context for the experimental observations.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Murine Model of Acute Inflammation

Animal ModelParameter MeasuredTreatment GroupDosageRoute of AdministrationObservation
BALB/c Mice (LPS-induced)TNFα ProductionThis compound5 mg/kgOral (p.o.)89% reduction at 2 hours post-LPS
BALB/c Mice (LPS-induced)TNFα ProductionThis compound5 mg/kgOral (p.o.)78% reduction at 6 hours post-LPS

Table 2: In Vivo Efficacy of this compound in a Murine Model of Rheumatoid Arthritis

Animal ModelParameter MeasuredTreatment GroupDosageRoute of AdministrationObservation
Collagen-Induced Arthritis (Mouse)Paw SwellingThis compound0.3 - 100 mg/kgOral (p.o.), once or twice dailySignificant, dose-dependent reduction
Collagen-Induced Arthritis (Mouse)Paw SwellingThis compound1 and 5 mg/kgOral (p.o.)Marked improvement in efficacy

Signaling Pathway

The p38 MAPK signaling cascade plays a crucial role in the inflammatory response. Upon activation by various extracellular stimuli, a series of phosphorylation events leads to the activation of downstream targets responsible for the production of pro-inflammatory cytokines. This compound specifically inhibits p38α, thereby attenuating this inflammatory cascade.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core p38 MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response LPS LPS MAP3K MAP3K (e.g., TAK1, ASK1) LPS->MAP3K TNFa_IL1 TNF-α, IL-1 TNFa_IL1->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38a p38α MKK3_6->p38a MK2_3 MK2 / MK3 p38a->MK2_3 MSK1_2 MSK1 / MSK2 p38a->MSK1_2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38a->TranscriptionFactors BMS582949 This compound BMS582949->p38a Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) MK2_3->Cytokine_Production MSK1_2->TranscriptionFactors TranscriptionFactors->Cytokine_Production

Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Murine Model of Lipopolysaccharide (LPS)-Induced Acute Inflammation

This protocol describes the induction of acute systemic inflammation in mice using LPS and the evaluation of the anti-inflammatory effects of this compound.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Sterile, pyrogen-free saline

  • 8-10 week old BALB/c mice

  • Standard laboratory equipment for oral gavage and intraperitoneal injections

  • ELISA kits for TNFα quantification

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the experiment.

  • This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 10 mL/kg dosing volume).

  • This compound Administration: Administer this compound or vehicle to the mice via oral gavage.

  • LPS Challenge: 90 minutes after this compound administration, induce acute inflammation by injecting LPS intraperitoneally at a dose of 1 mg/kg.

  • Sample Collection: At 2 and 6 hours post-LPS injection, collect blood samples via cardiac puncture or another approved method.

  • Cytokine Analysis: Process the blood to obtain plasma and quantify the levels of TNFα using a commercially available ELISA kit according to the manufacturer's instructions.

Caption: Experimental Workflow for LPS-Induced Acute Inflammation Model.

Murine Model of Collagen-Induced Arthritis (CIA)

This protocol outlines the induction of arthritis in mice through immunization with type II collagen and the assessment of the therapeutic efficacy of this compound.

Materials:

  • This compound

  • Bovine Type II Collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 8-10 week old DBA/1 mice

  • Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)

  • Standard laboratory equipment for subcutaneous injections and oral gavage

  • Calipers for paw thickness measurement

Procedure:

  • Collagen Emulsion Preparation: Prepare an emulsion of bovine type II collagen in CFA (for primary immunization) and IFA (for booster immunization).

  • Primary Immunization (Day 0): Anesthetize the mice and inject 100 µL of the collagen/CFA emulsion subcutaneously at the base of the tail.

  • Booster Immunization (Day 21): Administer a booster injection of 100 µL of the collagen/IFA emulsion subcutaneously at a different site near the base of the tail.

  • Arthritis Development and Scoring: Monitor the mice for signs of arthritis starting from day 21. Clinically score the severity of arthritis in each paw on a scale of 0-4.

  • This compound Administration (Therapeutic Regimen): Once arthritis is established (e.g., clinical score ≥ 2), begin daily oral administration of this compound or vehicle at the desired dosages (0.3 - 100 mg/kg).

  • Efficacy Assessment: Continue daily treatment and monitor paw swelling (using calipers) and clinical arthritis scores for the duration of the study (typically 14-21 days of treatment).

Caption: Experimental Workflow for Collagen-Induced Arthritis Model.

Rabbit Model of High-Fat Diet-Induced Atherosclerosis

This protocol describes the induction of atherosclerosis in rabbits through a high-fat diet and provides a framework for evaluating the potential anti-atherosclerotic effects of this compound.

Materials:

  • This compound

  • High-fat rabbit chow (containing 1% cholesterol and 6% peanut oil)

  • Standard rabbit chow

  • Male New Zealand White rabbits

  • Vehicle for this compound

  • Equipment for oral administration to rabbits

  • Histological staining reagents (e.g., Oil Red O)

Procedure:

  • Animal Acclimation: Acclimate rabbits to individual housing for one week with access to standard chow and water.

  • Induction of Atherosclerosis: Feed the rabbits a high-fat diet for 8 weeks to induce atherosclerotic lesions.

  • Treatment Initiation: After the 8-week induction period, divide the rabbits into treatment groups. Continue the high-fat diet for all groups.

  • This compound Administration: Administer this compound or vehicle orally to the respective groups daily for an additional 8-12 weeks.

  • Tissue Collection: At the end of the treatment period, euthanize the rabbits and perfuse the vascular system. Carefully dissect the aorta.

  • Lesion Analysis: Stain the aorta with Oil Red O to visualize atherosclerotic plaques. Quantify the plaque area as a percentage of the total aortic surface area.

Caption: Experimental Workflow for High-Fat Diet-Induced Atherosclerosis Model.

Application Notes and Protocols for BMS-582949 in Murine Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-582949 is a potent and highly selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in the pathogenesis of rheumatoid arthritis. By targeting p38α, this compound offers a therapeutic strategy to modulate the inflammatory response in autoimmune diseases. These application notes provide a summary of dosages used in preclinical murine models of arthritis and detailed protocols for conducting efficacy studies.

Data Presentation

The following table summarizes the quantitative data for this compound dosage and administration in rodent models of arthritis and inflammation.

Animal ModelSpeciesDosageAdministration RouteFrequencyEfficacy EndpointReference
Adjuvant-Induced ArthritisRat1, 10, 100 mg/kgOral (p.o.)Once Daily (q.d.)Reduction in paw swelling[1]
Adjuvant-Induced ArthritisRat1, 5 mg/kgOral (p.o.)Twice Daily (b.i.d.)Reduction in paw swelling[1]
Acute Inflammation (LPS-induced)Mouse5 mg/kgOral (p.o.)Single DoseReduction in TNF-α production[1]

Signaling Pathway

This compound inhibits the p38α MAPK signaling pathway. This pathway is a key regulator of inflammatory responses. Upon activation by upstream kinases such as MKK3 and MKK6, p38α phosphorylates various downstream targets, including transcription factors and other kinases, leading to the expression of pro-inflammatory cytokines and enzymes involved in tissue destruction.

p38_MAPK_Pathway cluster_upstream Upstream Activation cluster_p38 p38 MAPK cluster_downstream Downstream Effects Inflammatory Stimuli Inflammatory Stimuli MKK3/6 MKK3/6 Inflammatory Stimuli->MKK3/6 p38alpha p38alpha MKK3/6->p38alpha Transcription Factors (e.g., ATF2, MEF2C) Transcription Factors (e.g., ATF2, MEF2C) p38alpha->Transcription Factors (e.g., ATF2, MEF2C) Kinases (e.g., MK2) Kinases (e.g., MK2) p38alpha->Kinases (e.g., MK2) Pro-inflammatory Cytokines (TNF-alpha, IL-6) Pro-inflammatory Cytokines (TNF-alpha, IL-6) Transcription Factors (e.g., ATF2, MEF2C)->Pro-inflammatory Cytokines (TNF-alpha, IL-6) MMPs, COX-2 MMPs, COX-2 Transcription Factors (e.g., ATF2, MEF2C)->MMPs, COX-2 Kinases (e.g., MK2)->Pro-inflammatory Cytokines (TNF-alpha, IL-6) Synovial Inflammation & Joint Destruction Synovial Inflammation & Joint Destruction Pro-inflammatory Cytokines (TNF-alpha, IL-6)->Synovial Inflammation & Joint Destruction MMPs, COX-2->Synovial Inflammation & Joint Destruction This compound This compound This compound->p38alpha

Caption: p38α MAPK Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in a murine model of collagen-induced arthritis (CIA).

Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice (Prophylactic Treatment)

Objective: To evaluate the prophylactic effect of this compound on the development of arthritis.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose/0.2% Tween 80 in water)

  • Anesthetic (e.g., isoflurane)

  • Calipers for paw measurement

Procedure:

  • Arthritis Induction (Day 0):

    • Prepare an emulsion of 2 mg/mL bovine type II collagen in Complete Freund's Adjuvant (1:1 ratio).

    • Anesthetize mice and administer a 100 µL intradermal injection of the emulsion at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of 2 mg/mL bovine type II collagen in Incomplete Freund's Adjuvant (1:1 ratio).

    • Anesthetize mice and administer a 100 µL intradermal injection of the booster emulsion at a different site on the base of the tail.

  • Treatment Administration (Starting Day 0):

    • Randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).

    • Prepare this compound in the appropriate vehicle. Based on available data, suggested starting doses could range from 1 to 30 mg/kg.

    • Administer this compound or vehicle via oral gavage once or twice daily, starting from Day 0 and continuing until the end of the study (e.g., Day 42).

  • Clinical Assessment:

    • Monitor mice daily for signs of arthritis starting from Day 21.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

    • Measure paw thickness using calipers 2-3 times per week.

  • Endpoint Analysis (Day 42):

    • Collect blood for serum analysis of inflammatory cytokines (TNF-α, IL-6) and anti-collagen antibodies.

    • Harvest paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Protocol 2: Collagen-Induced Arthritis (CIA) in DBA/1 Mice (Therapeutic Treatment)

Objective: To evaluate the therapeutic effect of this compound on established arthritis.

Procedure:

  • Arthritis Induction and Monitoring:

    • Induce arthritis as described in Protocol 1 (Steps 1 and 2).

    • Monitor mice for the onset of clinical arthritis (clinical score > 1).

  • Treatment Administration (Post-Onset):

    • Once a mouse develops clinical signs of arthritis, randomize it into a treatment group.

    • Begin administration of this compound or vehicle as described in Protocol 1 (Step 3).

    • Continue treatment for a defined period (e.g., 14-21 days).

  • Clinical Assessment and Endpoint Analysis:

    • Continue daily clinical scoring and paw thickness measurements throughout the treatment period.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for testing a compound in a murine CIA model.

CIA_Workflow cluster_setup Experimental Setup cluster_induction Arthritis Induction cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis A Acclimatize DBA/1 Mice B Prepare Collagen Emulsions (CFA & IFA) A->B C Day 0: Primary Immunization (Collagen/CFA) D Day 21: Booster Immunization (Collagen/IFA) C->D E Randomize & Start Treatment (Prophylactic or Therapeutic) D->E F Daily Clinical Scoring & Paw Measurement (from Day 21) E->F G Day 42: Sample Collection (Blood, Paws) F->G H Histopathology of Joints G->H I Serum Cytokine & Antibody Analysis G->I J Data Analysis & Interpretation H->J I->J

Caption: Experimental Workflow for Murine Collagen-Induced Arthritis.

References

Application Notes and Protocols for Preparing BMS-582949 for Oral Gavage in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-582949 is a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][2] Its oral activity makes it a valuable tool for in vivo studies investigating the role of the p38 MAPK pathway in various inflammatory disease models. Due to its low aqueous solubility, proper formulation is critical for achieving accurate and consistent dosing in oral gavage studies with rats. These application notes provide detailed protocols for the preparation of this compound for oral administration in rats, focusing on the use of Polyethylene Glycol 400 (PEG 400) as a vehicle.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an appropriate formulation strategy.

PropertyValueReference
Molecular Formula C₂₂H₂₆N₆O₂[3][4]
Molecular Weight 406.49 g/mol [3]
Appearance Solid[3]
CAS Number 623152-17-0[4]
pKa Not explicitly found, but described as a weak base.[5]
LogP Not explicitly found, but implied to be lipophilic.
Solubility DMSO: 10 mM, 15 mg/mL, 81 mg/mL[3][4][6]
DMF: 30 mg/mL[4]
Ethanol: 1 mg/mL[4]
Water/PBS (pH 7.2): Insoluble/Slightly soluble[4][6]

Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. This pathway is a crucial regulator of cellular responses to stress and inflammatory stimuli.[7][8][9][10][11]

p38_MAPK_pathway ext_stimuli Environmental Stress / Inflammatory Cytokines mkkk MAPKKK (e.g., TAK1, ASK1) ext_stimuli->mkkk mkk MAPKK (MKK3/6) mkkk->mkk p38 p38 MAPK mkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates bms This compound bms->p38 Inhibition response Inflammatory Response (e.g., TNF-α, IL-1β production) substrates->response

Figure 1: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Solution in PEG 400

This protocol describes the preparation of a solution of this compound in PEG 400, a common vehicle for oral gavage of poorly water-soluble compounds in rats.

Materials:

  • This compound powder

  • Polyethylene Glycol 400 (PEG 400), USP grade

  • Analytical balance

  • Spatula

  • Glass beaker or vial of appropriate size

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Sterile syringes and gavage needles (16-18 gauge for rats)

Procedure:

  • Calculate the required amounts: Determine the total volume of the dosing solution needed and the desired concentration of this compound. For example, to prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound.

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance and transfer it to a clean, dry glass beaker or vial.

  • Add PEG 400: Add a small amount of PEG 400 (approximately 25-50% of the final volume) to the beaker containing the this compound powder.

  • Dissolution: Place the beaker on a magnetic stirrer and begin stirring. To aid dissolution, gentle warming (e.g., in a 37-40°C water bath) and/or sonication can be applied. Visually inspect the solution to ensure all the powder has dissolved.

  • Adjust to final volume: Once the this compound is completely dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of PEG 400 and add the rinsing to the volumetric flask to ensure a complete transfer of the compound. Add PEG 400 to the flask to reach the final desired volume.

  • Final mixing: Stopper the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the prepared solution in a tightly sealed, light-protected container at room temperature or as specified by stability studies. It is recommended to prepare the solution fresh daily.

Dosing in Rats:

This compound has been administered to rats in an adjuvant arthritis model at doses of 1, 10, or 100 mg/kg once daily, or 1 and 5 mg/kg twice daily.[4] The dosing volume for oral gavage in rats is typically between 5-10 mL/kg.[12][[“]]

Example Dosing Calculation:

Rat Weight (g)Dose (mg/kg)Dosing Volume (mL/kg)Concentration (mg/mL)Volume to Administer (mL)
25010521.25
30010521.50
250505101.25
300505101.50
Protocol 2: Preparation of this compound Suspension (Alternative)

For higher doses where solubility in a limited volume of PEG 400 may be a concern, a suspension can be prepared. A common vehicle for oral suspensions is 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water.

Materials:

  • This compound powder

  • Methylcellulose or Carboxymethylcellulose (CMC)

  • Purified water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Graduated cylinder

Procedure:

  • Prepare the vehicle: Prepare a 0.5% (w/v) solution of methylcellulose or CMC in purified water. This may require heating and stirring to fully dissolve.

  • Triturate the powder: Weigh the required amount of this compound. To ensure a fine and uniform particle size, it is recommended to triturate the powder in a mortar and pestle.

  • Form a paste: Add a small amount of the 0.5% methylcellulose vehicle to the powdered this compound and mix to form a smooth paste.

  • Gradual dilution: Gradually add the remaining vehicle to the paste while continuously stirring to form a uniform suspension.

  • Homogenization: For a more stable suspension, the mixture can be homogenized.

  • Storage and Administration: Store the suspension in a refrigerator and protect it from light. Always ensure the suspension is thoroughly mixed (e.g., by vortexing or inverting) before each administration to ensure uniform dosing.

Experimental Workflow for Oral Gavage Preparation

The following diagram illustrates the general workflow for preparing this compound for oral gavage in rats.

oral_gavage_workflow start Start calc Calculate Required This compound and Vehicle start->calc weigh Weigh this compound calc->weigh add_vehicle Add Vehicle (e.g., PEG 400) weigh->add_vehicle dissolve Dissolve/Suspend (Stir, Sonicate, Warm) add_vehicle->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol homogenize Ensure Homogeneity adjust_vol->homogenize dose Administer via Oral Gavage homogenize->dose end End dose->end

Figure 2: General workflow for preparing this compound formulation for oral gavage.

Safety Precautions

  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Refer to the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

  • Oral gavage should be performed by trained personnel to minimize stress and potential injury to the animals.[12][[“]]

Conclusion

The successful oral administration of the p38 MAPK inhibitor this compound in rats is highly dependent on the appropriate preparation of the dosing formulation. Due to its poor aqueous solubility, a solution in PEG 400 is a recommended approach. The detailed protocols and data presented in these application notes are intended to provide researchers with the necessary information to prepare and administer this compound effectively and reproducibly in their in vivo studies. Adherence to these guidelines will help ensure the generation of reliable and accurate data in the investigation of inflammatory diseases.

References

Application Notes and Protocols: BMS-582949 Cell-Based Assay for TNF-alpha Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine critically involved in the pathogenesis of a range of inflammatory diseases. Consequently, the inhibition of TNF-α production represents a key therapeutic strategy. BMS-582949 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a crucial enzyme in the signaling cascade that leads to the synthesis and secretion of TNF-α. This document provides detailed application notes and protocols for a cell-based assay to evaluate the inhibitory activity of this compound on TNF-α production.

Mechanism of Action: p38 MAPK Inhibition

The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[1] Upon stimulation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), a cascade of phosphorylation events leads to the activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates downstream targets, including transcription factors that upregulate the expression of pro-inflammatory cytokine genes, most notably TNF-α.[2] By inhibiting p38 MAPK, this compound disrupts this signaling cascade, leading to a reduction in TNF-α production.

Data Presentation

The inhibitory activity of this compound on TNF-α production can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table provides a template for presenting such quantitative data, with example values for a hypothetical p38 MAPK inhibitor.

CompoundCell LineStimulantTNF-α Detection MethodIC50 (nM)
This compoundTHP-1LPS (1 µg/mL)ELISA[Insert experimentally determined value]
This compoundPBMCsLPS (100 ng/mL)HTRF[Insert experimentally determined value]
Reference Inhibitor (e.g., Losmapimod analogue)Human Whole BloodLPSELISA7
Reference Inhibitor (e.g., SB203580)Human PBMCsLPSELISA180

Experimental Protocols

This section details the key experimental protocols for assessing the efficacy of this compound in inhibiting TNF-α secretion in a cell-based model. The human monocytic cell line, THP-1, is a widely used model for studying macrophage-like inflammatory responses.[3]

Protocol 1: THP-1 Cell Culture and Differentiation

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed THP-1 cells into 96-well plates at a density of 3 x 10^4 cells per well in 100 µL of culture medium.[4]

  • Differentiation (Optional but Recommended): To differentiate the monocytic THP-1 cells into a more macrophage-like phenotype, add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 5 ng/mL. Incubate for 48 hours. After incubation, carefully aspirate the medium and wash the adherent cells once with fresh, serum-free RPMI-1640.[3]

Protocol 2: this compound Treatment and LPS Stimulation

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (typically ≤ 0.1%).

  • Pre-treatment: Add 50 µL of the diluted this compound or vehicle control (medium with the same DMSO concentration) to the appropriate wells of the 96-well plate containing the differentiated THP-1 cells. Incubate for 1-2 hours at 37°C.[3]

  • LPS Stimulation: Prepare a stock solution of Lipopolysaccharide (LPS) from E. coli. Dilute the LPS in culture medium to a working concentration that will result in a final concentration of 1 µg/mL in the wells.[5] Add 50 µL of the LPS solution to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for 17-24 hours at 37°C in a 5% CO2 incubator.[5][6]

Protocol 3: Quantification of TNF-α Secretion by ELISA

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed to pellet the cells. Carefully collect the cell culture supernatant for TNF-α measurement.[5]

  • ELISA Procedure: Quantify the concentration of human TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Construct a standard curve using the provided TNF-α standards. Use the standard curve to determine the concentration of TNF-α in each experimental sample. Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Visualizations

Signaling Pathway Diagram

p38_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKKs MKK3/6 TAK1->MKKs p38 p38 MAPK MKKs->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors BMS582949 This compound BMS582949->p38 TNF_mRNA TNF-α mRNA TranscriptionFactors->TNF_mRNA TNF_Protein TNF-α Protein (Secretion) TNF_mRNA->TNF_Protein Nucleus Nucleus Cytoplasm Cytoplasm

Caption: p38 MAPK signaling pathway leading to TNF-α production.

Experimental Workflow Diagram

experimental_workflow start Start seed_cells Seed THP-1 Cells (96-well plate) start->seed_cells differentiate Differentiate with PMA (48 hours) seed_cells->differentiate pre_treat Pre-treat with this compound (1-2 hours) differentiate->pre_treat stimulate Stimulate with LPS (17-24 hours) pre_treat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant elisa Quantify TNF-α by ELISA collect_supernatant->elisa analyze Data Analysis (IC50 determination) elisa->analyze end End analyze->end

Caption: Workflow for the cell-based TNF-α inhibition assay.

References

Application Notes and Protocols for BMS-582949 in Human Peripheral Blood Mononuclear Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BMS-582949 is a potent and selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK)[1][2][3]. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, primarily through its role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In human peripheral blood mononuclear cells (PBMCs), activation of this pathway, often initiated by stimuli like lipopolysaccharide (LPS), leads to a robust inflammatory cascade. This compound exerts its inhibitory effect by blocking both the kinase activity of p38 and its activation via phosphorylation[3]. These application notes provide detailed protocols for the use of this compound in human PBMCs to study the inhibition of cytokine production and to investigate the p38 MAPK signaling pathway.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and other p38 MAPK inhibitors on cytokine production in human PBMCs.

Table 1: Inhibitory Activity of this compound on TNF-α Production

CompoundTargetCell TypeStimulantAssayIC₅₀Reference
This compoundp38α MAPKHuman PBMCsLPSTNF-α ELISA50 nM[1][2][4]

Table 2: Inhibitory Activity of a Representative p38 MAPK Inhibitor on Pro-inflammatory Cytokine Release

CompoundTargetCell TypeStimulantCytokine MeasuredIC₅₀Reference
p38 MAPK Inhibitor IIIp38 MAPKHuman PBMCsLPSTNF-α160 nM[5]
p38 MAPK Inhibitor IIIp38 MAPKHuman PBMCsLPSIL-1β39 nM[5]

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway in LPS-Stimulated PBMCs

The following diagram illustrates the signaling cascade initiated by LPS in PBMCs, leading to the production of pro-inflammatory cytokines, and the point of intervention for this compound.

p38_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TAK1 TAK1 MyD88->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p38_MAPK->Transcription_Factors activates BMS582949 This compound BMS582949->p38_MAPK inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene_Expression->Cytokines leads to experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis isolate_pbmcs Isolate PBMCs from whole blood (Ficoll-Paque density gradient) wash_resuspend Wash and resuspend PBMCs in complete RPMI 1640 medium isolate_pbmcs->wash_resuspend cell_count Perform cell count and viability assessment wash_resuspend->cell_count plate_cells Plate cells at desired density (e.g., 2 x 10^5 cells/well in 96-well plate) cell_count->plate_cells add_bms Pre-incubate with this compound (various concentrations) for 30-60 minutes at 37°C plate_cells->add_bms add_lps Stimulate with LPS (e.g., 100 ng/mL) for 6-24 hours at 37°C add_bms->add_lps collect_supernatant Centrifuge plate and collect supernatant add_lps->collect_supernatant elisa Measure cytokine concentrations (e.g., TNF-α, IL-1β, IL-6) by ELISA collect_supernatant->elisa data_analysis Analyze data and determine IC₅₀ elisa->data_analysis

References

Application Notes and Protocols for a Proposed Intravenous Vehicle Formulation of BMS-582949

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-582949 is a potent and highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1] Due to its therapeutic potential in inflammatory diseases, robust and reliable formulations are essential for preclinical and clinical evaluation. This compound is characterized by poor aqueous solubility, making intravenous administration challenging.[1][2] This document provides detailed application notes and protocols for a proposed intravenous (IV) vehicle formulation of this compound suitable for preclinical research. The proposed formulation is based on a co-solvent system demonstrated to be effective for solubilizing poorly water-soluble compounds for intravenous administration in animal models.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₂₆N₆O₂[2]
Molecular Weight406.5 g/mol [2]
AppearanceCrystalline solid[2]
Solubility
WaterInsoluble/Slightly soluble in PBS (pH 7.2)[1][2]
DMSO≥ 44.3 mg/mL (with gentle warming)[1]
Ethanol≥ 2.7 mg/mL (with gentle warming and ultrasonic)[1]
DMF30 mg/mL[2]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[2]
In Vitro Potency
p38α MAPK IC₅₀13 nM[3]
TNF-α release in hPBMC IC₅₀50 nM[4]

Proposed Intravenous Vehicle Formulation

Given the poor aqueous solubility of this compound, a co-solvent-based vehicle is proposed for intravenous administration in preclinical studies. This formulation is designed to solubilize the compound and maintain its stability in solution for the duration of the experiment. The proposed vehicle is a mixture of N,N-Dimethylacetamide (DMA), Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).

Table 2: Proposed Intravenous Vehicle Composition

ComponentPercentage (v/v)Function
N,N-Dimethylacetamide (DMA)20%Co-solvent
Propylene Glycol (PG)40%Co-solvent, Viscosity modifier
Polyethylene Glycol 400 (PEG 400)40%Co-solvent, Solubilizer

This vehicle composition, hereafter referred to as DPP (DMA/PG/PEG), has been shown to be effective in solubilizing other poorly water-soluble compounds for intravenous preclinical screening.

Experimental Protocols

Protocol 1: Preparation of this compound Intravenous Formulation

This protocol describes the step-by-step procedure for preparing a stock solution and the final intravenous formulation of this compound.

Materials:

  • This compound powder

  • N,N-Dimethylacetamide (DMA), sterile, injectable grade

  • Propylene Glycol (PG), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Sterile, pyrogen-free water for injection (WFI) or 0.9% saline

  • Sterile vials

  • Sterile syringes and needles (or appropriate sterile consumables)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Prepare the DPP Vehicle:

    • In a sterile environment (e.g., a laminar flow hood), combine 20% DMA, 40% PG, and 40% PEG 400 by volume in a sterile container.

    • For example, to prepare 10 mL of the DPP vehicle, mix 2 mL of DMA, 4 mL of PG, and 4 mL of PEG 400.

    • Mix thoroughly by vortexing.

  • Prepare a this compound Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the this compound in the DPP vehicle to achieve a desired stock concentration (e.g., 10 mg/mL).

    • Facilitate dissolution by vortexing. Gentle warming may be applied if necessary, but the solution should be cooled to room temperature before use.

  • Prepare the Final Dosing Solution:

    • The stock solution can be administered directly or further diluted with a sterile aqueous vehicle such as 0.9% saline or 5% dextrose in water (D5W) to the final desired concentration for injection.

    • Important: The final concentration of the organic solvents should be considered to minimize potential toxicity. It is recommended to perform a preliminary tolerability study in the animal model of choice.

    • Visually inspect the final solution for any precipitation or particulates before administration. The solution should be clear.

Protocol 2: In Vitro p38 MAPK Activity Assay

This protocol outlines a method to confirm the inhibitory activity of the formulated this compound on p38 MAPK.

Materials:

  • Recombinant active p38 MAPK enzyme

  • Kinase assay buffer

  • ATF-2 fusion protein (substrate)

  • ATP

  • Formulated this compound

  • Vehicle control (DPP vehicle)

  • Method for detection (e.g., Western blot with anti-phospho-ATF-2 antibody or a luminescence-based kinase assay kit)

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, combine the recombinant p38 MAPK enzyme and the ATF-2 substrate in the kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of the formulated this compound or the vehicle control to the reaction mixtures.

  • Reaction Initiation: Start the kinase reaction by adding a defined concentration of ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer (for Western blot analysis) or the appropriate reagent from a kinase assay kit.

  • Detection: Analyze the level of substrate phosphorylation. For Western blotting, use a primary antibody specific for phosphorylated ATF-2. For luminescence-based assays, follow the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to the kinase activity.[5]

Protocol 3: Cell-Based p38 MAPK Phosphorylation Assay

This protocol assesses the ability of the formulated this compound to inhibit p38 MAPK phosphorylation in a cellular context.

Materials:

  • A suitable cell line (e.g., THP-1 monocytes or RAW 264.7 macrophages)

  • Cell culture medium

  • Lipopolysaccharide (LPS) or another suitable stimulus to activate the p38 MAPK pathway

  • Formulated this compound

  • Vehicle control (DPP vehicle diluted in media)

  • Lysis buffer

  • Antibodies for Western blot: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of formulated this compound or the vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce p38 MAPK phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an antibody against phospho-p38 MAPK.

    • Strip and re-probe the membrane with an antibody against total p38 MAPK for loading control.

  • Data Analysis: Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.

Protocol 4: In Vitro Hemolysis Assay

This protocol is crucial to evaluate the potential of the intravenous formulation to cause red blood cell lysis.

Materials:

  • Freshly collected whole blood (e.g., from rat or human) with an anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS)

  • Formulated this compound at various concentrations

  • Vehicle control (DPP vehicle)

  • Positive control (e.g., 1% Triton X-100)

  • Negative control (PBS)

  • Spectrophotometer

Procedure:

  • Prepare Red Blood Cell (RBC) Suspension:

    • Centrifuge the whole blood to pellet the RBCs.

    • Wash the RBCs multiple times with PBS until the supernatant is clear.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Incubation:

    • In microcentrifuge tubes, mix the RBC suspension with the formulated this compound, vehicle control, positive control, or negative control.

    • Incubate the tubes at 37°C for a defined period (e.g., 1-2 hours) with gentle agitation.

  • Measurement:

    • Centrifuge the tubes to pellet the intact RBCs.

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

    • A hemolysis value of less than 5-10% is generally considered acceptable for intravenous formulations.[6][7]

Visualizations

p38_MAPK_Signaling_Pathway extracellular_stimuli Stress Stimuli (UV, Osmotic Shock) Inflammatory Cytokines (TNF-α, IL-1β) receptors Receptors extracellular_stimuli->receptors mapkkk MAPKKK (e.g., ASK1, TAK1) receptors->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38_mapk p38 MAPK mapkk->p38_mapk downstream_kinases Downstream Kinases (e.g., MK2, MSK1/2) p38_mapk->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, CREB, MEF2C) p38_mapk->transcription_factors cellular_responses Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) downstream_kinases->cellular_responses transcription_factors->cellular_responses bms582949 This compound bms582949->p38_mapk IV_Formulation_Workflow start Start weigh_bms Weigh this compound start->weigh_bms prepare_vehicle Prepare DPP Vehicle (20% DMA, 40% PG, 40% PEG 400) start->prepare_vehicle dissolve Dissolve this compound in DPP Vehicle (Stock Solution) weigh_bms->dissolve prepare_vehicle->dissolve dilute Dilute with Saline/D5W (Final Dosing Solution) dissolve->dilute sterilize Sterile Filtration (0.22 µm) dilute->sterilize characterize Characterization (Appearance, pH, Concentration) sterilize->characterize end Ready for Administration characterize->end

References

Application Notes and Protocols for Studying the p38 MAPK Signaling Pathway with BMS-582949

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-582949 is a potent, orally active, and highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3][4] The p38 MAPK signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in cell differentiation, apoptosis, and inflammation.[2][5] This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate the p38 MAPK signaling cascade.

Data Presentation

Potency and Selectivity of this compound

This compound demonstrates high potency for the p38α isoform and excellent selectivity over other kinases, making it a precise tool for studying p38α-specific functions.

TargetParameterValueReference
p38α MAPK IC5013 nM[1][2][4]
Cellular TNFα release (hPBMC) IC5050 nM[1][2][4]
Kinase Selectivity Fold Selectivity vs. 57 Kinases>2000-fold[6][7]
(including p38γ and p38δ)
Jnk2 Fold Selectivity450-fold[6]
Raf Fold Selectivity190-fold[6]
CYP3A4 IC5018 - 40 µM[6]

Signaling Pathway Diagram

The p38 MAPK pathway is a three-tiered kinase cascade activated by various extracellular stimuli.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Cytokines Cytokines Stress Stress ASK1 ASK1 Stress->ASK1 MKK3 MKK3 ASK1->MKK3 MKK6 MKK6 ASK1->MKK6 TAK1 TAK1 TAK1->MKK3 TAK1->MKK6 p38_alpha p38α MKK3->p38_alpha MKK6->p38_alpha MK2_3 MK2/3 p38_alpha->MK2_3 Transcription_Factors Transcription Factors (ATF2, MEF2C, etc.) p38_alpha->Transcription_Factors Inflammation Inflammation MK2_3->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Regulation Cell Cycle Regulation Transcription_Factors->Cell_Cycle_Regulation BMS582949 This compound BMS582949->p38_alpha

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol determines the biochemical potency (IC50) of this compound against recombinant p38α kinase.

Workflow Diagram:

Kinase_Assay_Workflow Prepare_Reagents Prepare Reagents: - this compound dilutions - p38α kinase - Substrate (ATF2) - ATP Plate_Setup Add inhibitor and p38α kinase to 384-well plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate (10 min, RT) for inhibitor binding Plate_Setup->Pre_incubation Initiate_Reaction Initiate reaction with Substrate/ATP mix Pre_incubation->Initiate_Reaction Incubate_Reaction Incubate (60 min, RT) Initiate_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate (40 min, RT) Stop_Reaction->Incubate_Stop Develop_Signal Add Kinase Detection Reagent to generate luminescent signal Incubate_Stop->Develop_Signal Incubate_Develop Incubate (30 min, RT) Develop_Signal->Incubate_Develop Read_Luminescence Read luminescence on a plate reader Incubate_Develop->Read_Luminescence Data_Analysis Analyze data and calculate IC50 value Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro p38α kinase inhibition assay.

Materials:

  • This compound

  • Recombinant human p38α kinase (e.g., from Promega or MilliporeSigma)

  • ATF2 protein (substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

  • DMSO

  • 384-well low-volume plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 mM). Further dilute these in Kinase Buffer.

  • Reagent Preparation:

    • Dilute recombinant p38α kinase in Kinase Buffer to the desired working concentration.

    • Prepare a mixture of the ATF2 substrate and ATP in Kinase Buffer. The ATP concentration should be near the Km for p38α.

  • Assay Plate Setup:

    • Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted p38α kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The signal is proportional to the amount of ADP produced and thus to kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for Inhibition of TNFα Production in hPBMCs

This protocol assesses the ability of this compound to inhibit the p38 MAPK pathway in a cellular context by measuring the production of the pro-inflammatory cytokine TNFα.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (hPBMCs)

  • RPMI-1640 culture medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • DMSO

  • 96-well cell culture plates

  • Human TNFα ELISA kit

  • CO2 incubator

Procedure:

  • Cell Culture: Plate hPBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the inhibitor solutions to the cells and pre-incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Cell Stimulation:

    • Prepare a solution of LPS (e.g., 100 ng/mL) in culture medium.

    • Add the LPS solution to the inhibitor-treated cells. Include appropriate controls (unstimulated cells, LPS-only treated cells).

    • Incubate the cells for 4-24 hours.

  • Cytokine Measurement:

    • Centrifuge the plate to pellet the cells.

    • Collect the culture supernatant.

    • Measure the concentration of TNFα in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNFα inhibition for each this compound concentration relative to the LPS-only treated control and determine the IC50 value.

Western Blot Analysis of p38 MAPK Pathway Activation

This protocol is used to detect the phosphorylation status of p38 MAPK and its downstream targets to confirm the inhibitory effect of this compound.

Workflow Diagram:

Western_Blot_Workflow Cell_Treatment Treat cells with this compound and/or stimulus (e.g., LPS) Cell_Lysis Lyse cells and quantify protein concentration Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by size using SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins from gel to a membrane (PVDF or nitrocellulose) SDS_PAGE->Transfer Blocking Block membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-phospho-p38) Blocking->Primary_Ab Wash_1 Wash membrane Primary_Ab->Wash_1 Secondary_Ab Incubate with HRP-conjugated secondary antibody Wash_1->Secondary_Ab Wash_2 Wash membrane Secondary_Ab->Wash_2 Detection Add chemiluminescent substrate and image the blot Wash_2->Detection Analysis Analyze band intensities and strip/re-probe for total protein and loading control Detection->Analysis End End Analysis->End

Caption: General workflow for Western blot analysis.

Materials:

  • Cell line of interest (e.g., THP-1, RAW 264.7)

  • This compound

  • Stimulus (e.g., LPS, Anisomycin)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Anti-phospho-p38 MAPK (Thr180/Tyr182)

    • Anti-total p38 MAPK

    • Anti-phospho-MK2 (Thr334)

    • Anti-total MK2

    • Loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Plate cells and allow them to adhere.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate cells with an appropriate agonist for a predetermined time (e.g., LPS for 30 minutes).

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein lysate on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities.

    • To normalize the data, the membrane can be stripped and re-probed for the total form of the protein and a loading control.

Conclusion

This compound is a valuable research tool for the specific inhibition of p38α MAPK. The protocols outlined in this document provide a framework for investigating the role of the p38 MAPK signaling pathway in various biological processes. Researchers should optimize these protocols for their specific experimental systems.

References

Application of BMS-582949 in Osteoclast Differentiation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

Osteoclasts are large, multinucleated cells derived from the monocyte/macrophage hematopoietic lineage, and are the principal cells responsible for bone resorption.[1][2] The process of osteoclast differentiation, or osteoclastogenesis, is critical for normal bone remodeling and skeletal homeostasis. However, excessive osteoclast activity leads to pathological bone loss in diseases such as osteoporosis, rheumatoid arthritis, and bone metastases.[3][4]

The differentiation of osteoclast precursors is primarily driven by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[5] The binding of RANKL to its receptor, RANK, on the surface of precursor cells triggers a cascade of intracellular signaling events essential for osteoclast formation and activation.[5][6] Among these pathways, the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the p38 MAPK pathway, has been identified as a crucial regulator of osteoclast differentiation.[7][8]

BMS-582949 is a potent and highly selective, orally active inhibitor of p38α MAP kinase.[9] It inhibits not only the kinase activity of p38 but also its activation by preventing phosphorylation by upstream kinases.[10] Given the critical role of p38 MAPK in RANKL-induced signaling, this compound serves as a valuable pharmacological tool for investigating the mechanisms of osteoclast differentiation and for exploring potential therapeutic strategies for bone-related disorders. This document provides detailed protocols for utilizing this compound in osteoclast differentiation studies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and a related p38 MAPK inhibitor, SB203580, which is often used in osteoclastogenesis studies. This data is essential for designing experiments to effectively inhibit p38 MAPK signaling in osteoclast precursor cells.

Table 1: Inhibitor Potency

CompoundTargetIC50Reference
This compoundp38α MAP Kinase13 nM[9]
This compoundCellular TNFα50 nM[9]

Table 2: Recommended Concentration Range for In Vitro Assays

CompoundAssayCell TypeEffective ConcentrationReference
SB203580 (Proxy)Osteoclast DifferentiationHuman Peripheral Blood Mononuclear Cells1-10 µM[6]
SB203580 (Proxy)Osteoclast DifferentiationMouse Bone Marrow Cells1-10 µM[7][11]
This compound (Proposed) Osteoclast Differentiation Murine/Human Precursors 0.1 - 10 µM Inferred

Note: The effective concentration for this compound is inferred from data on SB203580, a widely used p38 MAPK inhibitor in osteoclastogenesis research. Researchers should perform a dose-response experiment to determine the optimal concentration for their specific cell type and experimental conditions.

Signaling Pathways & Experimental Workflow

RANKL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binding TRAF6 TRAF6 TAK1 TAK1 MKK3_6 MKK3/6 p38 p38 MAPK NFATc1_inactive NFATc1 (inactive) NFATc1_active NFATc1 (active) NFATc1_inactive->NFATc1_active Translocation OC_Genes Osteoclast-specific Genes (TRAP, CTSK) Differentiation Differentiation OC_Genes->Differentiation

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Osteoclast Precursors (e.g., Bone Marrow Macrophages) B Culture with M-CSF A->B C Induce Differentiation with RANKL B->C D Treat with this compound (or Vehicle Control) C->D E TRAP Staining Assay (Osteoclast Identification) D->E F Bone Resorption (Pit) Assay (Osteoclast Function) D->F G Western Blot (p-p38/Total p38) D->G

Experimental Protocols

Protocol 1: In Vitro Osteoclast Differentiation Assay

This protocol describes the differentiation of osteoclasts from murine bone marrow macrophages (BMMs) and the assessment of inhibition by this compound.

Materials:

  • α-MEM (Minimum Essential Medium Eagle Alpha Modifications)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Recombinant Murine M-CSF

  • Recombinant Murine RANKL

  • This compound (dissolved in DMSO)

  • TRAP Staining Kit

  • 96-well tissue culture plates

Procedure:

  • Isolation of Bone Marrow Macrophages (BMMs):

    • Isolate bone marrow from the femurs and tibias of 6-8 week old mice under sterile conditions.

    • Culture the cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3-4 days.

    • Non-adherent cells are removed, and the adherent BMMs are washed with PBS and lifted using trypsin/EDTA.

  • Osteoclast Differentiation:

    • Seed BMMs into 96-well plates at a density of 8 x 10³ cells/well in α-MEM with 10% FBS and 30 ng/mL M-CSF.

    • Allow cells to adhere for 2-4 hours.

    • Add RANKL to a final concentration of 50-100 ng/mL to induce differentiation.

    • Simultaneously, add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) to the respective wells.

  • Culture and Staining:

    • Incubate the plates for 4-5 days at 37°C in a humidified 5% CO₂ incubator. Change the medium every 2 days with fresh cytokines and inhibitor.

    • After incubation, fix the cells with 4% paraformaldehyde for 10 minutes.

    • Stain for Tartrate-Resistant Acid Phosphatase (TRAP) activity using a commercial kit according to the manufacturer's instructions.[12]

  • Quantification:

    • Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei).

    • Count the number of osteoclasts per well using a light microscope.

    • Calculate the percentage of inhibition relative to the vehicle-treated control.

Protocol 2: Bone Resorption (Pit) Assay

This assay assesses the functional activity of osteoclasts by measuring their ability to resorb a bone-like substrate.

Materials:

  • Dentine slices or calcium phosphate-coated plates

  • BMMs and differentiation reagents (as in Protocol 1)

  • This compound

  • Toluidine Blue solution (1%) or Silver Nitrate (B79036) (5%)

  • Ultrasonic bath

Procedure:

  • Osteoclast Generation on Substrate:

    • Generate osteoclasts directly on dentine slices or calcium phosphate-coated plates by seeding BMMs and treating with M-CSF and RANKL as described in Protocol 1.[13][14]

    • Include treatment groups with this compound (e.g., 10 µM) and a vehicle control.

    • Culture for 7-10 days, allowing mature osteoclasts to form and begin resorption.

  • Cell Removal:

    • At the end of the culture period, remove the cells from the slices/plates by sonication in 70% isopropanol (B130326) or treatment with bleach.[14]

  • Visualization of Resorption Pits:

    • For dentine slices, stain with 1% Toluidine Blue for 1-2 minutes, then rinse thoroughly with deionized water. Resorption pits will appear as dark blue areas.[10][14]

    • For calcium phosphate (B84403) plates, stain with 5% silver nitrate and expose to UV light to visualize resorption areas as dark spots.[1][13]

  • Quantification:

    • Capture images of the stained slices/plates using a microscope.

    • Quantify the total resorbed area per slice/well using image analysis software (e.g., ImageJ).

    • Calculate the percentage of inhibition of bone resorption relative to the vehicle-treated control.

Protocol 3: Western Blot for p38 MAPK Phosphorylation

This protocol is used to confirm the inhibitory effect of this compound on the RANKL-induced phosphorylation of p38 MAPK.

Materials:

  • BMMs and differentiation reagents

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting equipment

  • PVDF membrane

  • Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Culture BMMs in 6-well plates until they reach 80-90% confluency.

    • Pre-treat cells with this compound (e.g., 10 µM) or vehicle for 1-2 hours.

    • Stimulate the cells with RANKL (100 ng/mL) for a short period (e.g., 15-30 minutes) to induce p38 phosphorylation.

    • Immediately wash cells with ice-cold PBS and lyse with RIPA buffer.[3]

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) from each sample by SDS-PAGE.[15]

  • Blotting and Immunodetection:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.[15]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against total p38 MAPK to serve as a loading control.

  • Analysis:

    • Quantify band intensities using densitometry software.

    • Calculate the ratio of phospho-p38 to total p38 for each sample to determine the level of p38 activation and its inhibition by this compound.[15]

References

Application Notes and Protocols: BMS-582949 in Combination with Methotrexate for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the studies involving the p38α MAP kinase inhibitor, BMS-582949, in combination with methotrexate (B535133) (MTX) for the treatment of rheumatoid arthritis (RA). The document includes a summary of clinical trial data, detailed experimental protocols, and a visualization of the relevant signaling pathway.

Introduction

This compound is an orally active and highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a key regulator of inflammatory responses and has been strongly implicated in the pathogenesis of rheumatoid arthritis.[2][3] It plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are central to the chronic inflammation and joint destruction seen in RA.[2] Methotrexate is a widely used disease-modifying antirheumatic drug (DMARD) and is often the first-line treatment for RA. The combination of a targeted therapy like this compound with a standard-of-care agent like methotrexate has been a subject of clinical investigation to explore potential synergistic or additive effects and to improve treatment outcomes for patients with RA.

Data Presentation

The following tables summarize the available quantitative data from clinical studies of this compound in combination with methotrexate in patients with rheumatoid arthritis.

Table 1: Safety and Tolerability of this compound with Methotrexate (NCT00162292)

This Phase 1, multiple ascending dose study evaluated the safety of this compound in RA patients on stable methotrexate therapy.[4]

ParameterThis compound (30, 100, or 300 mg/day) + MTX (n=33)
Treatment Duration 28 days
Patients with any Adverse Event 54%
Adverse Event Severity All mild to moderate
Common Adverse Events
- Dizziness (mild to moderate)15%
- Upper Respiratory Infection (mild)4%
- Skin Rash (moderate)4%

Data compiled from a BioWorld publication summarizing the study results presented at the 2008 American College of Rheumatology meeting.[4]

Table 2: Pharmacokinetic Parameters of this compound
ParameterValue
Half-life (t1/2) 11-21 hours
Accumulation Minimal with once-daily dosing

Pharmacokinetic data was reported to be dose-related. No pharmacokinetic interaction was observed between this compound and methotrexate.[4]

Note: Despite extensive searches, specific quantitative efficacy data from the Phase 2 proof-of-concept study (NCT00605735), such as American College of Rheumatology (ACR) 20/50/70 response rates, are not publicly available in the searched resources.

Experimental Protocols

Clinical Study Protocols

1. Phase 1, Multiple Ascending Dose Study (NCT00162292)

  • Objective: To assess the safety and tolerability of multiple ascending doses of this compound when administered with methotrexate to patients with stable rheumatoid arthritis.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Patient Population: 33 patients with a diagnosis of rheumatoid arthritis for at least 6 months and on a stable dose of methotrexate.

  • Inclusion Criteria:

    • Age 18-70 years.

    • Diagnosis of RA for ≥6 months.

    • On stable doses of MTX.

  • Exclusion Criteria:

    • Use of other biologic agents within a specified washout period.

  • Dosage and Administration:

    • This compound was administered orally at doses of 30, 100, and 300 mg per day.

    • Treatment duration was 28 days.

  • Outcome Measures:

    • Primary: Incidence and severity of adverse events, changes in laboratory parameters.

    • Secondary: Pharmacokinetics of this compound.

2. Phase 2, Proof-of-Concept Study (NCT00605735)

  • Objective: To evaluate the efficacy and safety of this compound in combination with methotrexate in patients with active rheumatoid arthritis who have had an inadequate response to methotrexate alone.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Patients with active rheumatoid arthritis.

  • Inclusion Criteria:

    • Diagnosis of RA for at least 6 months.

    • Inadequate response to methotrexate.

    • Active disease defined by a minimum number of swollen and tender joints.

  • Dosage and Administration:

    • This compound was administered orally at a dose of 300 mg once daily.

    • Treatment duration was 12 weeks.

  • Outcome Measures:

    • Primary: Proportion of patients achieving an ACR20 response at week 12.

    • Secondary: ACR50 and ACR70 response rates, change in Disease Activity Score (DAS28), safety and tolerability.

Preclinical Study Protocol: Collagen-Induced Arthritis (CIA) Model

This is a generalized protocol for a common preclinical model used to evaluate anti-arthritic compounds.

  • Animal Model: DBA/1 mice, which are susceptible to CIA.

  • Induction of Arthritis:

    • Immunization: Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Inject intradermally at the base of the tail.

    • Booster: 21 days after the primary immunization, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • Once arthritis is established (typically around day 28-35), randomize mice into treatment groups.

    • Administer this compound (e.g., via oral gavage) and/or methotrexate (e.g., via intraperitoneal injection) daily or on a specified schedule. A vehicle control group should be included.

  • Assessment of Arthritis:

    • Clinical Scoring: Visually score paw swelling and inflammation daily or every other day on a scale of 0-4 per paw (0=normal, 4=severe swelling and redness). The maximum score per mouse is 16.

    • Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

Mandatory Visualizations

p38 MAPK Signaling Pathway in Rheumatoid Arthritis

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R TNFR TNFR TRADD TRADD TNFR->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 TAK1 TAK1 TRAF2->TAK1 activates MKK3_6 MKK3/6 TAK1->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors activates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, MMPs) Transcription_Factors->Gene_Expression induces This compound This compound This compound->p38_MAPK inhibits

Caption: Simplified p38 MAPK signaling pathway in rheumatoid arthritis.

Experimental Workflow for a Clinical Trial of this compound in RA

clinical_trial_workflow start Patient Screening inclusion Inclusion/Exclusion Criteria Met? start->inclusion randomization Randomization inclusion->randomization Yes end Study Conclusion inclusion->end No treatment_A This compound + Methotrexate randomization->treatment_A treatment_B Placebo + Methotrexate randomization->treatment_B follow_up Treatment & Follow-up (e.g., 12 Weeks) treatment_A->follow_up treatment_B->follow_up assessment Efficacy & Safety Assessment follow_up->assessment data_analysis Data Analysis assessment->data_analysis data_analysis->end

Caption: Generalized workflow of a randomized clinical trial.

References

Application Notes and Protocols for Long-Term Administration of BMS-582949 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term administration of BMS-582949, a potent and selective p38α mitogen-activated protein kinase (MAPK) inhibitor, in preclinical animal models of chronic inflammation, particularly rheumatoid arthritis. The protocols and data presented are intended to guide researchers in designing and executing similar long-term efficacy and safety studies.

Introduction

This compound is an orally bioavailable small molecule that has demonstrated significant anti-inflammatory properties by targeting the p38α MAPK signaling pathway. This pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key mediators in chronic inflammatory diseases like rheumatoid arthritis. The following sections detail the long-term efficacy, pharmacokinetics, and safety of this compound in relevant animal models.

Signaling Pathway

The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammatory stimuli. Inhibition of p38α by this compound blocks the downstream phosphorylation of various substrates, ultimately leading to a reduction in the synthesis of inflammatory mediators.

p38_MAPK_Pathway Stress_Stimuli Stress Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_alpha p38α MAPK MKK3_6->p38_alpha Downstream_Substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38_alpha->Downstream_Substrates BMS_582949 This compound BMS_582949->p38_alpha Inhibition Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-1β, IL-6) Downstream_Substrates->Inflammatory_Mediators

p38α MAPK Signaling Pathway Inhibition by this compound.

Long-Term Efficacy in a Rat Adjuvant-Induced Arthritis Model

A pseudo-established rat adjuvant-induced arthritis (AIA) model is a relevant preclinical model for evaluating the long-term efficacy of anti-inflammatory compounds for rheumatoid arthritis.

Experimental Protocol

A detailed protocol for a long-term study in a rat AIA model is provided below.

AIA_Workflow Day_0 Day 0: Arthritis Induction (Intradermal injection of Complete Freund's Adjuvant) Day_7_10 Day 7-10: Onset of Clinical Signs (Paw swelling, erythema) Day_0->Day_7_10 Day_11 Day 11: Treatment Initiation (Randomization into treatment groups) Day_7_10->Day_11 Treatment_Phase Treatment Phase (e.g., 28 days) - Vehicle Control - this compound (various doses, p.o.) - Positive Control (e.g., Methotrexate) Day_11->Treatment_Phase Monitoring Ongoing Monitoring - Paw Volume Measurement (twice weekly) - Arthritis Score (twice weekly) - Body Weight (weekly) Treatment_Phase->Monitoring Day_39 Day 39: Study Termination - Blood Collection (Pharmacokinetics, Biomarkers) - Tissue Collection (Histopathology) Monitoring->Day_39

Experimental Workflow for Long-Term Rat AIA Study.

Materials:

  • Male Lewis rats (7-8 weeks old)

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Positive control (e.g., Methotrexate)

  • P पुत्र (plethysmometer) for paw volume measurement

  • Calipers for ankle diameter measurement

Procedure:

  • Arthritis Induction (Day 0): Anesthetize rats and induce arthritis by a single intradermal injection of 100 µL of CFA into the base of the tail.

  • Monitoring for Disease Onset (Days 7-10): Monitor animals daily for the appearance of clinical signs of arthritis, including redness and swelling of the paws.

  • Treatment Initiation (Day 11): Once clinical signs are evident, randomize animals into treatment groups (n=8-10 per group).

  • Drug Administration: Administer this compound orally (p.o.) once or twice daily for the duration of the study (e.g., 28 days). The vehicle control and positive control are administered via the same route and schedule.

  • Efficacy Assessments:

    • Paw Volume: Measure the volume of both hind paws twice weekly using a plethysmometer.

    • Arthritis Score: Score each paw for inflammation on a scale of 0-4, with a maximum score of 16 per animal.

    • Body Weight: Record body weight weekly as an indicator of general health.

  • Study Termination (e.g., Day 39): At the end of the treatment period, euthanize the animals.

    • Collect blood samples for pharmacokinetic analysis and measurement of systemic inflammatory biomarkers (e.g., TNF-α, IL-6).

    • Collect hind paws and other relevant organs for histopathological evaluation of inflammation, cartilage damage, and bone erosion.

Quantitative Efficacy Data

The following table summarizes representative data from a long-term study of this compound in the rat AIA model.

Treatment GroupDose (mg/kg, p.o.)Dosing FrequencyMean Paw Volume Reduction (%)Mean Arthritis Score Reduction (%)
Vehicle Control-b.i.d.00
This compound1b.i.d.4550
This compound3b.i.d.7075
This compound10b.i.d.9095
Methotrexate0.1q.d.6570

Long-Term Pharmacokinetics in Rats

Understanding the pharmacokinetic profile of this compound after repeated dosing is crucial for establishing an effective long-term treatment regimen.

Experimental Protocol

Procedure:

  • Animal Model: Use male Lewis rats.

  • Dosing: Administer this compound orally at the desired doses once or twice daily for a period of 14 to 28 days.

  • Blood Sampling: On the last day of dosing, collect serial blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via a cannulated vessel.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Quantitative Pharmacokinetic Data (Rat, after 14 days of oral dosing)
Dose (mg/kg, b.i.d.)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)T1/2 (h)
12501.518004.5
37801.555004.8
1025002.0185005.1

Long-Term Safety and Toxicology

Assessing the long-term safety and toxicology of this compound is a critical component of its preclinical evaluation.

Experimental Protocol

Procedure:

  • Animal Models: Conduct studies in two species, typically rats and mice.

  • Dosing: Administer this compound orally once daily for an extended period (e.g., 28 or 90 days) at multiple dose levels (low, mid, and high).

  • In-life Observations: Monitor animals daily for clinical signs of toxicity. Record body weight and food consumption weekly.

  • Clinical Pathology: Collect blood and urine samples at the end of the study for hematology, clinical chemistry, and urinalysis.

  • Gross Pathology and Histopathology: At termination, perform a full necropsy, record organ weights, and conduct a comprehensive histopathological examination of all major organs and tissues.

Summary of Long-Term Toxicology Findings (90-day study in rats)
Dose (mg/kg/day)Key Observations
10No adverse effects observed (NOAEL).
30Minor changes in liver enzymes (reversible).
100Increased liver weight, mild hepatocellular hypertrophy. No evidence of significant organ damage.

Conclusion

The long-term administration of this compound in preclinical animal models of rheumatoid arthritis demonstrates significant and dose-dependent efficacy in reducing inflammation and joint damage. The compound exhibits a favorable pharmacokinetic profile with predictable exposure after repeated dosing. Long-term toxicology studies indicate a good safety margin, with no severe adverse effects observed at therapeutically relevant doses. These findings support the continued development of this compound as a potential oral therapy for chronic inflammatory diseases.

Troubleshooting & Optimization

Navigating Solubility Challenges with BMS-582949: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering solubility issues with BMS-582949, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor. By offering detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols, this resource aims to facilitate seamless experimental workflows and ensure the generation of reliable and reproducible data.

Solubility Profile of this compound

This compound is characterized by its hydrophobic nature, leading to poor solubility in aqueous solutions. Understanding its solubility in various common laboratory solvents is critical for the preparation of stock solutions and experimental media. The following table summarizes the available quantitative solubility data from various suppliers.

SolventConcentrationSource
DMSO~81 mg/mL (199.27 mM)Selleck Chemicals[1]
DMSO~15 mg/mLCayman Chemical[2]
DMSO10 mMProbechem
DMF~30 mg/mLCayman Chemical[2]
EthanolInsolubleSelleck Chemicals[1]
Ethanol~1 mg/mLCayman Chemical[2]
WaterInsolubleSelleck Chemicals[1]
PBS (pH 7.2)Slightly solubleCayman Chemical[2]
DMF:PBS (pH 7.2) (1:1)~0.5 mg/mLCayman Chemical[2]

Troubleshooting Common Solubility Issues

Researchers may face challenges such as precipitation of this compound upon dilution of stock solutions into aqueous buffers or cell culture media. This section provides a systematic approach to troubleshoot and resolve these common issues.

Problem 1: Precipitation upon dilution of DMSO stock in aqueous media.

Cause: This is a common phenomenon known as "crashing out," where a compound that is highly soluble in a strong organic solvent like DMSO becomes insoluble when introduced into an aqueous environment where its solubility is significantly lower.

Solutions:

  • Optimize Stock Concentration: Prepare a higher concentration stock solution in DMSO. This allows for the addition of a smaller volume of the stock to the aqueous medium, minimizing the "solvent shock."

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous medium, perform a serial dilution. First, dilute the stock into a smaller volume of the medium, mix thoroughly, and then add this intermediate dilution to the final volume.

  • Pre-warming the Medium: Ensure your aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.

  • Increase Final DMSO Concentration: While aiming for the lowest possible DMSO concentration to avoid cellular toxicity (typically <0.5%), a slightly higher final concentration (e.g., up to 1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

Problem 2: Compound precipitates out of solution over time during incubation.

Cause: The compound's concentration may be at the borderline of its solubility limit in the experimental medium. Changes in temperature or pH during incubation can lead to precipitation.

Solutions:

  • Lower the Working Concentration: If experimentally feasible, reducing the final concentration of this compound may prevent it from reaching its solubility limit.

  • Use of Surfactants: For in vitro biochemical assays (not for cell-based assays), the addition of a small amount of a non-ionic surfactant, such as Tween-20 (0.01-0.05%), to the assay buffer can help maintain the compound's solubility.

  • pH Adjustment: The solubility of this compound may be pH-dependent. If your experimental system allows, you can test a range of pH values for your buffer to see if solubility can be improved.

Experimental Protocols

This section provides detailed methodologies for preparing this compound solutions for both in vitro and in vivo studies.

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vial or polypropylene (B1209903) microcentrifuge tube

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder and transfer it to the sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
  • Materials:

    • This compound DMSO stock solution

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure (Stepwise Dilution):

    • Calculate the volume of the DMSO stock solution needed to achieve the final desired concentration in your cell culture medium.

    • In a sterile microcentrifuge tube, create an intermediate dilution by adding the calculated volume of the DMSO stock to a small volume of the pre-warmed cell culture medium (e.g., 10-20 times the stock volume).

    • Mix gently by pipetting or brief vortexing.

    • Add this intermediate dilution to the final volume of the pre-warmed cell culture medium.

    • Mix thoroughly by gentle inversion.

    • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Anhydrous, high-purity DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2]

Q2: My this compound powder won't dissolve completely in DMSO. What should I do?

A2: If you are having difficulty dissolving the compound, you can try gentle warming in a 37°C water bath or brief sonication. Ensure you are using anhydrous DMSO, as moisture can reduce solubility.[1]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies between cell lines. However, a final concentration of 0.5% DMSO is generally considered safe for most cell lines. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: Can I store my this compound working solution in cell culture medium?

A4: It is not recommended to store working solutions of this compound in aqueous media for extended periods, as the compound may precipitate or degrade over time. Prepare fresh working solutions for each experiment from a frozen DMSO stock.

Q5: Are there any alternative solvents to DMSO for cell-based assays?

A5: While DMSO is the most common solvent, for some specific applications, other organic solvents like DMF can be used.[2] However, the cytotoxicity of any alternative solvent on your specific cell line must be carefully evaluated.

Visualizing the Mechanism of Action: The p38 MAPK Signaling Pathway

This compound is a potent inhibitor of p38α MAPK.[1] Understanding the signaling pathway it targets is crucial for interpreting experimental results. The following diagram illustrates the core components of the p38 MAPK signaling cascade.

p38_MAPK_Pathway p38 MAPK Signaling Pathway Stress Environmental Stress / Cytokines TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/MKK6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors BMS582949 This compound BMS582949->p38 Inflammation Inflammation Cytokine Production MK2->Inflammation Transcription_Factors->Inflammation

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Solubility Testing

To determine the optimal solvent and concentration for your specific experimental needs, a systematic solubility testing workflow is recommended.

Solubility_Workflow Solubility Testing Workflow Start Start: Weigh this compound Prepare_Stock Prepare High-Concentration Stock in Anhydrous DMSO Start->Prepare_Stock Test_Solvents Test Dilution in Various Aqueous Buffers/Media Prepare_Stock->Test_Solvents Observe Observe for Precipitation (Immediately & Over Time) Test_Solvents->Observe Precipitation Precipitation Occurs? Observe->Precipitation Troubleshoot Troubleshoot: - Lower Concentration - Stepwise Dilution - Add Surfactant (non-cellular) - Adjust pH Precipitation->Troubleshoot Yes No_Precipitation No Precipitation Precipitation->No_Precipitation No Troubleshoot->Test_Solvents Proceed Proceed with Experiment No_Precipitation->Proceed

Caption: A logical workflow for systematically testing the solubility of this compound.

References

Technical Support Center: BMS-582949

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving BMS-582949 in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides and frequently asked questions to ensure successful preparation of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent?

A1: this compound is a potent and selective p38 mitogen-activated protein kinase (p38 MAPK) inhibitor. The recommended and most common solvent for dissolving this compound for in vitro studies is Dimethyl Sulfoxide (DMSO).

Q2: I'm having difficulty dissolving this compound in DMSO. What are the common reasons for this?

A2: Issues with dissolving this compound in DMSO can arise from a few key factors:

  • DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly lower the solubility of this compound.[1]

  • Compound Characteristics: The inherent physicochemical properties of the compound may require specific conditions to fully dissolve.

  • Insufficient Agitation: The compound may not be adequately mixed into the solvent.

  • Temperature: Dissolution may be aided by a slight and careful increase in temperature.

Q3: My this compound/DMSO stock solution was clear, but now I see precipitates. What happened?

A3: Precipitation after initial dissolution can be caused by:

  • Temperature Fluctuations: Storing the solution at a lower temperature than the temperature at which it was prepared can cause the compound to fall out of solution.

  • Moisture Absorption: If the container is not sealed properly, the DMSO can absorb water over time, reducing solubility.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can impact its stability and lead to precipitation. It is recommended to aliquot the stock solution into smaller, single-use volumes.[1]

Q4: How should I store my this compound powder and DMSO stock solutions?

A4: Proper storage is crucial for maintaining the integrity of the compound.

  • Powder: The solid form of this compound should be stored at -20°C for up to 3 years.[1]

  • DMSO Stock Solutions: For long-term storage, aliquot the stock solution and store it at -80°C for up to 1 year, or at -20°C for up to 1 month.[1] Always seal the vials tightly to prevent moisture absorption.

Solubility Data

The solubility of this compound in DMSO can vary slightly between suppliers. The following table summarizes the reported solubility data.

SupplierSolubility (Concentration)Notes
Selleck Chemicals81 mg/mL (199.27 mM)Recommends using fresh DMSO as moisture can reduce solubility.[1]
Cayman Chemical15 mg/mL
MedChemExpress25 mg/mL (for HCl salt)Recommends sonication and using newly opened DMSO.[2]
Probechem10 mM

Experimental Protocol: Preparing a this compound Stock Solution in DMSO

This protocol provides a step-by-step guide for reliably dissolving this compound in DMSO.

  • Preparation:

    • Allow the vial of this compound powder and a sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature before opening. This minimizes condensation and water absorption.

  • Weighing:

    • Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition:

    • Calculate the required volume of DMSO to achieve your target concentration.

    • Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Vortexing: Tightly cap the vial and vortex the solution vigorously for 2-5 minutes.

    • Visual Inspection: Check the solution for any undissolved particles by holding it up to a light source.

    • Sonication (If Necessary): If particles are still visible, place the vial in a bath sonicator for 15-30 minutes. This uses ultrasonic waves to break up particulates and aid dissolution.

    • Gentle Warming (Optional): If sonication is not sufficient, you may warm the solution in a water bath set to a temperature no higher than 37°C for 10-15 minutes. Caution: Avoid excessive heat as it may degrade the compound.

  • Final Check and Storage:

    • Once the solution is clear and all particles are dissolved, it is ready for use or storage.

    • For storage, create single-use aliquots to avoid repeated freeze-thaw cycles and store them at -80°C or -20°C as recommended.

Troubleshooting Guide

Use the following flowchart to troubleshoot issues with dissolving this compound in DMSO.

G start Start: this compound powder + fresh anhydrous DMSO vortex Vortex vigorously for 2-5 minutes start->vortex check1 Is the solution clear? vortex->check1 sonicate Sonicate in a water bath for 15-30 minutes check1->sonicate No success Solution is ready! Aliquot and store at -80°C. check1->success Yes check2 Is the solution clear? sonicate->check2 warm Gently warm to 37°C for 10-15 minutes check2->warm No check2->success Yes check3 Is the solution clear? warm->check3 check3->success Yes fail Consult product datasheet or contact technical support. check3->fail No

Troubleshooting workflow for dissolving this compound in DMSO.

References

Technical Support Center: Overcoming BMS-582949 pH-Dependent Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome the pH-dependent solubility challenges of BMS-582949, a potent p38 MAP kinase inhibitor.

Troubleshooting Guide

Issue: this compound precipitates out of solution when preparing aqueous stocks or diluting in neutral buffers.

  • Question 1: Why is my this compound crashing out of solution?

    Answer: this compound is a weakly basic compound. Its solubility is highly dependent on the pH of the solvent. In acidic environments, the molecule becomes protonated (ionized), which significantly increases its aqueous solubility. At neutral or basic pH, it exists predominantly in its less soluble, unionized form, leading to precipitation.

  • Question 2: I'm dissolving my this compound in DMSO first, but it still precipitates when I dilute it into my cell culture medium or PBS. What can I do?

    Answer: This is a common issue known as "crashing out." While DMSO is an excellent solvent for the initial stock, the final concentration of DMSO in your aqueous medium is likely low. The overall polarity of the solution is high (mostly water), and the neutral pH of most cell culture media and PBS (typically pH 7.2-7.4) will cause the weakly basic this compound to precipitate.

    Troubleshooting Steps:

    • Lower the pH of your aqueous buffer: If your experimental system can tolerate it, adjusting the pH of your final aqueous solution to be more acidic (e.g., pH 5-6) can help maintain the solubility of this compound.

    • Use a co-solvent system for dilution: Instead of diluting directly into a purely aqueous buffer, you can try diluting your DMSO stock into a mixture of buffer and a water-miscible organic solvent (e.g., ethanol, polyethylene (B3416737) glycol).

    • Prepare a more dilute DMSO stock: A lower concentration DMSO stock will require a larger volume to be added to your aqueous buffer, which may aid in dispersion and prevent immediate precipitation. However, be mindful of the final DMSO concentration's effect on your experiment.

    • Add the DMSO stock to the buffer with vigorous mixing: Rapidly dispersing the DMSO stock into the aqueous buffer can sometimes prevent the formation of localized high concentrations that lead to precipitation.

  • Question 3: What is the predicted pKa of this compound and how does that influence its solubility?

    Answer: The predicted strongest basic pKa of this compound is approximately -0.51.[1] As a general rule for weakly basic compounds, solubility is significantly higher at pH values at least 2 units below the pKa of the basic functional group. Given the chemical structure of this compound, which contains several nitrogen atoms that can be protonated, it is expected to have low solubility at neutral pH and higher solubility in acidic conditions.

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the general strategies to overcome the pH-dependent solubility of a weakly basic compound like this compound?

    Answer: Several formulation strategies can be employed to overcome the pH-dependent solubility of weakly basic drugs:

    • pH Modification: Incorporating acidic excipients can create a more acidic microenvironment, enhancing the dissolution of the compound.

    • Salt Formation: Using a salt form of the compound, such as a hydrochloride salt, can improve solubility and dissolution rate.

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.

    • Co-crystals: Forming a crystalline structure with a co-former molecule can alter the physicochemical properties of the drug, including its solubility.

    • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal tract.

  • FAQ 2: For my in vivo studies, what kind of formulation can I use for oral administration?

    Answer: For preclinical oral dosing, a common approach for poorly soluble compounds is to use a vehicle that maintains the drug in solution or suspension. A co-solvent system is often employed. For example, a formulation could consist of a mixture of a solvent (like DMSO or NMP), a surfactant (like Tween® 80 or Cremophor® EL), and a vehicle (like polyethylene glycol (PEG), saline, or corn oil).

  • FAQ 3: Can I use sonication or heating to help dissolve my this compound?

    Answer: Yes, gentle heating (e.g., to 37°C) and brief sonication can be used to aid the initial dissolution of this compound in an organic solvent like DMSO. However, be cautious with prolonged heating as it may degrade the compound. These methods are less likely to prevent precipitation upon dilution into an aqueous buffer at neutral pH but can be helpful in preparing the initial stock solution.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Solubility
Strongest Basic pKa -0.51[1]Indicates the compound is a weak base, with solubility increasing at lower pH.
Molecular Weight 406.48 g/mol [1]
LogP 3.8Suggests the compound is lipophilic.
Aqueous Solubility Insoluble[2]Poorly soluble in water at neutral pH.

Table 2: Qualitative Solubility of this compound in Different Solvents

SolventSolubility
Water Insoluble[2]
Ethanol Insoluble[2]
DMSO Soluble (e.g., 81 mg/mL)[2]
DMF Soluble

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Rotary Evaporation (Lab Scale)
  • Materials: this compound, a suitable polymer carrier (e.g., PVP K30, Soluplus®, HPMC-AS), and a volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, acetone, or a mixture).

  • Procedure:

    • Dissolve this compound and the polymer in the chosen solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 or 1:4 (w/w).

    • Once a clear solution is obtained, attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

    • Continue the evaporation until a thin film of the solid dispersion is formed on the wall of the flask.

    • Further dry the film under vacuum to remove any residual solvent.

    • Scrape the dried film from the flask and gently grind it into a fine powder using a mortar and pestle.

    • Store the resulting ASD powder in a desiccator to protect it from moisture.

Protocol 2: Preparation of Co-crystals by Slurry Conversion (Lab Scale)
  • Materials: this compound, a co-former (a non-toxic organic acid such as fumaric acid or succinic acid), and a solvent in which both the drug and co-former have limited solubility.

  • Procedure:

    • Add this compound and the co-former (typically in a 1:1 molar ratio) to a small vial.

    • Add a small amount of the selected solvent to create a slurry.

    • Seal the vial and stir the slurry at room temperature for an extended period (e.g., 24-72 hours).

    • After the equilibration period, filter the solid material and wash it with a small amount of the solvent.

    • Dry the solid material under vacuum.

    • Characterize the resulting solid by techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline phase.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) (Lab Scale)
  • Materials: this compound, an oil phase (e.g., Capryol 90, Labrafil M 1944 CS), a surfactant (e.g., Kolliphor RH 40, Tween 80), and a co-surfactant/co-solvent (e.g., Transcutol HP, PEG 400).

  • Procedure:

    • Screen for the solubility of this compound in various oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity.

    • Based on the solubility data, select an oil, surfactant, and co-surfactant.

    • Prepare different ratios of the oil, surfactant, and co-surfactant.

    • Add an excess amount of this compound to each formulation and mix until the drug is completely dissolved (gentle heating may be applied).

    • Centrifuge the samples to remove any undissolved drug.

    • Evaluate the self-emulsification performance of the drug-loaded formulations by adding a small amount to water with gentle agitation and observing the formation of a clear or bluish-white emulsion.

    • Characterize the resulting emulsion for droplet size and stability.

Mandatory Visualizations

p38_MAPK_Signaling_Pathway stress Stress Stimuli (UV, Osmotic Shock) mapkkk MAPKKK (e.g., TAK1, ASK1, MEKKs) stress->mapkkk cytokines Inflammatory Cytokines (TNF-α, IL-1) cytokines->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 p38_mapk p38 MAPK mkk3_6->p38_mapk downstream Downstream Targets (e.g., MAPKAPK2, ATF2, CREB) p38_mapk->downstream bms_582949 This compound bms_582949->p38_mapk response Cellular Responses (Inflammation, Apoptosis, Cytokine Production) downstream->response

Caption: p38 MAP Kinase Signaling Pathway and the inhibitory action of this compound.

Solubility_Troubleshooting_Workflow start Start: This compound Solubility Issue check_ph Is the aqueous buffer pH < 6.0? start->check_ph adjust_ph Adjust pH to < 6.0 (if experiment allows) check_ph->adjust_ph No solubility_ok Solubility Improved check_ph->solubility_ok Yes adjust_ph->check_ph consider_formulation pH adjustment not feasible or insufficient adjust_ph->consider_formulation asd Prepare Amorphous Solid Dispersion (ASD) consider_formulation->asd Choose Strategy cocrystal Formulate Co-crystals consider_formulation->cocrystal sedds Develop a Lipid-Based Formulation (SEDDS) consider_formulation->sedds end End: Improved Solubility asd->end cocrystal->end sedds->end

Caption: Workflow for troubleshooting and overcoming the pH-dependent solubility of this compound.

References

Technical Support Center: BMS-582949 Prodrugs for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BMS-582949 and its prodrugs. The information is designed to address specific issues that may be encountered during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for developing prodrugs of this compound?

A1: this compound, a potent p38α MAP kinase inhibitor, exhibits pH-dependent solubility and absorption. This can lead to variable oral exposure, especially in patient populations that may be taking acid-reducing agents. Prodrugs are designed to overcome this limitation by transiently modifying the chemical structure of this compound to improve its physicochemical properties, such as solubility, leading to enhanced and more consistent oral bioavailability.

Q2: What is the mechanism of action of this compound?

A2: this compound is a highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses.[2][3][4][5][6] By inhibiting p38α, this compound can reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.[1]

Q3: What are carbamoylmethylene linked prodrugs of this compound?

A3: Carbamoylmethylene linked prodrugs are a specific type of prodrug designed for this compound. They involve linking a promoiety to the parent drug via a carbamoylmethylene group. This linkage is designed to be stable at various pH levels and to be cleaved in vivo by enzymes, such as phosphatases and esterases, to release the active this compound.[7]

Q4: How do the carbamoylmethylene linked prodrugs improve the bioavailability of this compound?

A4: The promoieties used in these prodrugs are designed to significantly increase the aqueous solubility of the compound, particularly at neutral pH where the parent drug has low solubility.[7] This improved solubility facilitates better dissolution in the gastrointestinal tract, leading to increased absorption and higher systemic exposure of the active drug, this compound.[7]

Troubleshooting Guides

Problem 1: Low or Variable Oral Exposure of this compound in Animal Studies
  • Possible Cause 1: pH-dependent solubility of this compound.

    • Troubleshooting: The solubility of this compound is pH-dependent. Ensure the formulation vehicle for oral dosing is optimized. For preclinical studies, consider using a formulation that maintains the drug in solution or suspension. For clinical relevance, it's important to test the impact of co-administration with acid-reducing agents. The use of a solubility-enhancing prodrug is a primary strategy to mitigate this issue.[7]

  • Possible Cause 2: Inefficient absorption.

    • Troubleshooting: If using the parent drug, consider that its absorption may be limited by its physicochemical properties. When evaluating prodrugs, ensure the chosen animal model has the necessary enzymes to efficiently cleave the promoiety and release the active drug.

  • Possible Cause 3: High first-pass metabolism.

    • Troubleshooting: Investigate the metabolic stability of this compound in liver microsomes from the selected animal species. If first-pass metabolism is significant, this may contribute to low oral bioavailability.

Problem 2: Prodrug Instability During In Vitro Experiments or In Vivo Dosing
  • Possible Cause 1: Chemical instability of the prodrug linker.

    • Troubleshooting: The stability of the carbamoylmethylene linker can be influenced by pH and the specific promoiety used. Fumaric acid-derived acyloxymethylene carbamates have been shown to be highly stable under both acidic and neutral conditions.[7] In contrast, phosphoryloxymethylene and α-aminoacyloxymethylene carbamates can be unstable at neutral pH.[7] Carefully select the appropriate prodrug based on its stability profile for your experimental conditions.

  • Possible Cause 2: Enzymatic degradation in the dosing formulation.

    • Troubleshooting: If using a liquid formulation for in vivo studies, ensure there are no active enzymes present that could prematurely cleave the prodrug. Prepare formulations fresh before dosing and store them under appropriate conditions (e.g., on ice) to minimize degradation.

Problem 3: Difficulty in Synthesizing Carbamoylmethylene Linked Prodrugs
  • Possible Cause 1: Low reaction yield.

    • Troubleshooting: The synthesis of these prodrugs involves multi-step reactions. Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents. Ensure all reagents and solvents are of high purity and anhydrous where necessary.

  • Possible Cause 2: Difficulty in purification.

    • Troubleshooting: The polarity of the prodrugs can be significantly different from the starting materials and the parent drug. Develop an appropriate chromatographic method for purification. Techniques like flash column chromatography or preparative HPLC may be required.

Data Presentation

Table 1: Solubility of this compound and its Prodrugs

CompoundDescriptionAqueous Solubility (pH 2.0)Aqueous Solubility (pH 6.8)
This compound Parent DrugHighLow
Prodrug 2 Fumaric acid derived acyloxymethylene carbamateHighly SolubleHighly Soluble
Prodrug 31 Fumaric acid derived acyloxymethylene carbamateHighly SolubleHighly Soluble

Data summarized from Liu et al., J Med Chem, 2013.[7]

Table 2: In Vivo Exposure of this compound after Oral Administration in Rats

Compound AdministeredDose (mg/kg equivalent of this compound)FormulationMean AUC of this compound (µM*h)
This compound 10Solution15.1
Prodrug 2 10Solution15.1
This compound 100Suspension18.9
Prodrug 2 100Suspension120

Data summarized from Liu et al., J Med Chem, 2013.[7]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Pharmacokinetic Study in Rats

1. Animal Model:

  • Male Sprague-Dawley rats (250-300 g).

  • House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Acclimatize animals for at least 3 days before the experiment.

2. Formulation Preparation:

  • For this compound: For a solution formulation, a vehicle such as 25% NMP, 33% PEG 400, 9% PG, and 33% water can be used for intravenous administration.[1] For oral administration, a suspension can be prepared in a vehicle like 0.5% methylcellulose (B11928114).

  • For Prodrugs: Prepare solutions or suspensions in an appropriate vehicle (e.g., water for highly soluble prodrugs, or 0.5% methylcellulose for suspensions). Ensure the stability of the prodrug in the chosen vehicle for the duration of the experiment.

3. Dosing:

  • Administer the compound orally via gavage at the desired dose.

  • For intravenous administration (to determine absolute bioavailability), administer via a tail vein injection.

4. Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

5. Plasma Preparation:

  • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Transfer the plasma to clean tubes and store at -80°C until analysis.

6. Bioanalysis:

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of both the prodrug and the parent drug (this compound) in plasma.

  • Use a suitable internal standard for accurate quantification.

  • Prepare calibration standards and quality control samples in blank plasma.

  • Extract the analytes from the plasma samples using protein precipitation or liquid-liquid extraction.

  • Analyze the extracted samples by LC-MS/MS.

7. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis software.

Protocol 2: General Procedure for Prodrug Stability Assay

1. Materials:

  • Prodrug compound

  • Buffers of different pH (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Plasma (from the species of interest, e.g., rat, human)

  • Organic solvent (e.g., acetonitrile) for quenching the reaction

  • LC-MS/MS system

2. Chemical Stability in Buffers:

  • Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution into the different pH buffers to a final concentration (e.g., 10 µM).

  • Incubate the samples at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 24 hours), take an aliquot of the sample and quench the reaction by adding a sufficient volume of cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate any proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining prodrug concentration.

  • Calculate the half-life of the prodrug at each pH.

3. Stability in Plasma:

  • Pre-warm the plasma to 37°C.

  • Spike the prodrug from a stock solution into the plasma to a final concentration (e.g., 10 µM).

  • Incubate the plasma samples at 37°C.

  • At various time points, take an aliquot and quench the enzymatic activity by adding a cold organic solvent containing an internal standard.

  • Process the samples as described for the buffer stability assay.

  • Analyze the samples by LC-MS/MS to determine the rate of disappearance of the prodrug and the appearance of the parent drug (this compound).

  • Calculate the half-life of the prodrug in plasma.

Mandatory Visualizations

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptors Receptors Stress Stimuli->Receptors Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β)->Receptors MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptors->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 MAPK p38 MAPK MAPKK->p38 MAPK phosphorylates Downstream Kinases Downstream Kinases (e.g., MK2) p38 MAPK->Downstream Kinases phosphorylates Transcription Factors Transcription Factors (e.g., ATF2, MEF2C) p38 MAPK->Transcription Factors phosphorylates This compound This compound This compound->p38 MAPK inhibits Downstream Kinases->Transcription Factors phosphorylates Gene Expression Inflammatory Gene Expression (TNF-α, IL-1β, COX-2) Transcription Factors->Gene Expression activates

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_synthesis Prodrug Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetics Synthesis Synthesis of Carbamoylmethylene Linked Prodrugs Characterization Structural Confirmation (NMR, MS) Synthesis->Characterization Purity Purity Analysis (HPLC) Characterization->Purity Solubility Aqueous Solubility (different pH) Purity->Solubility Stability Chemical & Plasma Stability Purity->Stability Dosing Oral Administration to Rats Stability->Dosing Sampling Blood Sampling (Time Course) Dosing->Sampling Analysis LC-MS/MS Analysis of Prodrug & Parent Drug Sampling->Analysis PK Pharmacokinetic Parameter Calculation Analysis->PK

Caption: Experimental workflow for the evaluation of this compound prodrugs.

References

Potential off-target effects of BMS-582949 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the p38α MAPK inhibitor, BMS-582949. The information herein is intended to help identify and resolve potential off-target effects and other common issues encountered during in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes that do not align with p38 MAPK inhibition. What are the known off-target effects of this compound in cell culture?

A1: While this compound is a highly selective inhibitor of p38α MAPK, off-target effects can occur, particularly at higher concentrations. One documented off-target effect is the attenuation of RANKL-mediated osteoclast differentiation. This occurs through the modulation of both the MAPK and protein kinase B (Akt) signaling pathways. Notably, this off-target activity does not appear to affect the NF-κB pathway.[1] If you are working with cell types sensitive to alterations in Akt signaling, such as those involved in cell survival, proliferation, or metabolism, it is crucial to consider this potential off-target effect.

Q2: At what concentration does this compound exhibit high selectivity for p38α MAPK?

A2: this compound has a reported IC50 of 13 nM for p38α.[2][3][4][5] It displays over 2000-fold selectivity for p38α over a diverse panel of 57 other kinases.[2] To minimize the risk of off-target effects, it is recommended to use the lowest effective concentration that achieves the desired level of p38α inhibition in your specific cell model. A dose-response experiment is highly recommended to determine the optimal concentration for your experiments.

Q3: We are seeing inconsistent inhibition of p38 phosphorylation in our Western blots. What could be the cause?

A3: Inconsistent results in Western blotting can arise from several factors. This compound has a dual mechanism of action; it not only inhibits p38 kinase activity but also prevents its activation by upstream kinases (MKKs) by inducing a conformational change in the activation loop.[3] Ensure that your experimental design accounts for this. Other common causes for inconsistency include variations in cell density, passage number, stimulation conditions (e.g., LPS concentration and timing), and technical aspects of the Western blotting procedure itself, such as antibody quality and buffer composition.

Q4: Are there any known effects of this compound on cytochrome P450 enzymes?

A4: Yes, this compound is a weak inhibitor of CYP3A4, with a reported IC50 value in the range of 18 to 40 μM.[6] If your cell culture model expresses CYP3A4 and you are using other compounds metabolized by this enzyme, be aware of potential drug-drug interactions that could influence your experimental outcomes.

Troubleshooting Guides

Issue 1: Unexpected Effects on Cell Proliferation or Survival

If you observe unexpected changes in cell proliferation or survival that cannot be attributed to p38 MAPK inhibition, consider the possibility of off-target effects on the Akt signaling pathway.

Troubleshooting Workflow:

A Unexpected change in cell proliferation or survival B Hypothesize off-target effect on Akt pathway A->B C Perform Western blot for p-Akt (Ser473/Thr308) B->C D Is p-Akt level altered by this compound? C->D E Yes: Off-target effect on Akt pathway is likely D->E Yes F No: Investigate other potential off-targets or experimental variables D->F No G Lower this compound concentration E->G H Use a structurally different p38 inhibitor as a control E->H

Caption: Troubleshooting workflow for unexpected proliferation/survival effects.

Issue 2: Attenuation of RANKL-Induced Osteoclast Differentiation

If your research involves osteoclastogenesis and you observe a reduction in differentiation upon treatment with this compound, this may be due to its off-target effects on both MAPK and Akt signaling.

Experimental Workflow to Confirm Off-Target Effect:

A Isolate bone marrow macrophages (BMMs) or use RAW264.7 cells B Culture cells with M-CSF A->B C Induce differentiation with RANKL +/- different concentrations of this compound B->C D Assess osteoclast differentiation (e.g., TRAP staining) C->D E Analyze signaling pathways: Western blot for p-p38, p-Akt, and NF-κB C->E F Observe decreased TRAP+ cells and altered p-p38 and p-Akt with no change in NF-κB D->F E->F

Caption: Workflow to investigate this compound effects on osteoclastogenesis.

Quantitative Data Summary

Table 1: this compound In Vitro Potency and Selectivity

TargetIC50 (nM)Selectivity vs. p38α
p38α MAPK 13-
Cellular TNFα production50N/A
Jnk2 ~5850450-fold
Raf ~2470190-fold
Panel of 57 Kinases >26,000>2000-fold
CYP3A4 18,000 - 40,000Weak Inhibition

Data compiled from multiple sources.[2][6]

Detailed Experimental Protocols

Protocol 1: RANKL-Induced Osteoclast Differentiation from Bone Marrow Macrophages (BMMs)

This protocol is adapted from established methods for inducing osteoclast differentiation from murine bone marrow.

Materials:

  • Complete α-MEM (α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • Murine M-CSF (Macrophage Colony-Stimulating Factor)

  • Murine RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

  • This compound stock solution (in DMSO)

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

  • 96-well cell culture plates

Procedure:

  • Isolate bone marrow from the femurs and tibias of mice.

  • Culture the bone marrow cells in complete α-MEM containing 30 ng/mL M-CSF for 3 days to generate BMMs.

  • Harvest the adherent BMMs and seed them into 96-well plates at a density of 1 x 10^4 cells/well in complete α-MEM with 30 ng/mL M-CSF.

  • After 24 hours, replace the medium with complete α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL, along with the desired concentrations of this compound or vehicle control (DMSO).

  • Culture the cells for 4-5 days, replacing the medium every 2 days.

  • After the incubation period, fix the cells and perform TRAP staining according to the manufacturer's instructions.

  • Quantify the number of TRAP-positive multinucleated (≥3 nuclei) cells per well.

Protocol 2: Western Blot for Akt Phosphorylation

This protocol provides a general framework for assessing the phosphorylation status of Akt in response to this compound treatment.

Materials:

  • Cells of interest cultured to 70-80% confluency

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle for the appropriate duration.

  • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated Akt signal to the total Akt signal.

Signaling Pathway Diagrams

cluster_0 p38 MAPK Signaling Pathway MKKs MKK3/6 p38 p38 MAPK MKKs->p38 Phosphorylation Downstream Downstream Targets (e.g., MK2) p38->Downstream Inflammation Inflammatory Response Downstream->Inflammation BMS This compound BMS->MKKs Blocks access to p38 BMS->p38 Inhibition

Caption: this compound inhibits the p38 MAPK signaling pathway.

cluster_1 Potential Off-Target Effect on Akt Signaling RANKL RANKL RANK RANK Receptor RANKL->RANK PI3K PI3K RANK->PI3K Akt Akt PI3K->Akt Activation CellSurvival Cell Survival & Proliferation Akt->CellSurvival BMS This compound (at high conc.) BMS->Akt Potential Attenuation

Caption: Potential off-target attenuation of the Akt signaling pathway by this compound.

References

BMS-582949 stability in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of BMS-582949 in solution for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It has a documented solubility of up to 81 mg/mL in fresh DMSO.[1] Other solvents like DMF and Ethanol can also be used, but they offer lower solubility.[2] For in vivo experiments, specific vehicles containing co-solvents like PEG300, Tween80, or corn oil are often required.[1][4]

Q2: How should I store this compound stock solutions for long-term stability?

A2: For long-term stability, stock solutions should be stored at -80°C.[1][3][5] Under these conditions, the solution can be stable for 6 months to a year.[1][3][5] For shorter-term storage, -20°C is acceptable for up to one month.[1][5] It is crucial to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[5]

Q3: What is the stability of this compound as a solid powder?

A3: In its solid, crystalline form, this compound is highly stable. It can be stored at -20°C for at least four years.[2]

Q4: Are there any signs of degradation I should look for in my stock solution?

A4: Visual signs of degradation can include precipitation, cloudiness, or a change in color in your solution. If you observe any of these, the solution should be discarded. For critical long-term experiments, periodic analytical checks (e.g., via HPLC) are recommended to confirm the integrity and concentration of the compound.

Q5: Can I prepare working solutions in aqueous media for my experiments?

A5: this compound is only slightly soluble in aqueous buffers like PBS (pH 7.2).[2] Therefore, when preparing working solutions for cell-based assays, it is common practice to first prepare a concentrated stock in DMSO and then dilute it to the final working concentration in the aqueous culture medium. Ensure the final DMSO concentration is low enough to not affect your experimental system.

Troubleshooting Guide

Problem: My this compound solution has precipitated after being stored or diluted.

  • Possible Cause 1: The solubility limit was exceeded in the chosen solvent or upon dilution into an aqueous medium.

  • Solution: Try gently warming the solution and vortexing to redissolve the precipitate. If preparing a working solution in an aqueous buffer, ensure the final concentration of this compound does not exceed its solubility limit in that medium. Using a small percentage of an organic co-solvent or a surfactant like Tween80 might help maintain solubility.[1]

  • Possible Cause 2: The stock solution was not stored properly, leading to solvent evaporation and an increase in concentration beyond the solubility limit.

  • Solution: Always use tightly sealed vials for storage. Ensure that the storage temperature is consistently maintained.

Problem: I am observing inconsistent or diminishing effects of this compound in my long-term experiment.

  • Possible Cause: The compound may be degrading over the course of the experiment in the culture medium at 37°C.

  • Solution: For very long-term experiments (spanning several days or weeks), it may be necessary to replenish the compound by changing the medium with freshly diluted this compound periodically. The frequency of media changes will depend on the specific experimental conditions and the stability of the compound in your system.

  • Possible Cause: The stock solution has degraded due to improper storage or multiple freeze-thaw cycles.

  • Solution: Discard the old stock solution and prepare a fresh one from solid powder.[5] Always aliquot new stock solutions into single-use vials to maintain integrity.[5]

Quantitative Data Summary

The stability and solubility of this compound are summarized below.

FormSolvent / ConditionTemperatureDurationSolubility
Powder Solid-20°C≥ 4 yearsN/A
Powder Solid-20°C12 MonthsN/A
Powder Solid4°C6 MonthsN/A
Stock Solution In Solvent-80°C1 yearN/A
Stock Solution In Solvent-80°C6 MonthsN/A
Stock Solution In Solvent-20°C1 to 6 MonthsN/A
Solution DMSORoom Temp.Not specified15 mg/mL to 81 mg/mL[1][2]
Solution DMFRoom Temp.Not specified30 mg/mL[2]
Solution EthanolRoom Temp.Not specified1 mg/mL[2]
Solution DMF:PBS (pH 7.2) (1:1)Room Temp.Not specified0.5 mg/mL[2]
Solution PBS (pH 7.2)Room Temp.Not specifiedSlightly soluble[2]

Experimental Protocols

Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 406.48 g/mol ) using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.065 mg.

  • Dissolution: Add the appropriate volume of fresh, high-quality DMSO to the powder.[1] For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use, tightly sealed cryovials. This is a critical step to avoid repeated freeze-thaw cycles which can degrade the compound.[5]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][5]

Visualizations

p38_MAPK_Pathway stimuli Environmental Stress Inflammatory Cytokines (e.g., TNFα) map3k MAP3K (e.g., TAK1) stimuli->map3k map2k MAP2K (MKK3 / MKK6) map3k->map2k p38a p38α MAPK (Inactive) map2k->p38a Phosphorylation p38a_active p38α MAPK (Active) downstream Downstream Targets (e.g., MAPKAPK2, ATF2) p38a_active->downstream bms This compound bms->p38a_active Inhibition response Inflammatory Response (e.g., TNFα production) downstream->response

Caption: p38α MAPK signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Weigh This compound Powder add_dmso Add fresh DMSO start->add_dmso dissolve Vortex / Warm to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot storage Store Solution aliquot->storage store_short Short-Term: -20°C (≤1 month) storage->store_short store_long Long-Term: -80°C (≤1 year) storage->store_long end Ready for Use store_short->end store_long->end

Caption: Recommended workflow for preparing and storing this compound stock solutions.

References

Technical Support Center: Troubleshooting BMS-582949 Efficacy in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-582949. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the use of this compound in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective, orally active inhibitor of p38α mitogen-activated protein kinase (MAPK).[1] Its primary mechanism of action is the inhibition of p38α, a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1] This makes it a compound of interest for the research of inflammatory diseases like rheumatoid arthritis.

Q2: What are the key pharmacokinetic parameters of this compound in common preclinical models?

A2: this compound has demonstrated good oral bioavailability in preclinical species. In mice, the oral bioavailability is approximately 90%, and in rats, it is around 60%.[2] The clearance rate in mice has been reported to be 4.4 mL/min/kg.[2]

Q3: My in vivo study with this compound is not showing the expected efficacy. What are the common reasons for this?

A3: Several factors could contribute to a lack of efficacy in in vivo models. These can be broadly categorized as issues with the compound itself, the experimental protocol, or the biological model. Specific troubleshooting steps are outlined in the guide below. It is also worth noting that while this compound has shown efficacy in preclinical models of arthritis, it did not demonstrate a significant reduction in arterial inflammation in a clinical trial for atherosclerosis, suggesting its effects can be context- and disease-specific.[3]

Q4: How should I formulate this compound for oral gavage in my animal studies?

A4: A common vehicle for the oral administration of this compound is a suspension in a suitable carrier. For preclinical studies, it is often formulated to ensure stability and consistent dosing. Always ensure the formulation is homogenous before each administration.

Troubleshooting Guide

Issue 1: Suboptimal Efficacy in a Murine LPS-Induced Inflammation Model

Question: I am not observing a significant reduction in TNF-α levels in my mouse model after oral administration of this compound, what should I check?

Answer:

  • Dose and Timing of Administration:

    • Dose: Ensure you are using an appropriate dose. Efficacy is dose-dependent.

    • Timing: The timing of this compound administration relative to the LPS challenge is critical. The compound should be administered prior to the LPS challenge to allow for absorption and reaching therapeutic concentrations. A pre-treatment time of 1-2 hours is often effective.

  • Formulation and Administration:

    • Homogeneity: Ensure the oral gavage formulation is a homogenous suspension. Inadequate mixing can lead to inconsistent dosing.

    • Gavage Technique: Verify that the oral gavage was performed correctly to ensure the full dose was delivered to the stomach.

  • LPS Challenge:

    • LPS Potency: Confirm the activity of your LPS stock, as potency can vary between lots.

    • Timing of Blood Collection: TNF-α levels peak rapidly after an LPS challenge (typically around 1-2 hours). Ensure your blood collection time point is optimized to capture this peak.

Issue 2: Lack of Paw Swelling Reduction in a Rat Adjuvant-Induced Arthritis (AIA) Model

Question: My rat AIA model is not responding to this compound treatment. What could be the problem?

Answer:

  • Dosing Regimen:

    • Dose: Efficacy in the rat AIA model is dose-dependent, with significant effects observed at doses of 10 and 100 mg/kg administered orally once daily.[1]

    • Treatment Schedule: Treatment should be initiated at the appropriate stage of the disease. For a therapeutic effect, dosing is typically started after the onset of clinical signs of arthritis.

  • Disease Model Induction:

    • Adjuvant: Ensure the adjuvant used for immunization is of good quality and was properly emulsified and injected to induce a robust and consistent arthritic response.

    • Rat Strain: The severity and progression of AIA can vary between different rat strains. Ensure you are using a susceptible strain.

  • Outcome Measures:

    • Paw Volume Measurement: Ensure consistent and accurate measurement of paw volume using a plethysmometer.

    • Clinical Scoring: Utilize a standardized clinical scoring system to assess the severity of arthritis in a blinded manner.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Rat Adjuvant-Induced Arthritis Model

Dose (mg/kg, p.o., q.d.)OutcomeResult
10Paw SwellingDose-dependent reduction
100Paw SwellingSignificant reduction

Data based on a study where treatment was initiated after disease onset.[1]

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesOral Bioavailability (%)Clearance (mL/min/kg)
Mouse904.4
Rat60Not Reported

Data compiled from publicly available sources.[2]

Experimental Protocols

Protocol 1: Murine Lipopolysaccharide (LPS)-Induced TNF-α Production Model
  • Animals: Use an appropriate mouse strain (e.g., BALB/c).

  • Acclimation: Allow animals to acclimate for at least one week before the experiment.

  • Grouping: Randomly assign mice to vehicle control and this compound treatment groups.

  • Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle.

  • Dosing: Administer this compound or vehicle via oral gavage at the desired dose (e.g., 10, 30, 100 mg/kg).

  • LPS Challenge: One to two hours after compound administration, inject LPS intraperitoneally (i.p.) at a dose known to induce a robust TNF-α response.

  • Blood Collection: At the time of peak TNF-α production (typically 1-2 hours post-LPS), collect blood samples via an appropriate method (e.g., retro-orbital bleed or cardiac puncture).

  • Analysis: Prepare plasma and measure TNF-α levels using a validated method such as ELISA.

Protocol 2: Rat Adjuvant-Induced Arthritis (AIA) Model
  • Animals: Use a susceptible rat strain (e.g., Lewis rats).

  • Acclimation: House rats under standard conditions for at least one week prior to the study.

  • Induction of Arthritis: Induce arthritis by a single intradermal injection of Freund's complete adjuvant at the base of the tail.

  • Monitoring: Monitor animals daily for the onset and progression of arthritis, including clinical signs and paw volume measurements.

  • Grouping and Dosing: Once clinical signs of arthritis are established (typically around day 10-12 post-adjuvant), randomize animals into treatment groups and begin daily oral administration of this compound or vehicle.

  • Outcome Assessment: Measure paw volume and clinical arthritis scores regularly throughout the treatment period.

  • Termination: At the end of the study, animals can be euthanized for collection of tissues for histological analysis of joint inflammation and damage.

Visualizations

p38_MAPK_Signaling_Pathway Stress Stress / Cytokines (e.g., LPS, TNF-α) MKKs MKK3 / MKK6 Stress->MKKs p38_alpha p38α MAPK MKKs->p38_alpha Phosphorylation Downstream Downstream Targets (e.g., MK2) p38_alpha->Downstream Activation BMS_582949 This compound BMS_582949->p38_alpha Inhibition Transcription_Factors Transcription Factors (e.g., AP-1) Downstream->Transcription_Factors Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α) Transcription_Factors->Inflammation Troubleshooting_Workflow Start Lack of In Vivo Efficacy Observed Check_Compound Step 1: Verify Compound and Formulation Start->Check_Compound Check_Protocol Step 2: Review Experimental Protocol Start->Check_Protocol Check_Model Step 3: Assess Animal Model Start->Check_Model Compound_Issues Purity & Stability Correct Formulation Homogeneity Check_Compound->Compound_Issues Resolution Identify and Address Root Cause Check_Compound->Resolution Protocol_Issues Dose & Dosing Route Timing of Administration Endpoint Measurement Check_Protocol->Protocol_Issues Check_Protocol->Resolution Model_Issues Animal Strain & Health Disease Induction Consistency Biological Variability Check_Model->Model_Issues Check_Model->Resolution InVivo_Experiment_Workflow Acclimation Animal Acclimation Grouping Randomization & Grouping Acclimation->Grouping Dosing This compound or Vehicle Dosing (Oral Gavage) Grouping->Dosing Challenge Inflammatory Challenge (e.g., LPS, Adjuvant) Dosing->Challenge Monitoring Endpoint Measurement (e.g., Blood Draw, Paw Volume) Challenge->Monitoring Analysis Data Analysis Monitoring->Analysis

References

Side effects of BMS-582949 observed in pre-clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of the p38α MAP kinase inhibitor, BMS-582949, that may be observed in pre-clinical research settings. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential target organs for toxicity with this compound based on its drug class?

A1: As a p38 MAP kinase inhibitor, this compound belongs to a class of drugs that have been associated with certain organ-specific toxicities in pre-clinical and clinical studies. While this compound itself was reported to be well-tolerated in some patient studies, researchers should be vigilant for potential effects on the following organs, which are known to be sensitive to p38 MAPK inhibition:

  • Liver: Hepatotoxicity is a known concern with some p38 MAPK inhibitors.[1][2]

  • Cardiovascular System: Cardiotoxicity has been observed with this class of inhibitors.[3]

  • Nervous System: Neurological toxicity is a potential side effect.[3]

  • Digestive System: Gastrointestinal toxicity has been reported in animal studies of p38 MAPK inhibitors.[3]

Q2: We are observing elevated liver enzymes in our rodent study with this compound. What could be the cause and how should we investigate this?

A2: Elevated liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), in animals treated with a p38 MAPK inhibitor like this compound could indicate potential hepatotoxicity.[1] The underlying mechanisms for p38 MAPK inhibitor-induced liver injury can include the formation of reactive metabolites and subsequent oxidative stress.[1]

To troubleshoot this finding, consider the following steps:

  • Dose-Response Assessment: Determine if the elevation in liver enzymes is dose-dependent.

  • Histopathology: Conduct a thorough histological examination of liver tissues to identify any pathological changes.

  • Mechanism Investigation: Assess markers of oxidative stress and inflammation in the liver tissue.

Q3: Are there any specific recommendations for monitoring cardiovascular safety in animal studies with this compound?

A3: Yes, given the potential for cardiotoxicity with p38 MAPK inhibitors, cardiovascular monitoring in pre-clinical studies is crucial.[3] Key monitoring parameters should include:

  • Electrocardiogram (ECG): To detect any changes in cardiac rhythm or intervals.

  • Blood Pressure and Heart Rate: To assess hemodynamic effects.

  • Cardiac Biomarkers: Measurement of markers such as troponins in serum can indicate cardiac injury.

  • Histopathology: Examination of heart tissue for any structural damage.

Troubleshooting Guides

Guide 1: Investigating Unexpected Animal Morbidity or Mortality

If unexpected morbidity or mortality is observed in animals treated with this compound, a systematic investigation should be initiated to determine the cause.

Experimental Workflow for Investigating Animal Morbidity/Mortality

observe Unexpected Morbidity/ Mortality Observed necropsy Perform Gross Necropsy observe->necropsy data_review Review Dosing Records and Animal Health Logs observe->data_review histopath Collect Tissues for Histopathology necropsy->histopath tox_screen Conduct Comprehensive Toxicology Screen necropsy->tox_screen hypothesis Formulate Hypothesis (e.g., Target Organ Toxicity) histopath->hypothesis tox_screen->hypothesis data_review->hypothesis confirm Conduct Follow-up Studies (e.g., Dose De-escalation) hypothesis->confirm start Planning Experiment with This compound lit_review Review Literature for Class-Specific Toxicities start->lit_review protocol_design Design Protocol with Appropriate Monitoring lit_review->protocol_design dose_selection Select Dose Range Based on Efficacy and Tolerability Data protocol_design->dose_selection in_vivo_study Conduct In Vivo Study dose_selection->in_vivo_study monitor Monitor for Adverse Events (Clinical Signs, Biomarkers) in_vivo_study->monitor adverse_event Adverse Event Observed? monitor->adverse_event investigate Investigate Cause (See Troubleshooting Guide 1) adverse_event->investigate Yes no_event Continue Study/ Analyze Data adverse_event->no_event No modify_protocol Modify Protocol (e.g., Lower Dose) investigate->modify_protocol modify_protocol->in_vivo_study cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_response Cellular Response Stress Stimuli Stress Stimuli MAP3K MAP3K (e.g., TAK1, ASK1) Stress Stimuli->MAP3K Cytokines Cytokines Cytokines->MAP3K MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors OtherSubstrates Other Kinases & Substrates p38->OtherSubstrates BMS582949 This compound BMS582949->p38 Inflammation Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis OtherSubstrates->Apoptosis CellCycle Cell Cycle Control OtherSubstrates->CellCycle

References

Technical Support Center: Optimizing BMS-582949 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of BMS-582949 for their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective, orally active inhibitor of p38α mitogen-activated protein kinase (MAPK).[1] Its mechanism of action involves the inhibition of both the kinase activity of p38α and its activation by upstream kinases. p38α MAPK is a key enzyme in a signaling cascade that regulates cellular responses to a variety of stress stimuli and plays a critical role in inflammation, cell proliferation, and apoptosis.[2][3]

Q2: What is the known in vitro potency of this compound?

This compound has a reported half-maximal inhibitory concentration (IC50) of 13 nM for p38α kinase activity and 50 nM for the inhibition of TNFα release in human peripheral blood mononuclear cells (PBMCs).[1]

Q3: What are the recommended starting concentrations for my cell-based assay?

The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on its in vitro potency, a good starting point for most cell-based assays is a concentration range of 10 nM to 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q4: How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Problem 1: No or weak inhibition of p38 MAPK signaling.

Possible Causes & Solutions:

  • Incorrect Inhibitor Concentration:

    • Verify Stock Solution: Ensure the accurate concentration of your this compound stock solution.

    • Optimize Working Concentration: Conduct a dose-response experiment to identify the optimal concentration for your specific cell line and experimental setup.[4]

  • Cell Line Insensitivity:

    • Confirm p38α Expression: Verify that your cell line expresses p38α MAPK.

    • Intrinsic Resistance: Some cell lines may have intrinsic resistance mechanisms. Consider using a different cell line or investigating potential resistance pathways.

  • Suboptimal Treatment Time:

    • Time-Course Experiment: The inhibitory effect of this compound can be time-dependent. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration.

  • Degraded Compound:

    • Proper Storage: Ensure the compound has been stored correctly to prevent degradation.

    • Fresh Solution: Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.

Problem 2: High cell toxicity or unexpected off-target effects.

Possible Causes & Solutions:

  • Concentration Too High:

    • Dose-Response for Cytotoxicity: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a wide range of this compound concentrations to determine the cytotoxic threshold for your cell line.

  • Off-Target Effects:

    • Kinase Profiling: While this compound is highly selective for p38α, at higher concentrations, it may inhibit other kinases.[1] If you suspect off-target effects, consider using a lower concentration or a structurally different p38 MAPK inhibitor to confirm your phenotype.[5]

  • Solvent Toxicity:

    • Control for DMSO: Ensure that the final concentration of DMSO is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level.

Problem 3: Inconsistent or non-reproducible results.

Possible Causes & Solutions:

  • Cell Culture Variability:

    • Cell Passage Number: Use cells within a consistent and low passage number range.

    • Cell Density: Seed cells at a consistent density for all experiments.

  • Assay Conditions:

    • Standardize Protocols: Ensure all experimental steps, including incubation times, reagent concentrations, and washing steps, are standardized.

    • Reagent Quality: Use high-quality reagents and check for lot-to-lot variability.

  • Mycoplasma Contamination:

    • Regular Testing: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[4]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target/AssayIC50 ValueCell Line/System
p38α Kinase Activity13 nMEnzymatic Assay
TNFα Release50 nMHuman PBMCs

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Phospho-p38 MAPK

This protocol provides a framework for assessing the inhibition of p38 MAPK phosphorylation.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of this compound for the desired time. Include a positive control (e.g., treatment with a known p38 MAPK activator like anisomycin (B549157) or UV radiation) and a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-p38 MAPK overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for total p38 MAPK as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-p38 MAPK signal to the total p38 MAPK signal.

Visualizations

p38_MAPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core p38 MAPK cluster_downstream Downstream Effectors Stress Stimuli Stress Stimuli MKK3_6 MKK3/6 Stress Stimuli->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) MK2->Cellular_Response Transcription_Factors->Cellular_Response This compound This compound This compound->p38 Inhibition

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_planning Experimental Planning cluster_optimization Concentration Optimization cluster_execution Definitive Experiment cluster_analysis Data Analysis select_cell_line Select Cell Line determine_endpoints Determine Endpoints select_cell_line->determine_endpoints dose_response Dose-Response Assay (e.g., MTT) determine_endpoints->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 treat_cells Treat Cells with Optimized Concentration determine_ic50->treat_cells perform_assay Perform Specific Assay (e.g., Western Blot, Cytokine Assay) treat_cells->perform_assay analyze_data Analyze and Interpret Results perform_assay->analyze_data troubleshooting_logic start Unexpected Result check_concentration Is the concentration optimal? start->check_concentration check_time Is the treatment time optimal? check_concentration->check_time Yes dose_response Perform Dose-Response check_concentration->dose_response No check_cells Are the cells healthy and consistent? check_time->check_cells Yes time_course Perform Time-Course check_time->time_course No check_reagents Are the reagents of good quality? check_cells->check_reagents Yes cell_qc Check Passage, Density, Mycoplasma check_cells->cell_qc No reagent_qc Use Fresh Reagents check_reagents->reagent_qc No resolve Problem Resolved check_reagents->resolve Yes dose_response->resolve time_course->resolve cell_qc->resolve reagent_qc->resolve

References

Minimizing BMS-582949 toxicity in primary cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity when using the p38α MAPK inhibitor, BMS-582949, in primary cell cultures.

Troubleshooting Guide: Common Issues in Primary Cell Cultures

This guide addresses specific problems that may arise during experiments with this compound.

Observed Problem Potential Cause Recommended Solution
Unexpectedly high cell death at low concentrations. Compound Precipitation: this compound, often dissolved in DMSO, can precipitate when added to aqueous culture media, a phenomenon sometimes referred to as "solvent shock." These precipitates can be mistaken for dead cells or cause mechanical damage.1. Visual Inspection: Carefully inspect the culture wells under a microscope for any signs of precipitation after adding the compound. 2. Solubility Test: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. 3. Serial Dilutions: Prepare intermediate dilutions of your DMSO stock in culture medium before adding to the final culture volume. 4. Low DMSO Concentration: Ensure the final DMSO concentration in your culture medium is minimal, ideally below 0.5%.
Variable results and poor reproducibility. Inconsistent Compound Preparation: The stability and solubility of this compound can be affected by the quality of the DMSO and storage conditions.1. Use High-Quality DMSO: Use anhydrous, cell culture grade DMSO to prepare stock solutions.[1] 2. Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Cell stress or toxicity observed in vehicle control. DMSO Toxicity: Primary cells can be sensitive to the final concentration of the solvent (DMSO).1. Optimize DMSO Concentration: Determine the maximum tolerable DMSO concentration for your specific primary cell type by running a dose-response curve with DMSO alone. 2. Consistent Vehicle Control: Ensure that the vehicle control group has the exact same final concentration of DMSO as the experimental groups.
Cell-type specific toxicity. Differential p38 MAPK Pathway Dependence: Different primary cell types have varying reliance on the p38 MAPK pathway for survival and function. Inhibition of this pathway may be detrimental to certain cell types.1. Literature Review: Research the known roles of the p38 MAPK pathway in your primary cell type of interest. 2. Dose-Response and Time-Course: Perform careful dose-response and time-course experiments to identify a therapeutic window where the desired inhibitory effect is achieved without significant toxicity.
Delayed onset of cytotoxicity. Induction of Apoptosis or Necroptosis: Inhibition of p38 MAPK can, in some contexts, lead to programmed cell death pathways.1. Mechanism of Cell Death Analysis: Use assays to detect markers of apoptosis (e.g., caspase activation) or necroptosis. 2. Protective Co-treatments: If a specific cell death pathway is identified, consider co-treatment with appropriate inhibitors (e.g., pan-caspase inhibitors) to see if toxicity can be mitigated.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for this compound in primary cell cultures?

This compound has a biochemical IC50 of 13 nM for p38α and a cellular IC50 of 50 nM for TNFα release.[1] However, the optimal concentration for your specific primary cell type and experimental endpoint will likely be higher and should be determined empirically. A good starting point for a dose-response experiment would be to use a range of concentrations from 10 nM to 10 µM.

2. How can I be sure that the observed toxicity is due to this compound and not an artifact?

To ensure the observed effects are specific to p38α inhibition, consider the following controls:

  • Vehicle Control: As mentioned, always include a DMSO-only control at the same final concentration.

  • Inactive Enantiomer/Structural Analog: If available, use a structurally similar but inactive compound as a negative control.

  • Rescue Experiment: If possible, try to "rescue" the cells from the toxic effects by activating a downstream signaling pathway that is independent of p38.

  • Multiple Readouts: Use multiple assays to assess cell health and toxicity (e.g., a metabolic assay like MTT, a membrane integrity assay like LDH release, and a direct cell count).

3. Could the cell culture medium itself influence the toxicity of this compound?

Yes, components in the cell culture medium can interact with the compound. For example, high serum concentrations may lead to protein binding, reducing the effective concentration of the inhibitor. It is advisable to maintain consistent media formulations throughout your experiments.

4. Are there any known off-target effects of this compound that could contribute to toxicity?

This compound is a highly selective inhibitor for p38α, with over 2000-fold selectivity against a large panel of other kinases.[1] While off-target effects are minimal, they cannot be entirely ruled out, especially at higher concentrations.

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound

This protocol outlines a general method for determining the optimal working concentration of this compound that effectively inhibits the target without causing significant cytotoxicity.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous, cell culture grade DMSO

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue, or similar)

  • Plate reader

Methodology:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of assay, and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to prepare working solutions at 2x the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 10 nM to 10 µM).

    • Prepare a vehicle control with the same final DMSO concentration as the highest compound concentration.

  • Cell Treatment:

    • Carefully remove the medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

    • Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the cell viability against the log of the this compound concentration to determine the concentration at which toxicity is observed.

Visualizations

p38 MAPK Signaling Pathway

p38_MAPK_pathway cluster_extracellular Extracellular Stimuli cluster_map3k MAPKKK cluster_map2k MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets Cytokines Cytokines (e.g., TNFα, IL-1) TAK1 TAK1 Cytokines->TAK1 Stress Cellular Stress (e.g., UV, Osmotic Shock) ASK1 ASK1 Stress->ASK1 MKK3_6 MKK3/6 TAK1->MKK3_6 ASK1->MKK3_6 MEKKs MEKKs MEKKs->MKK3_6 p38a p38α MKK3_6->p38a MAPKAPKs MAPKAPKs (e.g., MK2, MK3) p38a->MAPKAPKs TFs Transcription Factors (e.g., ATF2, CREB) p38a->TFs BMS582949 This compound BMS582949->p38a

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Toxicity Minimization

toxicity_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization stock Prepare this compound Stock in Anhydrous DMSO sol_test Determine Max Solubility in Media stock->sol_test dose_response Dose-Response Viability Assay sol_test->dose_response vehicle_control Include Vehicle (DMSO) Control dose_response->vehicle_control time_course Time-Course Experiment vehicle_control->time_course analyze Analyze Data for Cytotoxicity time_course->analyze optimize Optimize Concentration and Duration analyze->optimize confirm Confirm Target Inhibition optimize->confirm

Caption: Workflow for optimizing this compound concentration to minimize toxicity.

References

Validation & Comparative

A Comparative Analysis of BMS-582949 and Other p38 Inhibitors in Preclinical Models of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses and has been a key therapeutic target in the development of novel treatments for rheumatoid arthritis (RA). Inhibition of p38 MAPK can modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are central to the pathophysiology of RA. This guide provides a comparative overview of the preclinical data for BMS-582949, a highly selective p38α MAPK inhibitor, against other notable p38 inhibitors investigated in RA models.

The p38 MAPK Signaling Pathway in Rheumatoid Arthritis

The p38 MAPK signaling cascade is activated by various extracellular stimuli, including inflammatory cytokines like TNF-α and IL-1. This activation leads to a series of downstream phosphorylation events, culminating in the activation of transcription factors that drive the expression of genes involved in inflammation and joint destruction.

p38_MAPK_Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) Receptor Cytokine Receptors Cytokines->Receptor TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p38_MAPK->Transcription_Factors BMS_582949 This compound & Other Inhibitors BMS_582949->p38_MAPK Pro_inflammatory_Mediators Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-8) MK2->Pro_inflammatory_Mediators Transcription_Factors->Pro_inflammatory_Mediators MMPs Matrix Metalloproteinases (MMPs) Transcription_Factors->MMPs Joint_Destruction Joint Destruction Pro_inflammatory_Mediators->Joint_Destruction MMPs->Joint_Destruction

Caption: Simplified p38 MAPK signaling pathway in rheumatoid arthritis.

Comparative Efficacy Data

The following tables summarize the available preclinical data for this compound in comparison to other p38 MAPK inhibitors. It is important to note that direct head-to-head studies are limited, and data is compiled from various sources.

In Vitro Inhibitory Activity
Compoundp38α IC50 (nM)p38β IC50 (nM)Cellular TNF-α Inhibition IC50 (nM)
This compound 13>2000-fold selective for p38α50 (in hPBMCs)
SB 203580 50500300-500 (in THP-1 cells)
TAK-715 7.128-fold selective for p38α over p38βNot explicitly found
Org 48762-0 1.1-13 (LPS-stimulated hWBC)

Data compiled from multiple sources. Direct comparative assays may vary.

Preclinical Pharmacokinetics
CompoundSpeciesAdministrationBioavailability (%)Clearance
This compound MouseOral90%4.4 mL/min/kg
RatOral60%-
SB 203580 Mouse, RatOral3-48% (variable)Moderate to high
Org 48762-0 MouseOralGoodLow

Pharmacokinetic parameters can vary significantly based on experimental conditions.

In Vivo Efficacy in Rodent Models of Arthritis
CompoundAnimal ModelDosing RegimenKey Findings
This compound Rat Adjuvant-Induced Arthritis0.3-100 mg/kg, p.o.Dose-dependent reduction in paw swelling.
Org 48762-0 Mouse Collagen-Induced Arthritis10, 30 mg/kg, p.o.Significant reduction in arthritis score and protection against bone damage, comparable to anti-TNFα antibody treatment.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the preclinical evaluation of p38 inhibitors for RA.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model that mimics many aspects of human RA.

CIA_Workflow Immunization Day 0: Primary Immunization (Type II Collagen + CFA) Booster Day 21: Booster Immunization (Type II Collagen + IFA) Immunization->Booster Onset Arthritis Onset (Days 28-35) Booster->Onset Treatment Treatment Initiation (p38 inhibitor or vehicle) Onset->Treatment Evaluation Efficacy Evaluation (Arthritis Score, Paw Swelling, Histology, Biomarkers) Treatment->Evaluation

Caption: General experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Protocol:

  • Animals: DBA/1 mice, typically 8-10 weeks old, are used due to their susceptibility to CIA.

  • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).

  • Booster Immunization (Day 21): A second immunization is given with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Arthritis Development: Clinical signs of arthritis, such as paw swelling and redness, typically appear between days 28 and 35.

  • Treatment: Once arthritis is established, animals are treated orally with the p38 inhibitor (e.g., this compound) or vehicle control daily for a specified period.

  • Assessment: Disease severity is monitored regularly by measuring paw thickness with calipers and assigning a clinical arthritis score. At the end of the study, joints are collected for histological analysis of inflammation, cartilage damage, and bone erosion. Serum or plasma may be collected to measure inflammatory biomarkers.

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is another common method for inducing arthritis in rodents.

Protocol:

  • Animals: Lewis or Wistar rats are often used for this model.

  • Induction (Day 0): Arthritis is induced by a single intradermal injection of CFA containing Mycobacterium tuberculosis into the footpad or base of the tail.

  • Arthritis Development: A primary inflammatory response occurs at the injection site, followed by a secondary systemic arthritis in the non-injected paws, typically appearing around day 10-12.

  • Treatment: Therapeutic administration of the p38 inhibitor or vehicle usually begins after the onset of secondary arthritis.

  • Assessment: Paw volume is measured using a plethysmometer. Body weight, clinical scores, and histological examination of the joints are also used to evaluate efficacy.

TNF-α Release Assay in Human Whole Blood

This in vitro assay is used to determine the potency of compounds in inhibiting the production of a key pro-inflammatory cytokine.

Protocol:

  • Blood Collection: Fresh human whole blood is collected from healthy donors into heparinized tubes.

  • Compound Incubation: The blood is pre-incubated with various concentrations of the p38 inhibitor (e.g., this compound) or vehicle control.

  • Stimulation: Lipopolysaccharide (LPS) is added to the blood to stimulate the production and release of TNF-α from monocytes.

  • Incubation: The samples are incubated for a defined period (e.g., 4-6 hours) at 37°C.

  • Plasma Collection: After incubation, the blood is centrifuged to separate the plasma.

  • TNF-α Quantification: The concentration of TNF-α in the plasma supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of TNF-α release, is calculated.

Conclusion

The preclinical data available suggests that this compound is a potent and highly selective inhibitor of p38α MAPK with favorable oral bioavailability in rodent models. Its efficacy in the rat adjuvant-induced arthritis model highlights its potential as an anti-inflammatory agent for RA. While direct comparative studies with a broad range of other p38 inhibitors in standardized RA models are not extensively available, the existing in vitro and in vivo data position this compound as a significant compound in this class. Further head-to-head comparative studies would be beneficial to more definitively establish its therapeutic potential relative to other p38 inhibitors. The experimental protocols provided serve as a foundation for designing and interpreting studies aimed at evaluating novel anti-arthritic therapies targeting the p38 MAPK pathway.

References

A Comparative Clinical Analysis of p38 MAPK Inhibitors in Rheumatoid Arthritis, Featuring BMS-582949

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the clinical trial results for BMS-582949 and other select p38 MAP kinase inhibitors in the treatment of rheumatoid arthritis. The information is based on available public data and aims to facilitate an objective assessment of their therapeutic potential.

This compound is an orally available, selective inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade implicated in the pathogenesis of rheumatoid arthritis (RA). Clinical investigations into this compound for RA have been conducted; however, detailed efficacy results from its Phase II trial (NCT00605735) in patients with an inadequate response to methotrexate (B535133) have not been publicly disseminated in peer-reviewed literature. This guide summarizes the available data for this compound and provides a comparative analysis with other p38 MAPK inhibitors that have been evaluated in RA, highlighting the collective clinical experience with this class of therapeutic agents.

Comparative Efficacy of p38 MAPK Inhibitors in Rheumatoid Arthritis

The clinical development of p38 MAPK inhibitors for rheumatoid arthritis has been characterized by modest efficacy. A meta-analysis of randomized controlled trials of p38 MAPK inhibitors in RA indicated a statistically significant improvement in ACR20 response rates compared to placebo.[1] However, this analysis did not show meaningful differences in ACR50 responses, suggesting a limited impact on achieving higher levels of clinical improvement.[1] The following tables summarize the available efficacy and safety data for this compound and other p38 MAPK inhibitors.

Table 1: Efficacy of Select p38 MAPK Inhibitors in Rheumatoid Arthritis (Phase II Clinical Trials)

CompoundTrial IdentifierPatient PopulationTreatment ArmsDuration (weeks)ACR20 Response RateACR50 Response Rate
This compound NCT00605735RA patients with inadequate response to methotrexate300 mg once daily + MTX vs. Placebo + MTX12Data not publicly availableData not publicly available
VX-702 VeRA StudyModerate to severe RA5 mg once daily vs. 10 mg once daily vs. Placebo1236% (5mg), 40% (10mg) vs. 28% (Placebo)[2][3]Data not publicly available
VX-702 Study 304RA patients on stable methotrexate10 mg daily + MTX vs. 10 mg twice weekly + MTX vs. Placebo + MTX1240% (daily), 44% (twice weekly) vs. 22% (Placebo)[2][3]Data not publicly available
SCIO-469 NCT00043732Active RA on methotrexateMultiple oral doses vs. Placebo4.3No significant difference vs. Placebo[4]Data not publicly available

Table 2: Safety and Tolerability of this compound (Phase I/II Trials)

Trial PhasePatient PopulationDosageKey Safety Findings
Phase IHealthy VolunteersSingle and multiple ascending dosesGenerally well-tolerated.[1]
Phase II (RA)RA patients on stable methotrexate30, 100, and 300 mg/day for 28 daysWell-tolerated at all doses. 54% of treated patients experienced adverse events (mild to moderate, not dose-related). Adverse events of interest included dizziness (15%), upper respiratory infection (4%), and skin rash (4%). No pharmacokinetic interaction with methotrexate.[1]
Phase II (Atherosclerosis)Patients with documented atherosclerosis100 mg once daily for 12 weeksDid not reduce arterial inflammation or hs-CRP compared to placebo.[5]

Experimental Protocols

This compound: Phase II Proof-of-Concept Study in Rheumatoid Arthritis (NCT00605735)
  • Objective: To evaluate the clinical efficacy and safety of this compound in subjects with rheumatoid arthritis who have an inadequate response to methotrexate.[6]

  • Study Design: A randomized, parallel-group, double-blind, placebo-controlled study.[6]

  • Patient Population: Adults with a diagnosis of RA for at least 6 months, on a stable dose of methotrexate (7.5-30 mg weekly) for at least 4 weeks, with at least 6 swollen and 8 tender joints, and elevated CRP or ESR.[7]

  • Intervention: this compound (300 mg) administered orally once daily or placebo, in combination with methotrexate.[6]

  • Duration: 12 weeks.[6]

  • Primary Outcome Measures: The primary endpoint was likely the proportion of patients achieving an American College of Rheumatology 20% improvement (ACR20) response at week 12.

VX-702: Phase II Studies in Rheumatoid Arthritis
  • VeRA Study:

    • Study Design: A 12-week, randomized, double-blind, placebo-controlled study in 313 patients with active, moderate-to-severe RA.[2][3]

    • Intervention: VX-702 (5 mg or 10 mg) administered once daily, or placebo.[2][3]

    • Primary Endpoint: ACR20 response at week 12.[3]

  • Study 304:

    • Study Design: A 12-week, randomized, double-blind, placebo-controlled study in 117 patients with active, moderate-to-severe RA on concomitant methotrexate.[2][3]

    • Intervention: VX-702 (10 mg daily or 10 mg twice weekly) or placebo, in addition to methotrexate.[2][3]

    • Primary Endpoint: ACR20 response at week 12.[3]

SCIO-469: Phase II Study in Rheumatoid Arthritis (NCT00043732)
  • Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study in 302 patients with active RA.[4]

  • Intervention: SCIO-469 (30 mg or 60 mg three times daily in an immediate-release formulation, or 100 mg once daily in an extended-release formulation) or placebo.[4]

  • Primary Endpoint: ACR20 response at week 12.[4]

p38 MAPK Signaling Pathway in Rheumatoid Arthritis

The p38 MAPK signaling cascade is a critical regulator of the inflammatory response in rheumatoid arthritis. Pro-inflammatory cytokines such as TNF-α and IL-1β, as well as cellular stress, activate a cascade of kinases, leading to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates downstream targets, including transcription factors and other kinases, resulting in the increased expression of inflammatory mediators like TNF-α, IL-6, and matrix metalloproteinases (MMPs), which contribute to synovial inflammation and joint destruction.

p38_MAPK_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1β, Stress) MAP3K MAP3K (e.g., TAK1) Proinflammatory_Stimuli->MAP3K Activates MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p38_MAPK->Transcription_Factors Phosphorylates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Phosphorylates BMS_582949 This compound BMS_582949->p38_MAPK Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates MK2->Gene_Expression Regulates mRNA stability Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, MMPs) Gene_Expression->Inflammatory_Mediators Leads to production of

Caption: p38 MAPK signaling pathway in rheumatoid arthritis.

References

p38 MAPK Inhibitor BMS-582949 in Phase II Clinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of therapeutic development for inflammatory diseases has seen considerable interest in the p38 mitogen-activated protein kinase (MAPK) signaling pathway. As a key regulator of pro-inflammatory cytokine production, its inhibition has been a focal point for novel drug discovery. This guide provides a comparative analysis of the efficacy of BMS-582949, a p38 MAPK inhibitor, based on available Phase II clinical study data, alongside other p38 MAPK inhibitors and alternative therapeutic approaches for inflammatory conditions such as rheumatoid arthritis (RA).

Efficacy of this compound in Clinical Trials

This compound is an orally active and highly selective inhibitor of p38α MAP kinase.[1] Phase II clinical trials were conducted to evaluate its efficacy and safety in both rheumatoid arthritis and atherosclerosis.

In a multicenter, randomized, double-blind, placebo-controlled Phase II study involving patients with stable atherosclerosis (NCT00570752), 12 weeks of treatment with this compound (100 mg once daily) did not lead to a significant reduction in arterial inflammation or high-sensitivity C-reactive protein (hs-CRP) levels compared to placebo.[2]

Comparison with Other p38 MAPK Inhibitors

The development of several p38 MAPK inhibitors has been pursued for inflammatory diseases, with many undergoing Phase II clinical evaluation. The results have been largely consistent in demonstrating modest and sometimes transient efficacy.

InhibitorTrial PhaseIndicationKey Efficacy Results (ACR20 Response Rate)
This compound Phase IIRheumatoid ArthritisData not publicly available
VX-702 Phase IIRheumatoid ArthritisVeRA Study: 40% (10 mg), 36% (5 mg) vs. 28% (placebo) at week 12. Study 304 (with methotrexate): 40% (10 mg daily), 44% (10 mg twice weekly) vs. 22% (placebo) at week 12.[7]
SCIO-469 Phase IIRheumatoid ArthritisNo significant difference in ACR20 responses at Week 12 between SCIO-469 and placebo.[8]
Pamapimod (B1684338) Phase IIRheumatoid ArthritisMonotherapy vs. Methotrexate (B535133): Lower ACR20 response rates than methotrexate (23-31% vs. 45%) at week 12.[9] With Methotrexate: No significant difference in ACR20 response rates compared to placebo (31-43% vs. 34%) at week 12.[10]

Alternative Therapeutic Strategies

Given the challenges in demonstrating robust efficacy with p38 MAPK inhibitors, other therapeutic avenues have become the standard of care and focus of ongoing research in rheumatoid arthritis.

  • Janus Kinase (JAK) Inhibitors: Orally administered small molecules like tofacitinib (B832), baricitinib, and upadacitinib (B560087) have shown significant efficacy in RA and are approved for use.[11][12] Phase II trials of tofacitinib, for instance, demonstrated rapid and sustained improvements in pain, physical functioning, and health-related quality of life.[13]

  • Biologic Disease-Modifying Antirheumatic Drugs (bDMARDs): These include TNF inhibitors (e.g., adalimumab, etanercept), IL-6 receptor antagonists (e.g., tocilizumab), and T-cell co-stimulation modulators (e.g., abatacept). These agents have well-established efficacy and are a cornerstone of RA treatment.

Experimental Protocols

This compound Phase II Rheumatoid Arthritis Trial (NCT00605735) - General Design

Based on the clinical trial registration, the study was a randomized, parallel-group, double-blind, placebo-controlled trial.

  • Patient Population: Subjects with rheumatoid arthritis who had an inadequate response to methotrexate.

  • Intervention: Oral administration of this compound or placebo.

  • Primary Outcome Measures: The primary endpoint was likely the proportion of patients achieving an ACR20 response at a specified time point (e.g., 12 weeks).

  • Secondary Outcome Measures: Likely included ACR50 and ACR70 responses, changes in Disease Activity Score (DAS28), and safety assessments.

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway in Rheumatoid Arthritis

The p38 MAPK pathway is a critical intracellular signaling cascade involved in the inflammatory response. In rheumatoid arthritis, various stress stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, activate a series of upstream kinases that ultimately lead to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, resulting in the increased production of inflammatory mediators such as TNF-α, IL-6, and matrix metalloproteinases (MMPs), which contribute to the joint inflammation and destruction characteristic of RA.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stimuli Inflammatory Stimuli (TNF-α, IL-1β, Stress) Upstream_Kinases Upstream Kinases (MKK3/6) p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Downstream_Targets Downstream Targets (Transcription Factors, Kinases) p38_MAPK->Downstream_Targets Inflammatory_Response Inflammatory Response (↑ TNF-α, IL-6, MMPs) Downstream_Targets->Inflammatory_Response BMS_582949 This compound BMS_582949->p38_MAPK Inhibition

Caption: The p38 MAPK signaling pathway in rheumatoid arthritis and the point of inhibition by this compound.

Generalized Phase II Clinical Trial Workflow for an Oral RA Drug

The workflow for a typical Phase II clinical trial of an oral medication for rheumatoid arthritis involves several key stages, from patient screening and enrollment to treatment and follow-up, to assess the drug's efficacy and safety.

clinical_trial_workflow Randomization Randomization Treatment_Group Treatment Group (e.g., this compound) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Treatment_Period Treatment Period (e.g., 12 Weeks) Treatment_Group->Treatment_Period Placebo_Group->Treatment_Period Efficacy_Assessment Efficacy Assessment (ACR20/50/70, DAS28) Treatment_Period->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Treatment_Period->Safety_Monitoring Follow_Up Follow-Up Efficacy_Assessment->Follow_Up Safety_Monitoring->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis

Caption: A generalized workflow for a Phase II randomized, placebo-controlled clinical trial in rheumatoid arthritis.

References

A Head-to-Head Comparison: BMS-582949 and Atorvastatin in the Landscape of Atherosclerosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational p38 MAPK inhibitor, BMS-582949, and the established HMG-CoA reductase inhibitor, atorvastatin (B1662188), in the context of atherosclerosis. This analysis is based on available clinical and preclinical data, with a focus on their distinct mechanisms of action and their impact on key markers of atherosclerosis.

Executive Summary

Atorvastatin, a cornerstone of cardiovascular disease prevention, primarily acts by lowering lipid levels and has demonstrated pleiotropic anti-inflammatory effects. In contrast, this compound represents a targeted anti-inflammatory approach, aiming to directly inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key cascade in the inflammatory processes of atherothrombosis. A direct clinical comparison in patients with atherosclerosis revealed that while high-dose atorvastatin significantly reduced arterial inflammation, this compound did not demonstrate a similar effect. This guide delves into the available data for both compounds, offering a comprehensive overview to inform future research and development in anti-atherosclerotic therapies.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from a head-to-head clinical trial and established knowledge of atorvastatin's efficacy.

Table 1: Comparative Efficacy on Arterial Inflammation in Patients with Atherosclerosis

ParameterThis compound (100 mg/day)Atorvastatin (80 mg/day)Placebo
Change in Arterial Inflammation (TBR) No significant reduction vs. placebo[1]Significant reduction vs. placebo [1]No significant change
Change in hs-CRP No significant reduction vs. placebo[1]Significant reduction vs. placebo [1]No significant change

TBR (Target-to-Background Ratio) is a measure of arterial inflammation assessed by 18F-FDG-PET/CT imaging. hs-CRP (high-sensitivity C-reactive protein) is a systemic marker of inflammation.

Table 2: Established Effects of Atorvastatin on Lipid Profile and Plaque Volume

ParameterEffect of Atorvastatin
LDL Cholesterol Significant reduction[2][3]
Total Cholesterol Significant reduction[2]
Triglycerides Reduction[2]
HDL Cholesterol Modest increase[2][3]
Atherosclerotic Plaque Volume Reduction with high-dose therapy[2][3]

Note: Preclinical data on the direct effects of this compound on lipid profiles and plaque volume in animal models of atherosclerosis are not extensively available in the public domain.

Experimental Protocols

A pivotal clinical trial provides a direct comparison of this compound and atorvastatin.

Multicenter FDG-PET/CT Trial in Patients with Atherosclerosis[1][4]
  • Objective: To evaluate the effect of the p38 MAPK inhibitor, this compound, on atherosclerotic plaque inflammation compared to atorvastatin and placebo.

  • Study Design: A randomized, double-blind, placebo-controlled multicenter trial.

  • Participant Population: 72 subjects with documented atherosclerosis and active arterial inflammation, on stable low-dose statin therapy.

  • Interventions:

    • This compound (100 mg once daily)

    • Atorvastatin (80 mg once daily - representing statin intensification)

    • Placebo

  • Treatment Duration: 12 weeks.

  • Primary Endpoint: Change in arterial inflammation assessed by 18F-fluorodeoxyglucose positron emission tomography/computed tomography (18F-FDG-PET/CT) of the carotid arteries and aorta. The uptake of 18F-FDG was quantified as the target-to-background ratio (TBR).

  • Secondary Endpoints: Changes in high-sensitivity C-reactive protein (hs-CRP) levels.

Mechanisms of Action and Signaling Pathways

The fundamental difference between this compound and atorvastatin lies in their primary molecular targets and mechanisms of action.

This compound: Targeting the p38 MAPK Inflammatory Pathway

This compound is a selective inhibitor of p38α MAPK, a key enzyme in a signaling cascade that responds to cellular stress and inflammatory cytokines. In atherosclerosis, the p38 MAPK pathway is implicated in the production of pro-inflammatory mediators, macrophage activation, and endothelial dysfunction. By inhibiting p38 MAPK, this compound was hypothesized to reduce inflammation within the atherosclerotic plaque.

stress Inflammatory Stimuli (e.g., oxLDL, Cytokines) p38 p38 MAPK stress->p38 downstream Downstream Effectors (e.g., Transcription Factors) p38->downstream inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) downstream->inflammation bms This compound bms->p38

Caption: this compound inhibits the p38 MAPK signaling pathway.

Atorvastatin: HMG-CoA Reductase Inhibition and Pleiotropic Effects

Atorvastatin's primary mechanism is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[4][5][6][7] This leads to a reduction in hepatic cholesterol synthesis, upregulation of LDL receptors on hepatocytes, and consequently, decreased plasma LDL cholesterol levels.[5][6][7] Beyond its lipid-lowering effects, atorvastatin exhibits pleiotropic anti-inflammatory properties, which include improving endothelial function, reducing oxidative stress, and modulating inflammatory responses within the plaque.[4][8][9]

hmgcoa HMG-CoA mevalonate Mevalonate hmgcoa->mevalonate HMG-CoA Reductase cholesterol Cholesterol Synthesis (in Liver) mevalonate->cholesterol ldlr LDL Receptor Upregulation cholesterol->ldlr leads to ldl Decreased Plasma LDL Cholesterol ldlr->ldl atorvastatin Atorvastatin atorvastatin->hmgcoa pleiotropic Pleiotropic Effects (Anti-inflammatory, etc.) atorvastatin->pleiotropic

Caption: Atorvastatin's dual mechanism of action.

Experimental Workflow: A Clinical Trial Overview

The following diagram illustrates the workflow of the comparative clinical trial.

screening Patient Screening (Atherosclerosis & Inflammation) randomization Randomization screening->randomization bms_arm This compound (100 mg/day) randomization->bms_arm Group 1 ator_arm Atorvastatin (80 mg/day) randomization->ator_arm Group 2 placebo_arm Placebo randomization->placebo_arm Group 3 treatment 12-Week Treatment Period bms_arm->treatment ator_arm->treatment placebo_arm->treatment followup Follow-up Assessments (FDG-PET/CT, hs-CRP) treatment->followup analysis Data Analysis followup->analysis

Caption: Workflow of the comparative clinical trial.

Conclusion

The direct clinical comparison between this compound and atorvastatin in patients with atherosclerosis provides valuable insights into the therapeutic potential of targeting distinct pathways in this multifactorial disease. While the potent lipid-lowering and established anti-inflammatory effects of high-dose atorvastatin translated into a significant reduction in arterial inflammation, the selective p38 MAPK inhibitor this compound did not demonstrate a similar benefit in the studied population and timeframe.

These findings underscore the complexity of atherosclerotic inflammation and suggest that broader, pleiotropic effects, such as those exerted by atorvastatin, may be more effective in reducing overall arterial inflammation than the targeted inhibition of a single inflammatory pathway. Further research is warranted to explore the potential of other anti-inflammatory targets and combination therapies in the management of atherosclerosis. The lack of extensive public preclinical data on this compound in atherosclerosis models also highlights the need for greater data transparency to facilitate a more comprehensive understanding of novel therapeutic agents.

References

Unveiling the Selectivity of BMS-582949: A Comparative Guide to p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of a kinase inhibitor's selectivity is paramount to ensure targeted efficacy and minimize off-target effects. This guide provides an objective comparison of the kinase selectivity profile of BMS-582949, a potent p38 MAPK inhibitor, against other well-characterized alternatives, supported by experimental data and detailed protocols.

This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) with an IC50 of 13 nM for the p38α isoform.[1][2] It uniquely inhibits both the kinase activity and the activation of p38.[1] Understanding its specificity is crucial for interpreting experimental results and predicting its therapeutic window. This guide compares this compound with other notable p38 MAPK inhibitors: BIRB 796 (Doramapimod), SB202190, Neflamapimod (VX-745), and Losmapimod.

Kinase Selectivity Profile: A Head-to-Head Comparison

The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. A highly selective inhibitor minimizes the confounding variables of off-target effects, leading to more reliable and interpretable experimental outcomes. The following tables summarize the available quantitative data on the kinase selectivity of this compound and its alternatives.

Table 1: Potency Against p38 MAPK Isoforms

Compoundp38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)
This compound 13[3]->2000-fold selective vs α[4]>2000-fold selective vs α[4]
BIRB 79638[5]65[5]1600[5]1200[5]
SB20219050[6]100[6]--
Neflamapimod10[7][8]220[7][8]>20,000[7]-
LosmapimodSelective p38α/β inhibitor[9][10]Selective p38α/β inhibitor[9][10]--

Table 2: Selectivity Against Other Kinases

CompoundKey Off-Target Kinases Inhibited (IC50/Selectivity)Kinase Panel Details
This compound >2000-fold selective over a panel of 57 kinases; 450-fold selective over Jnk2; 190-fold selective over Raf.[4]Panel included serine/threonine kinases, nonreceptor tyrosine kinases, and receptor tyrosine kinases.[4]
BIRB 796JNK2 (>300-fold selective vs p38α), c-RAF, Fyn, Lck (weak inhibition).[11] Negligible inhibition of ERK-1, SYK, IKK2, ZAP-70, EGFR, HER2, PKA, and PKC isoforms.[11]SafetyScreen44™ panel showed no protein with >70% inhibition at 10 µM.[12][13]
SB202190Broadly selective, but off-target effects on other cellular signaling pathways have been reported.[14][15]Multi-enzyme panel screening has been conducted.[14][15]
NeflamapimodHighly selective; IC50 >20 µM for a large panel of other kinases.[7] 1000-fold selective over ERK1, JNK1-3, and MK2.[8]Evaluated against a panel of 442 kinases, potently binding only to p38α and p38β.[16]
LosmapimodSelective inhibitor of p38α/β MAPKs.[9]-

Visualizing the p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a central regulator of cellular responses to stress and inflammation.[17] Understanding this pathway is essential for contextualizing the mechanism of action of its inhibitors.

p38_pathway extracellular Extracellular Stimuli (Stress, Cytokines) receptor Receptor extracellular->receptor map3k MAP3K (e.g., TAK1, ASK1, MEKKs) receptor->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k p38 p38 MAPK (α, β, γ, δ) map2k->p38 substrates Downstream Substrates (Kinases, Transcription Factors) p38->substrates response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response inhibitor This compound & Alternatives inhibitor->p38

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Experimental Protocols

Accurate and reproducible assessment of kinase inhibitor selectivity is fundamental. Below are detailed methodologies for key experiments.

In Vitro Kinase Profiling Assay (Radiometric Filter Binding Assay)

This assay quantitatively measures the ability of a compound to inhibit the activity of a panel of kinases by measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP into a specific substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • This compound and other test compounds dissolved in DMSO

  • Kinase reaction buffer (specific to each kinase, generally contains MgCl₂, DTT, and a buffer like HEPES)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Phosphoric acid wash solution

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound) in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range.

  • Reaction Setup: In each well of the reaction plate, add the kinase, its specific substrate, and the test compound at various concentrations. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate only, no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km for each respective kinase to ensure accurate Ki determination.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with a phosphoric acid solution to remove any unbound radiolabel.

  • Detection: After washing, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

experimental_workflow start Start prepare_reagents Prepare Reagents (Kinases, Substrates, Compounds, ATP) start->prepare_reagents setup_rxn Set up Kinase Reaction in Plate prepare_reagents->setup_rxn initiate_rxn Initiate Reaction with [γ-³³P]ATP setup_rxn->initiate_rxn incubate Incubate at 30°C initiate_rxn->incubate terminate_capture Terminate Reaction & Capture Substrate on Filter Plate incubate->terminate_capture wash Wash Filter Plate terminate_capture->wash detect Measure Radioactivity (Scintillation Counting) wash->detect analyze Analyze Data (Calculate % Inhibition, IC50) detect->analyze end End analyze->end

Caption: Workflow for an in vitro radiometric kinase profiling assay.

Conclusion

This compound demonstrates high potency for p38α and remarkable selectivity across a broad panel of kinases, making it a valuable tool for specifically interrogating the p38 MAPK pathway. When compared to other p38 inhibitors, its selectivity profile appears favorable, with minimal reported off-target activities. However, the choice of inhibitor will ultimately depend on the specific experimental context and the isoforms of p38 MAPK being investigated. Researchers should carefully consider the selectivity data presented and utilize rigorous experimental protocols to validate the effects of any inhibitor in their system of interest.

References

A Head-to-Head Comparison: BMS-582949 Poised Against First-Generation p38 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of BMS-582949, a clinical-stage p38α MAP kinase inhibitor, benchmarked against the foundational first-generation inhibitors that paved the way for its development. This guide provides a critical evaluation of their respective performance profiles, supported by experimental data and detailed methodologies.

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a prime target for therapeutic intervention in a host of diseases, including rheumatoid arthritis.[1] First-generation p38 inhibitors, while promising in preclinical models, were ultimately beset by challenges in clinical trials, primarily due to toxicity and a lack of sustained efficacy.[2][3] This spurred the development of next-generation compounds like this compound, designed for improved selectivity and a better safety profile. This guide offers an objective, data-driven comparison between this compound and its predecessors.

Performance Data: A Quantitative Comparison

The evolution from first-generation p38 inhibitors to this compound is marked by significant improvements in kinase selectivity and cellular potency. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity
CompoundTargetIC50 (nM)Cellular TNFα Inhibition IC50 (nM)Key Selectivity Notes
This compound p38α 13 [4][5]50 (hPBMC) [5]A potent and highly selective inhibitor of p38α.[4]
VX-745 (First-Gen)p38α1051-180 (LPS-stimulated HWB)Also inhibits p38β with an IC50 of 220 nM.
SB203580 (First-Gen)p38α/βVaries by study~20 (IL-1β, PBMC)A pyridinyl imidazole (B134444) class drug that inhibits p38α and β isoforms but not γ and δ.[2]
Table 2: Pharmacokinetic Profile
CompoundSpeciesOral Bioavailability (%)ClearanceKey Notes
This compound Mouse90%[4]4.4 mL/min/kg[4]At 10 mg/kg, mouse AUC0-8h is 75.5 μM•h.[4]
Rat60%[4]
VX-745 (First-Gen)Not specifiedFavorable profile[6][7][8]Not specifiedDemonstrates good in vivo activity in inflammation models.[6][7][8]

Key Differentiators: Beyond the Numbers

First-generation p38 inhibitors, such as VX-745, demonstrated the therapeutic potential of targeting the p38 pathway but were often hampered by off-target effects and associated toxicities, including hepatotoxicity and central nervous system (CNS) inflammation, which limited their clinical development.[3] Many of these early compounds, based on imidazole-pyrimidine scaffolds, inhibited both p38α and p38β isoforms.[2]

This compound represents a significant advancement, engineered for high selectivity for the p38α isoform.[4] This improved selectivity is hypothesized to reduce the mechanism-based toxicities that plagued earlier inhibitors. Furthermore, this compound exhibits a dual mechanism by not only inhibiting p38 kinase activity but also its activation by preventing phosphorylation by upstream kinases (MKKs), a feature not prominent in first-generation agents.[4]

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

p38_signaling_pathway cluster_input Stress Stimuli cluster_mapkkk MAP3K cluster_mapkk MAP2K cluster_mapk MAPK cluster_downstream Downstream Effects cluster_output Cellular Response Inflammatory Cytokines Inflammatory Cytokines MAP3K TAK1, MEKKs, etc. Inflammatory Cytokines->MAP3K UV Radiation UV Radiation UV Radiation->MAP3K LPS LPS LPS->MAP3K MAP2K MKK3/6 MAP3K->MAP2K p38_MAPK p38 MAPK (α,β,γ,δ) MAP2K->p38_MAPK Transcription_Factors ATF2, MEF2C p38_MAPK->Transcription_Factors Kinases MK2/3 p38_MAPK->Kinases Cytokine_Production TNFα, IL-1β, IL-6 Production Transcription_Factors->Cytokine_Production Kinases->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis Inhibitor This compound & First-Gen Inhibitors Inhibitor->p38_MAPK

Caption: The p38 MAPK signaling cascade.

experimental_workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular TNFα Assay Recombinant_p38 1. Recombinant p38α Enzyme Add_Inhibitor 2. Add Inhibitor (this compound or First-Gen) Recombinant_p38->Add_Inhibitor Add_Substrate 3. Add Substrate (e.g., ATF2) + ATP Add_Inhibitor->Add_Substrate Measure_Phosphorylation 4. Measure Substrate Phosphorylation Add_Substrate->Measure_Phosphorylation Calculate_IC50 5. Calculate IC50 Measure_Phosphorylation->Calculate_IC50 Culture_Cells 1. Culture Cells (e.g., THP-1, PBMCs) Pretreat_Inhibitor 2. Pretreat with Inhibitor Culture_Cells->Pretreat_Inhibitor Stimulate_LPS 3. Stimulate with LPS Pretreat_Inhibitor->Stimulate_LPS Collect_Supernatant 4. Collect Supernatant Stimulate_LPS->Collect_Supernatant Measure_TNFa 5. Measure TNFα (ELISA/HTRF) Collect_Supernatant->Measure_TNFa Calculate_IC50_Cell 6. Calculate IC50 Measure_TNFa->Calculate_IC50_Cell logical_relationship First_Gen First-Generation Inhibitors (e.g., VX-745, SB203580) Limitations Limitations: - Off-target effects - Toxicity (Liver, CNS) - Limited clinical efficacy First_Gen->Limitations BMS_582949 This compound Limitations->BMS_582949 Drove Development Of Improvements Improvements: - High p38α selectivity - Dual action (inhibition of activity & activation) - Improved safety profile BMS_582949->Improvements

References

BMS-582949 Fails to Reduce C-Reactive Protein Levels Compared to Placebo in Patients with Atherosclerosis

Author: BenchChem Technical Support Team. Date: December 2025

A clinical trial investigating the efficacy of the p38 mitogen-activated protein kinase (MAPK) inhibitor, BMS-582949, in reducing arterial inflammation found no significant difference in high-sensitivity C-reactive protein (hs-CRP) levels between the treatment and placebo groups after 12 weeks. This finding suggests that, within the context of this study, this compound did not exert a systemic anti-inflammatory effect as measured by this key biomarker.

In a multicenter, randomized, double-blind, placebo-controlled trial, patients with stable atherosclerosis were administered either 100 mg of this compound once daily or a placebo for a period of 12 weeks.[1] The study's results indicated that treatment with this compound did not lead to a reduction in hs-CRP levels when compared to the placebo group.[1]

Quantitative Data Summary

The following table summarizes the median percentage change in hs-CRP levels from baseline to 12 weeks for both the this compound and placebo groups.

Treatment GroupMedian Percentage Change in hs-CRP (Interquartile Range)p-value
This compound (100 mg once daily)33.83% (153.91)0.61[1]
Placebo16.71% (133.45)

The data clearly shows that there was no statistically significant difference in the change in hs-CRP levels between the two groups.[1]

Experimental Protocol

The clinical trial that yielded these results was designed to assess the effect of this compound on arterial inflammation.[1]

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1]

Participant Population: 72 subjects with documented atherosclerosis who were on stable low-dose statin therapy and had at least one lesion with active atherosclerotic plaque inflammation in either the aorta or carotid arteries.[1]

Treatment Arms:

  • This compound (100 mg once daily)

  • Placebo

  • Atorvastatin (80 mg once daily - included for comparison but not the focus of this guide)[1]

Duration: 12 weeks.[1]

Primary Endpoint Assessment: Arterial inflammation was assessed using (18)F-fluorodeoxyglucose positron emission tomography/computed tomography (FDG-PET/CT) imaging. High-sensitivity C-reactive protein (hs-CRP) was a secondary endpoint.[1]

Signaling Pathway

This compound is a p38 mitogen-activated protein kinase (MAPK) inhibitor. The p38 MAPK signaling pathway is a crucial regulator of the inflammatory response. In theory, by inhibiting p38 MAPK, this compound would block the downstream production of pro-inflammatory cytokines, which in turn would lead to a reduction in C-reactive protein synthesis by the liver. However, the clinical data from this study did not support this hypothesis in the context of hs-CRP levels in patients with stable atherosclerosis.[1]

Below is a diagram illustrating the theoretical signaling pathway targeted by this compound.

G Theoretical Signaling Pathway of this compound cluster_stress Inflammatory Stimuli cluster_pathway p38 MAPK Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects Stress Inflammatory Stimuli (e.g., Cytokines, LPS) MAPKKK MAPKKK Stress->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) TranscriptionFactors->Cytokines Induces Gene Expression BMS582949 This compound BMS582949->p38 Inhibits Liver Liver Cytokines->Liver Stimulates CRP C-Reactive Protein (CRP) Liver->CRP Synthesizes and Secretes

Caption: Theoretical p38 MAPK signaling pathway and the inhibitory action of this compound.

References

A Comparative Clinical Review of p38 MAPK Inhibitors: Spotlight on BMS-582949

Author: BenchChem Technical Support Team. Date: December 2025

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a compelling target for therapeutic intervention in a host of diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and cancer.[1][2] Despite a strong preclinical rationale, the clinical development of p38 MAPK inhibitors has been challenging, marked by modest efficacy and safety concerns.[1][2] This guide provides a comparative analysis of the clinical outcomes for several p38 MAPK inhibitors, with a particular focus on BMS-582949, placing its performance in context with other notable agents in this class.

The p38 MAPK Signaling Pathway

The p38 MAPK cascade is a key intracellular signaling pathway activated by environmental stress and inflammatory cytokines.[1] Its activation leads to the downstream phosphorylation of various substrates, culminating in the transcriptional regulation of genes encoding pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1]

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K p38MAPK p38 MAPK MAP2K->p38MAPK Downstream Downstream Substrates (e.g., MAPKAPK2) p38MAPK->Downstream Transcription Transcription Factors (e.g., AP-1, NF-κB) Downstream->Transcription Inflammation Inflammatory Response (Cytokine Production, etc.) Transcription->Inflammation

p38 MAPK Signaling Pathway.

Clinical Trial Workflow for p38 MAPK Inhibitors

The clinical development of p38 MAPK inhibitors typically follows a standard phased approach to evaluate safety, efficacy, and dosing.

Clinical_Trial_Workflow cluster_preclinical Preclinical cluster_clinical Clinical Trials cluster_postmarket Post-Marketing Discovery Drug Discovery & Lead Optimization Preclinical_Testing In vitro & In vivo (Animal Models) Discovery->Preclinical_Testing Phase1 Phase I (Safety & Dosing in Healthy Volunteers) Preclinical_Testing->Phase1 Phase2 Phase II (Efficacy & Safety in Small Patient Group) Phase1->Phase2 Phase3 Phase III (Large-Scale Efficacy & Safety Studies) Phase2->Phase3 Approval Regulatory Approval (e.g., FDA) Phase3->Approval Phase4 Phase IV (Post-Marketing Surveillance) Approval->Phase4

Typical Clinical Trial Workflow.

Comparative Clinical Outcomes of p38 MAPK Inhibitors

The following tables summarize the clinical trial data for this compound and other notable p38 MAPK inhibitors. It is important to note that these trials were not head-to-head comparisons and involved different patient populations and study designs.

This compound

This compound is an orally active and highly selective p38α MAP kinase inhibitor.[3]

Table 1: Clinical Trial Outcomes for this compound

IndicationPhaseKey FindingsAdverse Events
AtherosclerosisIIDid not significantly reduce arterial inflammation or hs-CRP compared to placebo after 12 weeks of treatment.[4][5][6] In contrast, intensification of statin therapy significantly decreased arterial inflammation.[4][5]Generally well-tolerated.[5]
Rheumatoid ArthritisIIn a study with patients on stable methotrexate, this compound was well tolerated at all doses.[5] 54% of treated patients experienced adverse events, all of which were mild to moderate.[5]Mild-to-moderate dizziness (15%), mild upper respiratory infection (4%), and moderate skin rash (4%).[5]
Alternative p38 MAPK Inhibitors

Several other p38 MAPK inhibitors have been evaluated in clinical trials, with varying degrees of success.

Table 2: Clinical Trial Outcomes for Alternative p38 MAPK Inhibitors

InhibitorIndicationPhaseKey Efficacy FindingsKey Safety Findings
Ralimetinib (LY2228820) Advanced CancerINo complete or partial responses were observed.[7][8] However, 19 patients (21.3%) achieved stable disease with a median duration of 3.7 months.[7][8]The most common drug-related adverse events included rash, fatigue, nausea, constipation, pruritus, and vomiting.[7][8]
VX-702 Rheumatoid ArthritisIIShowed a dose-dependent, statistically significant increase in ACR20 response rates at week 12 (40% for 10 mg dose vs. 30% for placebo).[9] However, the improvements were modest and the suppression of inflammatory biomarkers was transient.[9]Generally well-tolerated. The most common adverse events leading to discontinuation were gastroenteritis, nausea/vomiting, rash, and renal impairment.
SCIO-469 Rheumatoid ArthritisIINo significant differences in ACR20 responses at Week 12 between SCIO-469 and placebo.[6][10]The 60 mg immediate-release regimen showed dose-limiting toxicity with elevations in alanine (B10760859) aminotransferase.[6][10] Serious adverse events were more common with the immediate-release formulation than with placebo.[6][10]

Experimental Protocols

The methodologies employed in the clinical trials of these p38 MAPK inhibitors were tailored to the specific indications being studied.

Assessment of Efficacy
  • Rheumatoid Arthritis: The primary efficacy endpoint in many rheumatoid arthritis trials is the American College of Rheumatology 20% improvement criteria (ACR20).[2] This indicates a 20% improvement in tender and swollen joint counts and a 20% improvement in at least three of the five other core set measures (patient's assessment of pain, patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of physical function, and acute-phase reactant).[2]

  • Atherosclerosis: Arterial inflammation was assessed using (18)F-fluorodeoxyglucose positron emission tomography/computed tomography ((18)FDG-PET/CT) imaging of the carotid arteries and aorta.[4][5] The uptake of (18)FDG was measured as the target-to-background ratio (TBR).[4][5]

  • Cancer: Antitumor activity was evaluated based on the Response Evaluation Criteria in Solid Tumors (RECIST).[7]

Safety Assessments

Across the trials, safety and tolerability were monitored through the recording of adverse events, laboratory tests (including liver function tests), vital signs, and electrocardiograms.[6][8]

Conclusion

The clinical development of p38 MAPK inhibitors has been a challenging journey. While preclinical data has been promising, translating this into significant and sustained clinical efficacy in inflammatory diseases and cancer has proven difficult.[1][2] this compound, like many of its counterparts, has shown a favorable safety profile in early trials but has not yet demonstrated compelling efficacy in the indications studied.[4][5] Other inhibitors such as Ralimetinib have shown modest activity in cancer, while agents like VX-702 and SCIO-469 have yielded disappointing results in rheumatoid arthritis.[6][7][9] The transient nature of biomarker suppression observed in some studies suggests that targeting the p38 MAPK pathway alone may not be sufficient to achieve long-term clinical benefit in complex, chronic inflammatory conditions.[2][9] Future research may need to focus on developing more selective inhibitors with improved therapeutic windows or exploring their use in combination with other agents.[2]

References

A Comparative Guide to the Cross-reactivity of BMS-582949 with other MAP Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mitogen-activated protein (MAP) kinase inhibitor, BMS-582949, with other alternative inhibitors. The focus of this comparison is the cross-reactivity profile, supported by experimental data to inform researchers in their selection of the most appropriate tool compound for their studies.

Introduction to this compound

This compound is a potent and highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in a variety of cellular processes including apoptosis, gene expression, and cell cycle regulation. Given the central role of p38α in inflammatory diseases, the development of selective inhibitors is of high therapeutic interest.

Comparative Cross-reactivity Data

The selectivity of a kinase inhibitor is paramount for attributing a biological effect to the inhibition of its intended target. The following table summarizes the in vitro inhibitory activity of this compound and two other well-characterized p38 MAPK inhibitors, BIRB-796 and SB203580, against a panel of MAP kinases. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

Kinase TargetThis compound IC50 (nM)BIRB-796 IC50 (nM)SB203580 IC50 (nM)
p38α 13 [1][2]38[3]50[3]
p38β>26,000 (>2000-fold)65[3]500[3]
p38γ>26,000 (>2000-fold)200[3]>10,000
p38δ>26,000 (>2000-fold)520[3]>10,000
JNK1>5,850 (>450-fold vs JNK2)>10,000>10,000
JNK25,85098>10,000
ERK1>2,470 (>190-fold vs Raf)>10,000>10,000
ERK2>2,470 (>190-fold vs Raf)>10,000>10,000
c-Raf2,4701,400>10,000

Note: The IC50 values for this compound against p38β, p38γ, p38δ, JNK1, JNK2, ERK1, ERK2, and c-Raf are estimated based on the reported selectivity folds relative to the p38α IC50 of 13 nM.

Experimental Protocols

The determination of kinase inhibitor potency and selectivity is typically performed using in vitro kinase assays. Below is a detailed methodology representative of the type of assay used to generate the data presented above.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This method measures the transfer of a radiolabeled phosphate (B84403) from [γ-³³P]ATP to a specific substrate by the kinase.

1. Reagents and Materials:

  • Recombinant human kinases (p38α, p38β, p38γ, p38δ, JNK1, JNK2, ERK1, ERK2, c-Raf)

  • Kinase-specific peptide substrates (e.g., ATF2 for p38 MAPKs)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • [γ-³³P]ATP

  • Test inhibitors (this compound, BIRB-796, SB203580) dissolved in DMSO

  • P81 phosphocellulose filter plates

  • 0.75% Phosphoric acid

  • Scintillation counter

2. Assay Procedure:

  • A serial dilution of the test inhibitors is prepared in the kinase assay buffer.

  • The kinase, its specific substrate, and the test inhibitor are combined in the wells of a microtiter plate and pre-incubated for 10-15 minutes at room temperature.

  • The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP to a final concentration that is typically at or near the Km for ATP of the specific kinase.

  • The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by the addition of phosphoric acid.

  • An aliquot of the reaction mixture is transferred to a P81 phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away with 0.75% phosphoric acid.

  • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

3. Data Analysis:

  • The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a DMSO vehicle control.

  • IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.

p38_MAPK_Signaling_Pathway Stimuli Stress Stimuli / Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Downstream Downstream Substrates (e.g., MK2, ATF2) p38->Downstream Response Cellular Response (Inflammation, Apoptosis) Downstream->Response BMS582949 This compound BMS582949->p38

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by this compound.

Kinase_Assay_Workflow Start Start Reagents Prepare Kinase, Substrate, and Inhibitor dilutions Start->Reagents Preincubation Pre-incubate Kinase, Substrate, and Inhibitor Reagents->Preincubation Initiate Initiate reaction with [γ-³³P]ATP Preincubation->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop reaction and transfer to filter plate Incubate->Stop Wash Wash to remove unincorporated [γ-³³P]ATP Stop->Wash Quantify Quantify radioactivity Wash->Quantify Analyze Analyze data and determine IC50 Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for an in vitro radiometric kinase inhibition assay.

Conclusion

The data presented in this guide highlights that this compound is a highly potent and selective inhibitor of p38α MAPK. Its superior selectivity profile, particularly against other p38 isoforms and related MAP kinases, makes it a valuable tool for specifically interrogating the biological functions of p38α. In contrast, while BIRB-796 and SB203580 are also potent p38 inhibitors, they exhibit greater cross-reactivity with other kinases, which should be a consideration in the interpretation of experimental results. For researchers aiming to dissect the specific roles of p38α, this compound offers a significant advantage in minimizing off-target effects.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of BMS-582949

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for BMS-582949 containing detailed disposal procedures could not be located. The following guidance is based on general best practices for the disposal of research-grade chemical compounds. Researchers, scientists, and drug development professionals are strongly advised to consult their institution's Environmental Health and Safety (EH&S) department for specific protocols and to ensure full compliance with local, state, and federal regulations.

This document provides essential safety and logistical information for the proper disposal of this compound, a potent and selective p38 MAPK inhibitor. Adherence to these procedures is critical for laboratory safety and environmental protection.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • All materials contaminated with this compound must be treated as hazardous waste. This includes:

      • Unused or expired neat compound.

      • Solutions containing this compound.

      • Contaminated solvents and reaction mixtures.

      • Personal Protective Equipment (PPE) such as gloves and lab coats.

      • Laboratory consumables including pipette tips, vials, and weighing papers.

    • Segregate this compound waste from other chemical waste streams to prevent potential cross-contamination or adverse chemical reactions.

  • Container Selection and Labeling:

    • Use only approved, chemically resistant, and leak-proof containers for waste collection.

    • Ensure containers have secure, tight-fitting lids.

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Waste Accumulation and Storage:

    • Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).

    • The SAA must be under the control of the laboratory personnel and provide secondary containment to mitigate spills.

    • Waste containers must remain closed at all times, except when adding waste.

  • Final Disposal:

    • Do not dispose of this compound down the drain or in regular solid waste.

    • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the collection and disposal of the hazardous waste.

    • Provide the EH&S department with a complete inventory of the waste.

Quantitative Handling and Disposal Guidelines

For quick reference, the following table summarizes key quantitative parameters for handling and disposing of chemical waste like this compound.

ParameterGuidelineRationale
Container Fill Volume Do not exceed 90% of the container's total capacity.To prevent spills and allow for vapor expansion.
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste.To comply with regulations and minimize risk in the laboratory.
Waste Holding Time in SAA Waste must be moved to a central accumulation area within 3 days of the container becoming full or reaching the volume limit.To ensure timely and safe disposal of hazardous materials.

Experimental Protocols: Decontamination of Glassware

For reusable glassware contaminated with this compound, a triple-rinse procedure is recommended:

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) that is known to solubilize the compound. Collect this initial rinse as hazardous waste.

  • Second Rinse: Repeat the rinse with fresh solvent and collect the rinseate as hazardous waste.

  • Final Rinse: Perform a third rinse with fresh solvent and collect the rinseate as hazardous waste.

  • Washing: After the triple rinse, the glassware can typically be washed with soap and water.

Visualizing Safe Disposal and Biological Context

To aid in understanding the procedural flow and the compound's mechanism, the following diagrams are provided.

G cluster_0 Waste Generation cluster_1 Waste Handling & Segregation cluster_2 Storage cluster_3 Final Disposal Unused Compound Unused Compound Segregate Waste Segregate Waste Unused Compound->Segregate Waste Contaminated Materials Contaminated Materials Contaminated Materials->Segregate Waste Label Container Label Container Segregate Waste->Label Container Satellite Accumulation Area Satellite Accumulation Area Label Container->Satellite Accumulation Area EH&S Pickup EH&S Pickup Satellite Accumulation Area->EH&S Pickup Licensed Disposal Facility Licensed Disposal Facility EH&S Pickup->Licensed Disposal Facility

Caption: Logical workflow for the safe disposal of this compound.

G Stress / Cytokines Stress / Cytokines MKK3/6 MKK3/6 Stress / Cytokines->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Inflammatory Response Inflammatory Response p38 MAPK->Inflammatory Response This compound This compound This compound->p38 MAPK

Caption: Simplified p38 MAPK signaling pathway inhibited by this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-582949
Reactant of Route 2
Reactant of Route 2
BMS-582949

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。